molecular formula C9H11NO2 B1582639 2-cyano-2-cyclohexylideneacetic acid CAS No. 37107-50-9

2-cyano-2-cyclohexylideneacetic acid

Cat. No.: B1582639
CAS No.: 37107-50-9
M. Wt: 165.19 g/mol
InChI Key: KMAMEGWTNNOKOE-UHFFFAOYSA-N
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Description

2-Cyano-2-cyclohexylideneacetic acid (CAS 37107-50-9) is a high-value chemical intermediate with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a cyclohexylidene ring system coupled with a cyanoacetic acid functional group, making it a versatile building block in organic synthesis. Its primary research application lies in its role as a key precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably in patented processes for the preparation of Gabapentin . In this context, the molecule's reactive olefin and nitrile groups are critical for further transformations, such as catalytic hydrogenation, to form saturated cyclic compounds . The compound is a solid with a melting point range of 110-110.5 °C . Researchers value this reagent for its application in exploring new synthetic routes and for the development of structurally complex molecules in medicinal chemistry. It is supplied with a Certificate of Analysis to ensure quality and consistency for your research. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-2-cyclohexylideneacetic acid
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InChI

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H,11,12)
Source PubChem
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InChI Key

KMAMEGWTNNOKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70190604
Record name Cyanocyclohexylideneacetic acid
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Molecular Weight

165.19 g/mol
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CAS No.

37107-50-9
Record name 2-Cyano-2-cyclohexylideneacetic acid
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Record name Cyanocyclohexylideneacetic acid
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Record name Cyanocyclohexylideneacetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Cyano-2-cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-cyano-2-cyclohexylideneacetic acid, a valuable building block in organic synthesis. The core of this process lies in the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction. This document offers a deep dive into the reaction mechanism, a detailed experimental protocol, and a thorough discussion of purification, characterization, and troubleshooting. The content is specifically tailored for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical guidance for the successful synthesis of this target molecule.

Introduction

This compound is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a reactive nitrile group, a carboxylic acid, and a cyclohexylidene moiety, allows for a wide range of subsequent chemical transformations. The primary and most efficient route to this compound is the Knoevenagel condensation of cyclohexanone with cyanoacetic acid.[1] This reaction is a classic example of a base-catalyzed condensation between an active methylene compound and a carbonyl compound, resulting in the formation of a new carbon-carbon double bond.[1] Understanding the nuances of this reaction is key to achieving high yields and purity of the desired product.

The Knoevenagel Condensation: A Mechanistic Deep Dive

The synthesis of this compound proceeds via the Knoevenagel condensation, a nucleophilic addition-elimination reaction.[1] In this specific case, the reaction is typically catalyzed by a weak base, such as ammonium acetate, to avoid the self-condensation of cyclohexanone.

The mechanism can be elucidated in the following steps:

  • Deprotonation of Cyanoacetic Acid: The basic catalyst, in this case, the acetate ion from ammonium acetate, deprotonates the α-carbon of cyanoacetic acid. This carbon is particularly acidic due to the electron-withdrawing effects of both the nitrile and the carboxylic acid groups, which stabilize the resulting carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of cyclohexanone. This step leads to the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the ammonium ion or another proton source in the reaction mixture, yielding a β-hydroxy acid.

  • Dehydration: Under the reaction conditions, the β-hydroxy acid readily undergoes dehydration (elimination of a water molecule) to form the final, more stable, α,β-unsaturated product, this compound. The removal of water from the reaction mixture, often by azeotropic distillation, drives the equilibrium towards the product.

Knoevenagel_Mechanism reagents Cyclohexanone + Cyanoacetic Acid carbanion Carbanion Formation (Base-catalyzed) reagents->carbanion Ammonium Acetate nucleophilic_attack Nucleophilic Attack carbanion->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation beta_hydroxy β-Hydroxy Acid protonation->beta_hydroxy dehydration Dehydration beta_hydroxy->dehydration - H₂O product This compound dehydration->product

Caption: Knoevenagel condensation mechanism.

Experimental Protocol

The following protocol is adapted from a well-established procedure and is designed to be a self-validating system for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentPurposeKey Properties/Specifications
CyclohexanoneStarting material (carbonyl compound)Purity >99%, freshly distilled if necessary
Cyanoacetic AcidStarting material (active methylene)Purity >98%, hygroscopic, store in a desiccator
Ammonium AcetateCatalyst (weak base)Anhydrous, finely powdered
Benzene or TolueneSolvent (azeotropic water removal)Anhydrous
Dean-Stark ApparatusWater removalTo drive the reaction to completion
Reflux CondenserTo prevent solvent loss---
Heating Mantle/Oil BathHeat source---
Round-bottom flaskReaction vessel---
Magnetic stirrerAgitation---
Buchner Funnel & Filter PaperProduct isolation---
Rotary EvaporatorSolvent removal---
Step-by-Step Methodology
  • Reaction Setup: To a 500 mL round-bottom flask, add cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), and 75 mL of benzene (or toluene). Equip the flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Reaction: Heat the mixture to a vigorous reflux using a heating mantle or an oil bath. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until the theoretical amount of water (1.0 mole) has been collected (approximately 2-3 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with two portions of water to remove any remaining ammonium acetate and unreacted cyanoacetic acid.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water or toluene, to yield colorless crystals of this compound.

Experimental_Workflow setup 1. Reaction Setup (Reagents + Solvent + Catalyst) reflux 2. Azeotropic Reflux (Water Removal via Dean-Stark) setup->reflux workup 3. Aqueous Work-up (Washing) reflux->workup isolation 4. Solvent Removal (Rotary Evaporation) workup->isolation purification 5. Recrystallization isolation->purification product Pure this compound purification->product

Caption: Experimental workflow for synthesis.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

Spectroscopic TechniqueExpected Data
¹H NMR δ ~12.0-13.0 (br s, 1H, COOH), δ ~2.8-3.0 (m, 2H, allylic CH₂), δ ~2.4-2.6 (m, 2H, allylic CH₂), δ ~1.6-1.8 (m, 6H, cyclohexyl CH₂)
¹³C NMR δ ~170 (C=O), δ ~160 (C=C), δ ~115 (CN), δ ~100 (C=C-CN), δ ~35 (allylic CH₂), δ ~30 (allylic CH₂), δ ~28 (cyclohexyl CH₂), δ ~26 (cyclohexyl CH₂), δ ~25 (cyclohexyl CH₂)
IR (Infrared) ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~2220 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (C=O stretch), ~1640 cm⁻¹ (C=C stretch)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 165.0790. Fragmentation may show loss of COOH (m/z = 120) and other characteristic fragments.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure complete removal of water using the Dean-Stark trap. Extend the reaction time.
Impure reagents.Use freshly distilled cyclohexanone and dry cyanoacetic acid.
Inefficient catalysis.Ensure the ammonium acetate is anhydrous and finely powdered for better dispersion.
Product is an oil or does not crystallize Presence of impurities.Re-purify by column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water).
Side reactions Use of a strong base.Use a weak base like ammonium acetate or piperidine. Avoid strong bases like NaOH or alkoxides.
Self-condensation of cyclohexanone.Maintain a moderate reaction temperature and use a weak base.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.[3][4][5]

  • Cyanoacetic Acid: Toxic if swallowed. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract.[6]

  • Benzene/Toluene: Flammable liquids. Benzene is a known carcinogen. Toluene is a suspected teratogen. Use with adequate ventilation and avoid inhalation.

Conclusion

The Knoevenagel condensation provides an effective and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for the successful execution of this synthesis in a laboratory setting.

References

  • Organic Chemistry Portal. Knoevenagel Condensation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexanone. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexanone. [Link]

  • AK Lectures. Knoevenagel Condensation Examples. [Link]

  • ResearchGate. The ¹H (a) and the ¹³C (b) NMR spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid methylester. [Link]

  • Penta chemicals. Cyclohexanone - SAFETY DATA SHEET. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

Sources

A Spectroscopic Guide to 2-Cyano-2-cyclohexylideneacetic Acid: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-cyano-2-cyclohexylideneacetic acid, a key intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide elucidates the rationale behind the experimental methodologies and the interpretation of the spectral features, grounding the analysis in established principles of spectroscopic techniques.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule characterized by a cyclohexylidene ring, a nitrile group, and a carboxylic acid moiety. This unique combination of functional groups makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceutical agents and other biologically active compounds. Its synthesis is most commonly achieved through the Knoevenagel condensation of cyclohexanone with cyanoacetic acid.[1]

Accurate structural elucidation and purity assessment are paramount in any synthetic endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to achieve this. This guide will delve into the characteristic spectral signatures of this compound, offering a detailed interpretation that will aid researchers in its unambiguous identification and characterization.

Synthesis and Experimental Protocols

The preparation of this compound is a classic example of the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

Synthetic Workflow: Knoevenagel Condensation

The synthesis involves the reaction of cyclohexanone with cyanoacetic acid, typically in the presence of a basic catalyst such as an amine. The reaction proceeds via the formation of a carbanion from cyanoacetic acid, which then attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the α,β-unsaturated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_products Products Cyclohexanone Cyclohexanone Intermediate Intermediate Adduct Cyclohexanone->Intermediate + Cyanoacetic Acid (Base Catalyst) Cyanoacetic_acid Cyanoacetic Acid Product This compound Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: Knoevenagel condensation of cyclohexanone and cyanoacetic acid.

Experimental Procedure for Synthesis

A representative experimental procedure for the synthesis of this compound is as follows:

  • To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., toluene), add cyanoacetic acid (1.0 eq).

  • Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexylidene ring and the acidic proton of the carboxylic acid.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0br s1H-COOH
~2.90t2HAllylic CH₂ (α to C=C)
~2.50t2HAllylic CH₂ (α to C=C)
~1.70m6HRemaining CH₂ of cyclohexyl ring

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

  • Carboxylic Acid Proton (-COOH): The highly deshielded broad singlet observed at approximately 12.0 ppm is a characteristic feature of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Allylic Protons: The two triplets around 2.90 and 2.50 ppm are assigned to the two sets of allylic protons on the cyclohexylidene ring (at the C2 and C6 positions). These protons are adjacent to the sp² hybridized carbon of the double bond and are therefore deshielded. The difference in their chemical shifts is due to the anisotropic effect of the conjugated system.

  • Cyclohexyl Protons: The multiplet centered around 1.70 ppm corresponds to the remaining six protons of the cyclohexylidene ring. The overlapping signals result from the similar chemical environments of these protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~170.0-COOH
~160.0C=C (quaternary)
~118.0-C≡N
~100.0C=C (quaternary)
~35.0Allylic CH₂
~28.0Allylic CH₂
~27.5CH₂
~26.0CH₂
~25.5CH₂

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

  • Carbonyl Carbon (-COOH): The signal at approximately 170.0 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • Olefinic Carbons (C=C): The two signals in the downfield region, around 160.0 ppm and 100.0 ppm, are assigned to the sp² hybridized carbons of the exocyclic double bond. The significant difference in their chemical shifts is due to the electronic effects of the attached cyano and carboxylic acid groups.

  • Nitrile Carbon (-C≡N): The signal around 118.0 ppm is typical for a nitrile carbon.

  • Cyclohexyl Carbons: The signals in the upfield region (~25.5-35.0 ppm) correspond to the sp³ hybridized carbons of the cyclohexylidene ring. The two allylic carbons are expected to be the most downfield of this group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
2220StrongC≡N stretch (conjugated)
1710StrongC=O stretch (α,β-unsaturated carboxylic acid)
1640MediumC=C stretch
1430MediumC-H bend (CH₂)
1250StrongC-O stretch (carboxylic acid)

Interpretation:

  • O-H Stretch: The very broad and strong absorption in the 3300-2500 cm⁻¹ region is a definitive feature of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[2][3]

  • C≡N Stretch: The strong, sharp peak at approximately 2220 cm⁻¹ is characteristic of a nitrile (C≡N) stretching vibration. The conjugation with the double bond slightly lowers this frequency compared to a non-conjugated nitrile.[2][4]

  • C=O Stretch: The intense absorption at around 1710 cm⁻¹ is assigned to the C=O stretching of the α,β-unsaturated carboxylic acid. Conjugation lowers the frequency from that of a saturated carboxylic acid.[2][5]

  • C=C Stretch: The medium intensity band at about 1640 cm⁻¹ is due to the C=C stretching of the exocyclic double bond.

  • C-O Stretch: The strong band around 1250 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid.[3][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Mass Spectral Data and Interpretation

For this compound (C₉H₁₁NO₂), the expected molecular weight is approximately 165.19 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 165 would correspond to the molecular ion.

  • Loss of H₂O: A fragment at m/z = 147 could arise from the loss of a water molecule from the carboxylic acid.

  • Loss of COOH: A fragment at m/z = 120 could be due to the loss of the carboxyl group.

  • Decarboxylation (Loss of CO₂): A significant fragment at m/z = 121 would be expected from the loss of carbon dioxide, a common fragmentation pathway for carboxylic acids.

  • McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible, other complex rearrangements and cleavages of the cyclohexylidene ring can lead to a series of smaller fragments.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 165 M_H2O [M-H₂O]⁺˙ m/z = 147 M->M_H2O - H₂O M_COOH [M-COOH]⁺ m/z = 120 M->M_COOH - •COOH M_CO2 [M-CO₂]⁺˙ m/z = 121 M->M_CO2 - CO₂

Caption: Plausible fragmentation pathways for this compound.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, while IR spectroscopy confirms the presence of the key functional groups: the carboxylic acid, the conjugated nitrile, and the carbon-carbon double bond. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's fragmentation behavior. This comprehensive spectral guide serves as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate, ensuring its accurate identification and facilitating its use in further research and development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). US5008429A - Process for industrial application of Knoevenagel synthesis.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2021, August 6). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • YouTube. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • YouTube. (2019, August 20). Spectroscopy of carboxylic acids and their derivatives. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 2-Cyano-2-cyclohexylideneacetic Acid, with a Core Focus on Solubility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical properties of 2-cyano-2-cyclohexylideneacetic acid (CAS No. 37107-50-9), with a primary focus on its solubility characteristics. While specific experimental solubility data for this compound is not extensively available in public literature, this guide synthesizes theoretical predictions based on its molecular structure, data from analogous compounds, and established physicochemical principles. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers to generate reliable data for applications in drug discovery, formulation development, and chemical synthesis. This document is structured to provide not just data, but a foundational understanding of the causal relationships between the molecular structure of this compound and its solubility behavior in various solvent systems.

Introduction and Molecular Overview

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a cyano (nitrile) group attached to a cyclohexylidene scaffold. This unique combination of functional groups imparts a distinct polarity and reactivity profile, making it a molecule of interest in medicinal chemistry and organic synthesis. The interplay between the non-polar cyclohexyl ring and the polar cyano and carboxylic acid moieties dictates its physical properties, most notably its solubility.

Understanding the solubility of this compound is paramount for a range of applications. In drug development, solubility directly influences bioavailability, formulation strategies, and the design of preclinical assays. For synthetic chemists, knowledge of solubility is crucial for reaction setup, purification, and crystallization processes.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 37107-50-9[1][2]
Molecular Formula C₉H₁₁NO₂[3]
Molecular Weight 165.19 g/mol [3]
Melting Point 107-109 °C[1]
Appearance Crystalline solid (predicted)
pKa (Predicted) ~2.5 - 3.5Inferred from related compounds

Predicted Solubility Profile of this compound

In the absence of direct experimental data, a qualitative and semi-quantitative solubility profile can be predicted by analyzing the compound's structural features and comparing it to analogous molecules.

Influence of Functional Groups on Solubility

The solubility of this compound is governed by the following structural components:

  • Carboxylic Acid Group (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to confer solubility in polar protic solvents such as water, alcohols, and other organic acids.

  • Cyano Group (-C≡N): The nitrile group is polar and a strong hydrogen bond acceptor. Its presence is anticipated to enhance solubility in polar solvents.

  • Cyclohexylidene Ring: This bulky, non-polar hydrocarbon ring is hydrophobic and will tend to decrease aqueous solubility. Its contribution to solubility will be more pronounced in non-polar organic solvents.

Predicted Solubility in Various Solvent Classes

Based on the principle of "like dissolves like," the following solubility behavior is anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid and cyano groups should facilitate solubility in these solvents through hydrogen bonding. However, the non-polar cyclohexylidene ring will limit the extent of this solubility. In aqueous media, the solubility is expected to be highly pH-dependent.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is predicted in these solvents due to dipole-dipole interactions with the polar functional groups.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in these solvents due to the dominant polarity of the carboxylic acid and cyano groups. The non-polar cyclohexylidene ring may allow for some minimal dissolution.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Moderate to good solubility is likely, as these solvents can interact with the polar functional groups to some extent.

pH-Dependent Aqueous Solubility

As a carboxylic acid, the aqueous solubility of this compound will be significantly influenced by the pH of the solution. The Henderson-Hasselbalch equation provides the theoretical framework for this relationship.

The pKa of the carboxylic acid is a critical parameter. While not experimentally determined for this specific molecule, we can estimate it by considering related compounds. Cyanoacetic acid has a pKa of approximately 2.47, and cyclohexanecarboxylic acid has a pKa of around 4.9. The electron-withdrawing nature of the cyano group alpha to the carboxylic acid in this compound is expected to lower the pKa relative to cyclohexanecarboxylic acid, likely placing it in the range of 2.5 to 3.5.

At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble carboxylic acid form. As the pH increases to above the pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate anion. This dramatic increase in solubility in alkaline solutions is a key characteristic to consider in formulation and extraction protocols.

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Solubility

To obtain definitive solubility data, a rigorous experimental approach is necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.

The Saturation Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated. The concentration of the dissolved compound is then determined analytically.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A visual excess of solid should remain at the bottom of the vial.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Quantification:

    • Dilute the filtered supernatant with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Data Analysis and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in standard units such as mg/mL, g/L, or mol/L.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Methodologies for Quantification

A validated analytical method is crucial for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC):

  • Technique: Reversed-phase HPLC is well-suited for the analysis of this compound.

  • Column: A C18 column is a common and effective choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the acid is in its protonated form) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance is appropriate. The conjugated system of the molecule should provide a chromophore for UV detection.

  • Quantification: A calibration curve should be prepared using standards of known concentrations to accurately determine the concentration of the analyte in the samples.

UV-Vis Spectrophotometry:

  • Technique: This method can be a simpler and faster alternative to HPLC if the compound has a unique chromophore and there are no interfering substances in the solvent.

  • Procedure: A wavelength of maximum absorbance (λmax) is first identified. A calibration curve of absorbance versus concentration is then constructed using standard solutions. The absorbance of the diluted saturated solution is measured, and its concentration is determined from the calibration curve.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the physical properties of this compound, with a particular emphasis on its solubility. While experimental data remains scarce, a robust predictive framework based on its molecular structure has been established. The provided step-by-step protocol for the shake-flask method, coupled with appropriate analytical techniques, offers a clear pathway for researchers to generate high-quality, reliable solubility data.

The generation of such experimental data is a critical next step and will be invaluable for the scientific community, particularly for those in the fields of drug discovery and development. Future work should focus on determining the precise pKa of the compound and its solubility in a wide range of pharmaceutically and synthetically relevant solvents.

References

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An In-depth Technical Guide to the Knoevenagel Condensation of Cyclohexanone and Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Synthesis

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, represents a modification of the aldol condensation that offers a powerful and versatile method for the synthesis of α,β-unsaturated compounds.[1][2] This reaction is of paramount importance in the fields of medicinal chemistry and drug development, where the resulting products serve as key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-cancer agents, and other biologically active molecules.[3] The reaction involves the condensation of a carbonyl compound, in this case, cyclohexanone, with an active methylene compound, cyanoacetic acid, typically catalyzed by a weak base.[4]

This technical guide provides an in-depth exploration of the Knoevenagel condensation between cyclohexanone and cyanoacetic acid. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a comprehensive understanding of the reaction mechanism, the rationale behind experimental choices, and strategies for optimizing the synthesis of the target product, cyclohexylideneacetonitrile.

The Core Reaction: Mechanistic Insights and the Decarboxylative Pathway

The Knoevenagel condensation of cyclohexanone and cyanoacetic acid is a multi-step process that culminates in the formation of an α,β-unsaturated nitrile. A key feature of using a carboxylic acid as the active methylene component is the subsequent decarboxylation, a process often facilitated by the reaction conditions, aligning it with the Doebner modification of the Knoevenagel condensation.[5][6]

The reaction proceeds through the following key stages:

  • Enolate Formation: A weak base, commonly a primary or secondary amine like piperidine or even ammonium acetate, deprotonates the α-carbon of cyanoacetic acid.[4][5] The acidity of these protons is enhanced by the presence of both the nitrile and carboxylic acid groups, which stabilize the resulting carbanion through resonance.

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This addition reaction forms an unstable aldol-type intermediate.

  • Dehydration: The aldol intermediate readily undergoes dehydration, eliminating a molecule of water to form the more stable, conjugated system of cyclohexylidenecyanoacetic acid.[5] This step is often driven by heating the reaction mixture.

  • Decarboxylation: The intermediate, cyclohexylidenecyanoacetic acid, upon further heating, undergoes decarboxylation, releasing carbon dioxide to yield the final product, cyclohexylideneacetonitrile.[5] This step is often the driving force for the reaction's completion. For industrial applications, controlling the rate of CO2 evolution is a critical safety consideration.[7] The use of catalysts like piperazine in an acetic acid solvent can help to moderate this process.[1]

Knoevenagel_Mechanism Reactants Cyclohexanone + Cyanoacetic Acid Enolate Cyanoacetate Enolate Reactants->Enolate Base Base Base (e.g., Piperidine) Aldol_Intermediate Aldol Intermediate Enolate->Aldol_Intermediate Nucleophilic Attack Dehydration_Product Cyclohexylidenecyanoacetic Acid Aldol_Intermediate->Dehydration_Product - H2O Water H2O Aldol_Intermediate->Water Final_Product Cyclohexylideneacetonitrile Dehydration_Product->Final_Product Decarboxylation (-CO2) CO2 CO2 Dehydration_Product->CO2 Cyclohexanone Cyclohexanone Cyclohexanone->Aldol_Intermediate

Caption: Generalized mechanism of the Knoevenagel condensation of cyclohexanone and cyanoacetic acid.

Experimental Protocol: Synthesis of Cyclohexylideneacetonitrile

This protocol is adapted from established procedures and is designed to provide a reliable method for the laboratory-scale synthesis of cyclohexylideneacetonitrile.[5][8]

Materials and Equipment:
  • Cyclohexanone (reagent grade)

  • Cyanoacetic acid

  • Ammonium acetate or Piperidine (catalyst)

  • Benzene or Toluene (solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Step-by-Step Procedure:
  • Reaction Setup: In a 500-mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), and the chosen catalyst (e.g., 0.04 moles of ammonium acetate or a catalytic amount of piperidine).[5] Add a suitable solvent such as benzene or toluene (approximately 75 mL) to facilitate the reaction and azeotropic removal of water.

  • Condensation and Dehydration: Heat the reaction mixture to a vigorous reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Continue heating until the theoretical amount of water (18 mL) has been collected, which typically takes 2-3 hours.[5]

  • Decarboxylation: After the water has been removed, continue to heat the mixture at reflux for an additional hour to ensure complete decarboxylation.[5] The evolution of carbon dioxide should be monitored. For larger scale reactions, a controlled addition of the cyanoacetic acid solution to the heated ketone and catalyst can provide a more even flow of CO2.[7]

  • Workup: Allow the reaction mixture to cool. Dilute the mixture with the same solvent and transfer it to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, a yellowish oil, can be purified by vacuum distillation.[8]

Characterization of Cyclohexylideneacetonitrile:
  • Appearance: Pale yellow oil.

  • Boiling Point: Approximately 50°C at 0.5 mmHg.[8]

  • ¹H NMR (in CCl₄): δ 1.25-2.0 (m, 6H), 2.0-2.8 (m, 4H, methylene protons), 5.08 (m, 1H, olefinic proton).[8]

  • Note: The presence of the β,γ-unsaturated isomer, 2-(1-cyclohexenyl)acetonitrile, can be identified by a signal at δ 5.65 (m, 1H, olefinic proton).[8]

Optimizing Reaction Conditions: A Data-Driven Approach

The yield and purity of cyclohexylideneacetonitrile are highly dependent on the reaction conditions. The choice of catalyst, solvent, and temperature all play a crucial role in the outcome of the synthesis.

Catalyst Solvent Temperature (°C) Yield (%) Key Observations Reference
Ammonium AcetateBenzene160-165 (reflux)65-72Two-step process (condensation then decarboxylation) is well-controlled.[5]
PiperidineBenzeneRoom Temperature82 (of adduct)Effective for the initial condensation step.[9]
Potassium HydroxideAcetonitrileReflux48-60Direct condensation of acetonitrile, product is a mix of α,β and β,γ isomers.[8]
Piperazine/Acetic Acidn-Hexane/Acetic Acid125-145 then 180-200HighControlled decarboxylation, suitable for industrial scale.[1]

Causality Behind Experimental Choices:

  • Catalyst Selection: Weak bases like ammonium acetate and piperidine are preferred because they are strong enough to deprotonate cyanoacetic acid but not so strong as to promote the self-condensation of cyclohexanone.[4] The choice between them can influence reaction time and the ease of handling the decarboxylation step. For industrial applications where safety and control are paramount, a two-step approach with a catalyst like piperazine for the decarboxylation offers significant advantages.[1]

  • Solvent's Role: The use of a solvent that forms an azeotrope with water, such as benzene or toluene, is critical for driving the dehydration equilibrium towards the product by continuously removing water via a Dean-Stark trap.[5]

  • Temperature Control: The initial condensation and dehydration are typically carried out at the reflux temperature of the solvent. The subsequent decarboxylation often requires higher temperatures to proceed at a reasonable rate.[1][5] Careful temperature management is essential to prevent side reactions and ensure a controlled evolution of CO2.

Navigating Challenges: Side Reactions and Isomerization

A common challenge in the synthesis of cyclohexylideneacetonitrile is the potential formation of the thermodynamically more stable β,γ-unsaturated isomer, 2-(1-cyclohexenyl)acetonitrile.[5][8]

Isomerization alpha_beta α,β-unsaturated isomer (Cyclohexylideneacetonitrile) Equilibrium Equilibrium alpha_beta->Equilibrium beta_gamma β,γ-unsaturated isomer (2-(1-cyclohexenyl)acetonitrile) Equilibrium->beta_gamma

Caption: Potential for isomerization of the desired α,β-unsaturated product.

The formation of the β,γ-isomer is often favored under conditions that allow for thermodynamic equilibration. To selectively obtain the desired α,β-unsaturated product, it is crucial to carefully control the reaction conditions. Shorter reaction times and lower temperatures during the initial condensation can favor the kinetic product. The choice of base can also influence the product distribution.

Conclusion: A Versatile Synthesis with Broad Applications

The Knoevenagel condensation of cyclohexanone and cyanoacetic acid is a robust and highly valuable reaction in the synthetic chemist's toolkit. By understanding the underlying mechanism, carefully selecting the reaction conditions, and being mindful of potential side reactions, researchers can efficiently synthesize cyclohexylideneacetonitrile, a versatile intermediate for the development of novel therapeutics and other advanced materials. This guide provides the foundational knowledge and practical insights necessary for the successful implementation and optimization of this important transformation.

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The Unexplored Therapeutic Potential of 2-Cyano-2-Cyclohexylideneacetic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-cyano-2-cyclohexylideneacetic acid scaffold represents a compelling, yet underexplored, class of compounds with significant therapeutic potential. The inherent reactivity of the cyano and carboxylic acid functionalities, coupled with the structural features of the cyclohexylidene moiety, suggests a broad spectrum of possible biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, potential biological activities, and methodologies for evaluating this compound derivatives. Drawing upon established principles of medicinal chemistry and citing methodologies applied to structurally related compounds, this document serves as a foundational resource to stimulate and guide future research in this promising area.

Introduction: The Chemical Appeal of the this compound Scaffold

The this compound core is a fascinating starting point for drug discovery. The cyano (-C≡N) group is a versatile functional group known to influence a molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity[1]. Its linear geometry and ability to act as a hydrogen bond acceptor allow for specific interactions with biological targets. The cyclohexylidene moiety provides a lipophilic and conformationally flexible anchor, which can be crucial for receptor binding and traversing cellular membranes.

While direct and extensive research on the biological activities of simple this compound derivatives is nascent, the broader class of cyclohexylidene derivatives has demonstrated a wide array of pharmacological effects, including antibacterial, antiviral, and anti-inflammatory properties[2]. This guide will, therefore, extrapolate from the known activities of related structures to propose potential therapeutic applications and provide the necessary technical framework for their investigation.

Synthesis of this compound Derivatives: The Knoevenagel Condensation

The most direct and efficient method for the synthesis of the this compound scaffold is the Knoevenagel condensation. This well-established reaction involves the condensation of an active methylene compound (in this case, a cyanoacetic acid derivative) with a carbonyl compound (cyclohexanone)[3][4].

General Reaction Scheme

The reaction proceeds via a base-catalyzed mechanism where the base abstracts a proton from the active methylene group of the cyanoacetic acid derivative, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone, followed by dehydration to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Product reactant1 Cyclohexanone catalyst Base (e.g., Piperidine/Acetic Acid) reactant1->catalyst + reactant2 Ethyl Cyanoacetate reactant2->catalyst + product Ethyl 2-cyano-2-cyclohexylideneacetate catalyst->product Heat

Caption: Knoevenagel condensation for the synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate

This protocol is a representative example of a Knoevenagel condensation for the synthesis of an ester derivative.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.1 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq), and a catalytic amount of an acid, such as glacial acetic acid (0.1 eq)[5].

  • Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Work-up and Purification: Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Potential Biological Activities and Screening Methodologies

Based on the activities of structurally related compounds, this compound derivatives are promising candidates for anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

The cyanoacrylamide and related α,β-unsaturated nitrile moieties are present in numerous compounds with demonstrated anticancer activity[3]. The mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound[6][7].

Experimental Protocol: MTT Assay [8]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat cells with this compound derivatives A->B C Add MTT reagent B->C D Incubate to allow formazan formation C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

The presence of the α,β-unsaturated nitrile system in this compound derivatives suggests potential antimicrobial activity. This functional group can act as a Michael acceptor, reacting with nucleophilic residues in essential bacterial enzymes or proteins.

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[5].

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Derivatives of cyclic compounds, including those with a cyclohexyl moiety, have been investigated for their anti-inflammatory properties[9]. The mechanism of action could involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening acute anti-inflammatory activity[10].

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the test groups of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic structural modifications of the this compound scaffold are crucial for optimizing biological activity. Key areas for SAR exploration include:

  • Modification of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, and other derivatives can modulate the compound's polarity, solubility, and pharmacokinetic properties.

  • Substitution on the Cyclohexyl Ring: Introduction of various substituents on the cyclohexyl ring can influence lipophilicity and steric interactions with the target binding site.

  • Variation of the Cyano Group: While the cyano group is a key feature, its replacement with other electron-withdrawing groups could be explored to fine-tune the electronic properties of the α,β-unsaturated system.

SAR_Strategy Core This compound Scaffold Mod1 Carboxylic Acid Modification (Esters, Amides) Core->Mod1 Mod2 Cyclohexyl Ring Substitution Core->Mod2 Mod3 Cyano Group Bioisosteres Core->Mod3 Activity Enhanced Biological Activity Mod1->Activity Mod2->Activity Mod3->Activity

Caption: A strategic approach to the structure-activity relationship (SAR) studies.

Conclusion

The this compound framework holds considerable promise as a template for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is limited, this guide provides a robust starting point for researchers by outlining established synthetic methodologies and detailing relevant in vitro and in vivo screening protocols based on the known activities of structurally analogous compounds. A systematic approach to synthesis, biological evaluation, and SAR studies, as detailed herein, will be instrumental in unlocking the full therapeutic potential of these intriguing molecules.

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A Comprehensive Technical Guide to 3α-Hydroxy-5β-androstan-17-one (Etiocholanolone)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3α-Hydroxy-5β-androstan-17-one, commonly known as etiocholanolone, is an endogenous 17-ketosteroid and a principal metabolite of the male sex hormone testosterone.[1][2] Lacking androgenic activity, etiocholanolone has garnered significant interest within the scientific and medical communities for its diverse biological functions, including its pyrogenic effects, immunostimulatory properties, and its role as a neurosteroid.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of etiocholanolone, with a particular focus on its implications for drug development and clinical research.

Physicochemical Properties

Etiocholanolone is a steroid of the androstane class, characterized by a 5β-configuration, which results in a cis-juncture of the A and B rings of the steroid nucleus.[1] This stereochemistry is crucial to its biological activity and distinguishes it from its 5α-isomer, androsterone.

PropertyValueSource
IUPAC Name (3R,5R,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one[1]
Other Names Etiocholanolone, 5β-androsterone, 3α-hydroxy-5β-androstan-17-one[1]
CAS Number 53-42-9[4]
Molecular Formula C₁₉H₃₀O₂[4]
Molecular Weight 290.44 g/mol [2][4]
Melting Point 152 - 154 °C[2]
Appearance Solid[2]

Synthesis and Metabolism

Biosynthesis

Etiocholanolone is naturally produced in the body through the metabolism of testosterone and androstenedione.[3][5] The metabolic pathway involves the reduction of the double bond at the C4-C5 position of androstenedione by the enzyme 5β-reductase, followed by the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase.[5]

Etiocholanolone Biosynthesis cluster_enzymes Key Enzymes Testosterone Testosterone Androstenedione Androstenedione Testosterone->Androstenedione 17β-HSD 5β-Androstanedione 5β-Androstanedione Androstenedione->5β-Androstanedione 5β-Reductase Etiocholanolone 3α-Hydroxy-5β-androstan-17-one (Etiocholanolone) 5β-Androstanedione->Etiocholanolone 3α-HSD 17β-HSD 17β-HSD 5β-Reductase 5β-Reductase 3α-HSD 3α-HSD

Caption: Metabolic pathway of Etiocholanolone from Testosterone.

Chemical Synthesis

Chemical synthesis of etiocholanolone and its derivatives is crucial for research and potential therapeutic applications. One documented method involves the stereospecific synthesis of 3α,7α-dihydroxy-5β-androstan-17-one from the readily available 4-androstene-3,17-dione.[6] Key steps in this process include stereospecific and selective epoxidation, followed by hydrogenation with carefully selected reagents and reaction conditions to achieve the desired stereochemistry.[6]

Another reported synthesis details the creation of 3α,7α-dihydroxy-5β-androstan-17-one and 3α-hydroxy-5β-androstane-7,17-dione from commercial chenodeoxycholic acid.[7] This multi-step process involves the degradation of the C17 side chain after selective protection of the hydroxyl groups.[7]

Biological Activity and Mechanism of Action

Etiocholanolone exhibits a range of biological activities, the most prominent of which are its pyrogenic and immunostimulatory effects.

Pyrogenic Effects and "Etiocholanolone Fever"

Etiocholanolone is a known pyrogen, capable of inducing fever in humans.[1][3] This phenomenon, often termed "etiocholanolone fever," is not a direct action of the steroid but is mediated by its ability to stimulate leukocytes to release endogenous pyrogens, now known as pro-inflammatory cytokines like interleukin-1 (IL-1).[8] The pyrogenic activity is specific to the unconjugated form of etiocholanolone.[3] This effect has been investigated in the context of conditions like Familial Mediterranean Fever (FMF), where endogenous steroids may play a role in triggering inflammatory episodes.[1]

Immunostimulatory and Hematopoietic Effects

Beyond its pyrogenic properties, etiocholanolone has been shown to be an immunostimulant and can induce leukocytosis, an increase in the number of white blood cells.[1] These properties have led to its use in evaluating adrenal cortex function and bone marrow performance.[1][5] In some neoplastic diseases, it has been used to stimulate the immune system.[1]

Neurosteroidal Activity

Etiocholanolone is also recognized as an inhibitory androstane neurosteroid.[1] It acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This modulation enhances the effects of GABA, leading to anticonvulsant effects.[1] Interestingly, the unnatural enantiomer of etiocholanolone has been found to be more potent in this regard than the naturally occurring form.[1]

Etiocholanolone Mechanism of Action cluster_leukocytes Leukocytes cluster_cns Central Nervous System Etiocholanolone Etiocholanolone Leukocyte Leukocytes Etiocholanolone->Leukocyte Stimulates GABA_A GABA-A Receptor Etiocholanolone->GABA_A Positive Allosteric Modulation Immunostimulation Immunostimulation Etiocholanolone->Immunostimulation IL1 Interleukin-1 (IL-1) Leukocyte->IL1 Release Fever Fever IL1->Fever Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Enhanced GABAergic Transmission Anticonvulsant_Effects Anticonvulsant Effects Neuronal_Inhibition->Anticonvulsant_Effects

Caption: Simplified overview of Etiocholanolone's primary mechanisms of action.

Clinical Significance and Drug Development

The unique biological profile of etiocholanolone presents several avenues for clinical investigation and drug development.

  • Inflammatory and Autoimmune Diseases: Its role in inflammation and immune modulation suggests that etiocholanolone or its derivatives could be investigated as potential therapeutics or diagnostic markers for inflammatory disorders.

  • Neurological Disorders: The positive allosteric modulation of GABA-A receptors by etiocholanolone makes it and its analogs potential candidates for the development of novel anticonvulsant or anxiolytic drugs.

  • Oncology: The immunostimulatory properties of etiocholanolone could be harnessed in the development of adjunctive therapies for certain cancers, aiming to boost the patient's immune response to the disease.

Conclusion

3α-Hydroxy-5β-androstan-17-one (etiocholanolone) is a multifaceted endogenous steroid with a well-defined role in human metabolism and a range of intriguing biological activities. Its pyrogenic, immunostimulatory, and neurosteroidal properties make it a molecule of significant interest to researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, metabolism, and mechanisms of action is essential for exploring its full therapeutic and diagnostic potential.

References

  • Synthesis of 3 alpha,7 alpha-dihydroxy-5 beta-androstan-17-one. PubMed. Available at: [Link]

  • Synthesis and Pyrogenic Effect of 3 Alpha, 7 alpha-dihydroxy-5 beta-androstan-17-one and 3 alpha-hydroxy-5 beta-androstane-7, 17-dione. PubMed. Available at: [Link]

  • Etiocholanolone. Wikipedia. Available at: [Link]

  • Etiocholanolone (male) - Androgens and Metabolites (Urine) - DUTCH - Lab Results explained. HealthMatters.io. Available at: [Link]

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  • 3alpha-hydroxy-5beta-androstane-17-one 3alpha-dehydrogenase. Wikipedia. Available at: [Link]

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An In-depth Technical Guide to the Structure Elucidation of 2-Cyano-2-cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Synthetic Context

2-Cyano-2-cyclohexylideneacetic acid, with the molecular formula C₉H₁₁NO₂, is a classic example of an α,β-unsaturated carbonyl compound.[1][2] Its synthesis is most commonly achieved via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] In this case, cyclohexanone is condensed with cyanoacetic acid, typically catalyzed by a weak base like ammonium acetate.[3][4]

The resulting structure contains multiple key features: a carboxylic acid, a nitrile group, and an exocyclic double bond, all conjugated. This conjugation significantly influences the molecule's electronic properties and, consequently, its spectroscopic signatures.[5][6] Accurate structural elucidation is paramount to confirm the successful outcome of the condensation, rule out potential isomers or byproducts, and provide the foundational characterization required for any subsequent use in medicinal chemistry or material science.

This guide will detail the integrated analytical workflow used to verify this structure unequivocally.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Workflow Cyclohexanone Cyclohexanone Condensation Knoevenagel Condensation Cyclohexanone->Condensation Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Condensation Target This compound Condensation->Target MS Mass Spectrometry (Molecular Weight) Target->MS IR Infrared Spectroscopy (Functional Groups) Target->IR NMR NMR Spectroscopy (Connectivity) Target->NMR Conclusion Final Structure Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: Overall workflow from synthesis to structure confirmation.

Mass Spectrometry (MS): Molecular Formula Verification

Expertise & Experience: Mass spectrometry serves as the first line of analytical confirmation. Its primary role is to verify the molecular weight of the synthesized compound, providing immediate evidence of whether the target molecule was formed. We employ Electrospray Ionization (ESI) in negative ion mode, as the carboxylic acid moiety is easily deprotonated to form a stable [M-H]⁻ ion, making it a highly sensitive method for this class of compounds.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the peak corresponding to the [M-H]⁻ ion and compare its exact mass to the theoretical value.

Data Interpretation and Results

The molecular formula C₉H₁₁NO₂ gives a theoretical monoisotopic mass of 165.0790 g/mol .[1] The expected [M-H]⁻ ion would have a mass of 164.0712 u. High-resolution mass spectrometry should yield a measured mass within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.

Ion SpeciesTheoretical m/zObserved m/zAssignment
[M-H]⁻164.0712~164.071Parent Ion
[M+Cl]⁻200.0530(If chlorinated solvent is used)Adduct

Trustworthiness: The high accuracy of modern mass spectrometers provides a robust and self-validating check on the elemental formula. A match within 5 ppm error provides very high confidence in the molecular formula.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. For this compound, we expect to see characteristic absorption bands for the carboxylic acid, the nitrile, and the conjugated alkene system. The positions of these bands are diagnostic of the electronic environment; for instance, conjugation is known to lower the frequency of C=O and C≡N stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Data Interpretation and Results

The IR spectrum provides a distinct fingerprint of the molecule's functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretchCharacteristic broad absorption of a hydrogen-bonded carboxylic acid.[7]
~2225Strong, SharpC≡N stretchThe nitrile group absorption is strong. Its position is slightly lower than a non-conjugated nitrile (~2250 cm⁻¹) due to conjugation with the C=C bond.[6]
~1700StrongC=O stretchThe carboxylic acid carbonyl. This frequency is lower than a saturated aliphatic acid (~1710-1720 cm⁻¹) due to conjugation with the C=C bond.[8]
~1640MediumC=C stretchThe alkene double bond stretch.
~2930 & ~2860MediumC-H stretchAliphatic C-H stretching from the cyclohexyl ring.

Trustworthiness: The simultaneous observation of all four key functional groups (O-H, C≡N, C=O, C=C) in their expected frequency ranges provides strong, self-validating evidence for the gross structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework. A full suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon and to establish the connectivity between them. For this molecule, DMSO-d₆ is a suitable solvent as it readily dissolves the acid and its exchangeable proton signal is typically well-resolved.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1D: ¹H, ¹³C{¹H}

    • DEPT-135: To differentiate CH₂ from CH carbons.

    • 2D: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C multiple-bond).

¹H NMR Data Interpretation

The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1HH OOC-The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange.[6]
~2.85Triplet2HC(2')-HAllylic protons, deshielded by the adjacent C=C double bond.
~2.45Triplet2HC(6')-HAllylic protons, also deshielded.
~1.70Multiplet2HC(3')-HAliphatic protons.
~1.60Multiplet4HC(4')-H ₂, C(5')-HOverlapping aliphatic protons in the middle of the ring.
¹³C NMR and DEPT-135 Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments. The exocyclic double bond makes the cyclohexylidene ring carbons C2'/C6' and C3'/C5' chemically non-equivalent, resulting in 9 distinct carbon signals. DEPT-135 confirms the presence of five CH₂ groups (negative signals) and no CH or CH₃ groups.

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~168.0AbsentC =OCarboxylic acid carbonyl carbon, deshielded.[8]
~159.0AbsentC (1')Alkene carbon bearing the cyclohexyl protons, highly deshielded.
~118.0AbsentC ≡NNitrile carbon.[6]
~105.0AbsentC (2)Quaternary alkene carbon, shielded by the electron-donating effect of the double bond but deshielded by two electronegative groups.
~32.0NegativeC (2')Allylic carbon.
~30.0NegativeC (6')Allylic carbon.
~27.5NegativeC (3')Aliphatic carbon.
~26.0NegativeC (5')Aliphatic carbon.
~25.0NegativeC (4')Aliphatic carbon.

Data Summary Table

Carbon ¹³C Shift (ppm) Attached Proton (¹H Shift, ppm) Key HMBC Correlations (from ¹H at...)
C=O ~168.0 ~13.0 (OH) C(2), C(1')
C(2) ~105.0 - C=O, C≡N, C(2'), C(6')
C≡N ~118.0 - C(2), C(1')
C(1') ~159.0 - C(2), C(2'), C(6')
C(2') ~32.0 ~2.85 C(2), C(1'), C(3'), C(6')
C(3') ~27.5 ~1.70 C(2'), C(4'), C(5')
C(4') ~25.0 ~1.60 C(3'), C(5')
C(5') ~26.0 ~1.60 C(4'), C(6')

| C(6') | ~30.0 | ~2.45 | C(1'), C(2), C(5') |

2D NMR: Establishing Connectivity

COSY: Confirms the scalar coupling network within the cyclohexylidene ring: H(2') ↔ H(3') ↔ H(4') ↔ H(5') ↔ H(6'). This establishes the integrity of the six-membered ring.

HSQC: Unambiguously links each proton signal to its directly attached carbon signal as listed in the table above. This is a critical step in assigning the carbon spectrum.

HMBC: This is the definitive experiment for proving the overall structure by revealing 2- and 3-bond correlations between protons and carbons. It validates the connection between the cyclohexylidene ring and the cyanoacetic acid moiety.

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness: The interlocking web of correlations from COSY, HSQC, and especially HMBC provides an undeniable, self-consistent proof of the atomic connectivity. The correlation from the allylic protons (H-2'/H-6') to the quaternary sp² carbon (C-2) and the nitrile/carbonyl carbons is the "smoking gun" evidence that confirms the Knoevenagel product.

Conclusion: A Unified Structural Assignment

The structure of this compound is unequivocally confirmed through the synergistic application of multiple analytical techniques.

  • Mass Spectrometry verified the correct molecular formula, C₉H₁₁NO₂.

  • Infrared Spectroscopy confirmed the presence of all requisite functional groups: a carboxylic acid, a nitrile, and a conjugated alkene.

  • A full suite of NMR experiments provided the definitive atomic-level blueprint. ¹H and ¹³C NMR established the number and type of proton and carbon environments, while 2D experiments (COSY, HSQC, and HMBC) pieced them together, confirming the cyclohexylidene ring system and its precise attachment to the cyanoacetic acid backbone.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a self-validating dataset that leaves no ambiguity in the final structural assignment.

References

  • ResearchGate. Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. Available from: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society. Available from: [Link]

  • ResearchGate. Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. Available from: [Link]

  • Organic Syntheses. Cyclohexaneacetic acid, α-cyano-. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Royal Society of Chemistry. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • SpectraBase. 2-cyano-2-(2-ketocyclohexyl)acetic acid ethyl ester. Available from: [Link]

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  • PubChem. Cyanocyclohexylideneacetic acid. Available from: [Link]

  • PubChem. Cyanoacetic acid. Available from: [Link]

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  • Fiveable. α,β-Unsaturated Nitriles Definition. Available from: [Link]

  • SpectraBase. ACETIC ACID, 2-CYANO-2-CYCLOPENTYLIDENE-, METHYL ESTER. Available from: [Link]

  • CORE. CP-FTMW SPECTROSCOPY OF 2-CYANOACETIC ACID. Available from: [Link]

  • Pharmaffiliates. Cyclohexylidenecyanoacetic Acid. Available from: [Link]

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An In-Depth Technical Guide to 2-Cyano-2-cyclohexylideneacetic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-2-cyclohexylideneacetic acid, a versatile bifunctional molecule, serves as a cornerstone intermediate in advanced organic synthesis. Characterized by the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol , this compound integrates a reactive nitrile group, a carboxylic acid, and a sterically influential cyclohexylidene moiety.[1][2] This guide provides a comprehensive technical overview of its synthesis via the Knoevenagel condensation, a detailed analysis of its physicochemical and spectroscopic properties, and an exploration of its significant applications, most notably as a precursor in the synthesis of pharmaceutically active compounds like Gabapentin analogues.[1][3] The content herein is designed to equip researchers and development scientists with the critical knowledge required for its effective utilization in experimental and process chemistry.

Physicochemical and Structural Properties

This compound (CAS Number: 37107-50-9) is a solid organic compound also known by its synonyms, Cyclohexylidenecyanoacetic acid and cyano(cyclohexylidene)acetic acid.[2] Its structure features an α,β-unsaturated system where the double bond is rendered highly electron-deficient by the adjacent electron-withdrawing cyano (-C≡N) and carboxyl (-COOH) groups. This electronic arrangement is the primary driver of its chemical reactivity.

A summary of its key identifiers and computed properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [1][2]
CAS Number 37107-50-9[2]
IUPAC Name This compound[2]
SMILES C1CCC(=C(C#N)C(=O)O)CC1[2]
InChI Key KMAMEGWTNNOKOE-UHFFFAOYSA-N[2]
Topological Polar Surface Area 61.1 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Physical Form Solid[4]

Note: While a precise melting point for the acid is not consistently reported, its common derivatives, the methyl and ethyl esters, are oils or low-melting solids.[5][6]

Synthesis Pathway: The Knoevenagel Condensation

The most reliable and widely cited method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (cyanoacetic acid) with a ketone (cyclohexanone).

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Enolate Formation: A weak base, typically an amine like ammonium acetate, deprotonates the α-carbon of cyanoacetic acid, which is highly acidic due to the dual electron-withdrawing effects of the nitrile and carboxyl groups. This forms a stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy acid (an aldol addition product). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.

The workflow for this synthesis is illustrated below.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process Cyclohexanone Cyclohexanone Reflux Reflux with Dean-Stark Trap Cyclohexanone->Reflux Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Reflux Ammonium_Acetate Ammonium Acetate (Base) Ammonium_Acetate->Reflux Catalyzes Condensation Benzene Benzene (Solvent/Azeotrope) Benzene->Reflux Water_Removal Azeotropic Water Removal Reflux->Water_Removal Forms Water Workup Aqueous Wash & Crystallization Reflux->Workup Water_Removal->Reflux Drives Equilibrium Product This compound Workup->Product

Fig 1: Synthesis workflow for this compound.
Detailed Experimental Protocol

The following protocol is adapted from established literature procedures, providing a robust method for laboratory-scale synthesis.

Materials:

  • Cyclohexanone (1.1 moles)

  • Cyanoacetic acid (1.0 mole)

  • Ammonium acetate (0.04 moles)

  • Benzene (or Toluene as a safer alternative)

  • Ether

  • 500 mL round-bottom flask

  • Dean-Stark apparatus and reflux condenser

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add cyclohexanone (1.1 eq.), cyanoacetic acid (1.0 eq.), ammonium acetate (catalyst), and 75 mL of benzene.

    • Causality: Benzene serves as the solvent and, crucially, as an azeotropic agent to remove the water formed during the condensation, which drives the reaction equilibrium towards the product. Ammonium acetate provides a weak base to facilitate enolate formation without promoting self-condensation of the cyclohexanone.

  • Reflux and Water Removal: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture in an oil bath to maintain vigorous reflux (approx. 160-165°C bath temperature).

  • Monitoring: Collect the water that separates in the Dean-Stark trap. The reaction is typically complete within 2-3 hours, corresponding to the collection of the theoretical amount of water (18 mL for a 1-mole scale).

  • Isolation and Workup:

    • Allow the reaction mixture to cool slightly and dilute with 100 mL of hot benzene.

    • Transfer the solution to a separatory funnel, add 200 mL of ether, and wash with two 50 mL portions of cold water to remove the ammonium acetate catalyst and any unreacted cyanoacetic acid.

    • Break any emulsions by slow filtration if necessary.

  • Crystallization: Concentrate the organic solution to approximately 300 mL by distillation under reduced pressure. Allow the solution to cool slowly to room temperature, then cool to ~10°C in a refrigerator.

  • Final Product Collection: Collect the resulting colorless crystalline product by vacuum filtration. Wash the crystals with two portions of cold benzene and dry in a vacuum desiccator to a constant weight. A second crop can often be obtained by further concentrating the mother liquor.

Spectroscopic and Reactivity Analysis

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product.

TechniqueData (cm⁻¹ or ppm)InterpretationSource
IR (KBr) ~3420, 3208Broad O-H stretch of the carboxylic acid dimer.[7]
~2278Sharp C≡N (nitrile) stretch.[7]
~1701Strong C=O (carbonyl) stretch of the carboxylic acid.[7]
~1609C=C (alkene) stretch, conjugated with carbonyl and nitrile.[7]
¹H NMR (CDCl₃) δ 10.51 (s, 1H)Acidic proton of the carboxylic acid (-COOH).[7]
δ 3.07-2.63 (m, 4H)Protons on the two carbons (C2', C6') alpha to the double bond of the cyclohexyl ring.[7]
δ 1.91-1.54 (m, 6H)Protons on the remaining three carbons (C3', C4', C5') of the cyclohexyl ring.[7]
¹³C NMR (CDCl₃) δ 181.9Carbonyl carbon (-C OOH).[7]
δ 167.1Quaternary carbon of the double bond attached to the cyclohexyl ring (=C (cyclohexyl)).[7]
δ 116.2Nitrile carbon (-C ≡N).[7]
δ 102.5Quaternary carbon of the double bond attached to the cyano/carboxyl groups (=C (CN)COOH).[7]
δ 37.4, 33.8, 30.6, 27.1, 27.0, 25.0The six carbons of the cyclohexylidene ring.[7]
Chemical Reactivity Profile

The reactivity of this compound is dominated by the electron-deficient nature of its central double bond and the functionality of its carboxyl and nitrile groups.

  • Esterification: The carboxylic acid group readily undergoes Fischer esterification with alcohols under acidic catalysis to produce the corresponding esters (e.g., ethyl 2-cyano-2-cyclohexylideneacetate).[5] This is a critical reaction for modifying the molecule for further use.

  • Decarboxylation: Like many β-keto acids or their vinylogous analogues, heating the compound can induce decarboxylation to yield 1-cyclohexenylacetonitrile. This provides a route to a different class of synthetic intermediates.

  • Nucleophilic Addition: The highly polarized C=C double bond is susceptible to Michael (1,4-conjugate) addition by soft nucleophiles.

  • Nitrile Group Reactions: The cyano group can be hydrolyzed to an amide or carboxylic acid under strong acidic or basic conditions, or it can be reduced to a primary amine.

The primary chemical transformations are depicted below.

G main This compound ester Ethyl 2-cyano-2- cyclohexylideneacetate main->ester Ethanol, H⁺ decarboxylated 1-Cyclohexenylacetonitrile main->decarboxylated Heat (Δ), -CO₂

Sources

An In-Depth Technical Guide to the Initial Studies on the Reactivity of 2-Cyano-2-cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the initial studies on the synthesis and reactivity of 2-cyano-2-cyclohexylideneacetic acid. This molecule, possessing a unique combination of a carboxylic acid, a nitrile, and a sterically hindered α,β-unsaturated system, serves as a versatile building block in organic synthesis. This document details the established synthetic protocols, explores its key reactive sites, and provides foundational experimental procedures for its derivatization. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: Unveiling a Multifunctional Synthetic Intermediate

This compound is a crystalline solid that has garnered interest in the field of organic synthesis due to its trifunctional nature. The strategic placement of a carboxylic acid, a nitrile, and an exocyclic double bond conjugated to both electron-withdrawing groups within a cyclohexylidene framework offers a rich landscape for chemical transformations. The reactivity of this compound is governed by the interplay of these functional groups, making it a valuable precursor for the synthesis of complex carbocyclic and heterocyclic scaffolds. This guide will systematically explore the synthesis and inherent reactivity of this intriguing molecule.

Synthesis of this compound: The Knoevenagel Condensation

The most direct and efficient method for the preparation of this compound is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound, in this case, cyanoacetic acid, with a ketone, cyclohexanone.[1]

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as an amine or ammonium salt, which facilitates the deprotonation of the α-carbon of cyanoacetic acid. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. A subsequent dehydration step yields the α,β-unsaturated product. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water formed during the condensation.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclohexanone Cyclohexanone Alkoxide Alkoxide Intermediate Cyanoacetic_Acid Cyanoacetic Acid Carbanion Cyanoacetate Carbanion Cyanoacetic_Acid->Carbanion + Base Base Base (e.g., NH₄OAc) Carbanion->Alkoxide + Cyclohexanone Hydroxide β-Hydroxy Intermediate Alkoxide->Hydroxide + H⁺ Product This compound Hydroxide->Product - H₂O (Dehydration) Water H₂O

Caption: Knoevenagel condensation of cyclohexanone and cyanoacetic acid.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure in Organic Syntheses.[2]

Materials:

  • Cyclohexanone (1.1 mol)

  • Cyanoacetic acid (1.0 mol)

  • Ammonium acetate (0.04 mol)

  • Benzene (75 mL for reaction, 100 mL for workup)

  • Ether (200 mL)

Apparatus:

  • 500-mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel

Procedure:

  • To the 500-mL round-bottom flask, add cyclohexanone, cyanoacetic acid, ammonium acetate, and 75 mL of benzene.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to maintain a vigorous reflux. Collect the water that separates in the Dean-Stark trap.

  • After the theoretical amount of water has been collected (approximately 2 hours), continue to reflux for an additional hour.

  • Allow the reaction mixture to cool slightly, then dilute with 100 mL of hot benzene.

  • Transfer the solution to a 1-L separatory funnel and allow it to cool to just above room temperature.

  • Add 200 mL of ether and wash the organic layer with two 50-mL portions of cold water.

  • Break any emulsion that forms by slow filtration through a Büchner funnel.

  • Separate the organic layer and concentrate it to approximately 300 mL by distillation under reduced pressure.

  • Allow the solution to cool slowly to room temperature, then cool to about 10°C in a refrigerator to induce crystallization.

  • Collect the colorless prismatic crystals of this compound by filtration, wash with cold benzene, and dry in a vacuum desiccator.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is essential. The following table summarizes the expected spectroscopic data based on analysis of its esters and fundamental principles of spectroscopy.[2][3]

Spectroscopic Data Expected Characteristics
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.60-1.80 (m, 6H, cyclohexyl CH₂), 2.80-3.00 (m, 4H, allylic cyclohexyl CH₂), 10.0-12.0 (br s, 1H, COOH). The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent. The multiplets for the cyclohexyl protons will show some complexity due to their diastereotopic nature.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 25-35 (cyclohexyl CH₂), 100-110 (quaternary C of C=C), 115-120 (CN), 165-175 (C=O), 170-180 (quaternary C of C=C). The exact chemical shifts of the sp² carbons are influenced by the substitution pattern and the electron-withdrawing nature of the cyano and carboxyl groups.
Infrared (IR) (KBr)ν (cm⁻¹): 2930-2850 (C-H stretch, alkyl), 2220-2260 (C≡N stretch), 1680-1710 (C=O stretch, carboxylic acid), 1600-1650 (C=C stretch), 2500-3300 (O-H stretch, broad, carboxylic acid). The nitrile stretch is a sharp and characteristic peak. The carbonyl and alkene stretches confirm the α,β-unsaturated system. The broad O-H stretch is typical for a carboxylic acid dimer.[4]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the cyclohexyl ring.

Exploring the Reactivity Landscape

The reactivity of this compound can be rationalized by considering its three key functional domains: the α,β-unsaturated system, the carboxylic acid, and the nitrile group.

Reactions at the α,β-Unsaturated System

The conjugated system is highly susceptible to nucleophilic attack at the β-carbon (conjugate or Michael addition) and can also participate in cycloaddition reactions.

The addition of soft nucleophiles, such as thiols, to the β-carbon of α,β-unsaturated carbonyls is a well-established transformation.[5][6] This reaction, known as the Thia-Michael addition, proceeds readily under mild, often base-catalyzed, conditions to form a new carbon-sulfur bond.

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Substrate This compound Enolate Enolate Intermediate Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate + Base Base Base Thiolate->Enolate + Substrate Product Michael Adduct Enolate->Product + H⁺

Caption: Thia-Michael addition to this compound.

Representative Experimental Protocol (Adapted for this compound):

Materials:

  • This compound (1.0 mmol)

  • Thiol (e.g., thiophenol, 1.1 mmol)

  • Triethylamine (0.1 mmol)

  • Dichloromethane (10 mL)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Add the thiol to the solution.

  • Add triethylamine dropwise with stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute aqueous HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of a weak base like triethylamine is crucial to deprotonate the thiol to the more nucleophilic thiolate without causing unwanted side reactions with the carboxylic acid. Dichloromethane is a suitable solvent as it is relatively non-polar and will not interfere with the reaction.

The electron-deficient double bond in this compound makes it a potential dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[7][8] This powerful ring-forming reaction allows for the construction of complex bicyclic structures with high stereocontrol.

Conceptual Experimental Workflow:

Diels_Alder_Workflow Reactants Combine Dienophile and Diene Solvent Add Solvent (e.g., Toluene) Reactants->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Chromatography/Crystallization) Workup->Purify

Caption: General workflow for a Diels-Alder reaction.

Representative Experimental Protocol (Adapted for this compound):

Materials:

  • This compound (1.0 mmol)

  • Diene (e.g., cyclopentadiene, 1.5 mmol, freshly cracked)

  • Toluene (10 mL)

Procedure:

  • In a sealed tube, dissolve this compound in toluene.

  • Add the diene to the solution.

  • Heat the sealed tube at a temperature appropriate for the specific diene (e.g., 80-120°C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting bicyclic adduct by column chromatography or recrystallization.

Causality: The use of a sealed tube and an inert solvent like toluene is common for Diels-Alder reactions, which often require elevated temperatures to overcome the activation energy. An excess of the diene is used to drive the reaction towards the product, especially if the diene is volatile.

Selective reduction of the carbon-carbon double bond can be achieved using various methods, such as catalytic hydrogenation with a poisoned catalyst or by using reducing agents that favor 1,4-addition.[9]

Representative Experimental Protocol (Catalytic Hydrogenation):

Materials:

  • This compound (1.0 mmol)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Ethanol (20 mL)

Apparatus:

  • Hydrogenation flask

  • Hydrogen balloon or hydrogenation apparatus

Procedure:

  • Dissolve this compound in ethanol in a hydrogenation flask.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a dedicated apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Causality: Palladium on carbon is a common catalyst for the hydrogenation of alkenes. The reaction is typically carried out in a protic solvent like ethanol. Careful monitoring is required to achieve selective reduction of the double bond without affecting the nitrile or carboxylic acid groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are well-documented in organic chemistry literature.

Reactions of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or it can be reduced to a primary amine.

Decarboxylation: A Route to Unsaturated Nitriles

Upon heating, this compound can undergo decarboxylation to yield 1-cyclohexenylacetonitrile.[2] This reaction provides a convenient route to α,β-unsaturated nitriles.

Detailed Experimental Protocol: [2]

Procedure:

  • Place the crude or purified this compound in a distillation flask.

  • Heat the flask in an oil bath to 165-175°C under reduced pressure (35-45 mm Hg).

  • The acid will melt and undergo rapid decarboxylation.

  • The product, 1-cyclohexenylacetonitrile, will distill at 100-120°C under these conditions.

  • The crude nitrile can be further purified by redistillation.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its rich chemical reactivity, stemming from the unique arrangement of its functional groups, allows for a wide range of transformations. This guide has provided a foundational understanding of its synthesis and reactivity, offering detailed protocols for its preparation and key derivatizations. The presented experimental procedures, grounded in established chemical principles, serve as a reliable starting point for researchers aiming to incorporate this valuable building block into their synthetic strategies for the development of novel molecules with potential applications in materials science and drug discovery.

References

  • Cope, A. C.; D'Addieco, A. A.; Whyte, D. E.; Glickman, S. A. Cyclohexylidenecyanoacetic Acid and 1-Cyclohexenylacetonitrile. Org. Synth.1951 , 31, 25. DOI: 10.15227/orgsyn.031.0025. [Link]

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999. [Link]

  • Nicolaou, K. C.; Snyder, S. A.; Montagnon, T.; Vassilikogiannakis, G. The Diels-Alder Reaction in Total Synthesis. Angew. Chem. Int. Ed.2002 , 41 (10), 1668–1698. DOI: 10.1002/1521-3773(20020517)41:10<1668::AID-ANIE1668>3.0.CO;2-Z. [Link]

  • Mather, B. D.; Viswanathan, K.; Miller, K. M.; Long, T. E. Michael addition reactions in macromolecular design for emerging technologies. Prog. Polym. Sci.2006 , 31 (5), 487–531. DOI: 10.1016/j.progpolymsci.2006.03.001. [Link]

  • Nair, V.; Mathew, B.; Thomas, S.; Varma, L. The Thia-Michael Addition Reaction: A Simple and Efficient C-S Bond Forming Reaction. ARKIVOC2006 , (vii), 8-22. [Link]

  • Diels, O.; Alder, K. Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie1928 , 460 (1), 98–122. DOI: 10.1002/jlac.19284600106. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds, SDBS. [Link]

  • Knoevenagel, E. Condensation von Ketonen mit Cyanoessigsäure. Ber. Dtsch. Chem. Ges.1898 , 31 (3), 2596–2619. DOI: 10.1002/cber.18980310308. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]

  • Bruice, P. Y. Organic Chemistry, 8th ed.; Pearson: London, 2016. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier: Amsterdam, 2005. [Link]

  • Tietze, L. F.; Brasche, G.; Gericke, K. M. Domino Reactions in Organic Synthesis; Wiley-VCH: Weinheim, 2006. [Link]

  • Fringuelli, F.; Taticchi, A. The Diels-Alder Reaction: Selected Practical Methods; Wiley: New York, 2002. [Link]

  • Oare, D. A.; Heathcock, C. H. Stereocontrol in the Michael Reaction. In Topics in Stereochemistry; Eliel, E. L., Wilen, S. H., Eds.; Wiley: New York, 1989; Vol. 19, pp 227–407. [Link]

  • Perlmutter, P. Conjugate Addition Reactions in Organic Synthesis; Pergamon Press: Oxford, 1992. [Link]

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis and Utility of 2-Cyano-2-Cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

2-Cyano-2-cyclohexylideneacetic acid is a multifunctional organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring a cyclohexylidene ring, a nitrile group, and a carboxylic acid, offers a rich landscape for chemical modification and has drawn interest in various fields, including the development of novel therapeutic agents. The α,β-unsaturated system, formed through a Knoevenagel condensation, is a key reactive feature, making this molecule a versatile building block for more complex molecular architectures.[1][2][3]

This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound. It is intended for researchers and professionals in organic synthesis and drug development, offering not just a protocol, but also the underlying chemical principles and practical insights to ensure successful and safe execution.

Reaction Mechanism: The Knoevenagel Condensation

The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (in this case, cyanoacetic acid) to a carbonyl group (cyclohexanone), followed by a dehydration reaction to yield an α,β-unsaturated product.

The reaction is typically catalyzed by a weak base, such as an amine or an ammonium salt. The base facilitates the deprotonation of the α-carbon of cyanoacetic acid, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to form the stable conjugated system of this compound.

Knoevenagel_Mechanism Reactants Cyclohexanone + Cyanoacetic Acid Carbanion Resonance-Stabilized Carbanion Reactants->Carbanion Deprotonation Base Base (e.g., Ammonium Acetate) Aldol_Intermediate Aldol-type Intermediate Carbanion->Aldol_Intermediate Nucleophilic Attack Product This compound + H2O Aldol_Intermediate->Product Dehydration

Caption: Generalized mechanism of the Knoevenagel condensation for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a well-established procedure and is designed for reliability and scalability.

Materials and Equipment:

  • Cyclohexanone (reagent grade)

  • Cyanoacetic acid

  • Ammonium acetate

  • Benzene (or a suitable alternative azeotroping agent like toluene)

  • Ether

  • 500 mL round-bottom flask

  • Dean-Stark apparatus or a modified constant water separator

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Vacuum source

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 mL of benzene.

  • Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture in an oil bath to a temperature that maintains vigorous reflux (approximately 160-165°C for benzene). The water formed during the reaction will be collected in the side arm of the Dean-Stark trap.

  • Reaction Monitoring: Continue heating and collecting the water. The theoretical amount of water to be collected is 18 mL. This should take approximately 2 hours. After the theoretical amount of water has been collected, continue to reflux for an additional hour to ensure the reaction goes to completion.

  • Workup - Part A (Isolation of the Acid):

    • Allow the reaction mixture to cool slightly and dilute with an additional 100 mL of hot benzene.

    • Transfer the solution to a 1 L separatory funnel.

    • Once the solution has cooled to just above room temperature, add 200 mL of ether.

    • Wash the organic layer with two 50 mL portions of cold water. An emulsion may form at this stage, which can be broken by slow filtration through a Büchner funnel.

    • Separate the organic layer and concentrate it to approximately 300 mL by distillation under reduced pressure using a rotary evaporator.

  • Crystallization and Isolation:

    • Allow the concentrated solution to cool slowly to room temperature, then place it in a refrigerator to cool to about 10°C.

    • Colorless prismatic crystals of this compound will form.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with two 100 mL portions of cold benzene (10°C).

    • Dry the product in a vacuum desiccator to a constant weight. The expected yield is 88-92 g.

  • Second Crop Recovery:

    • The filtrate and washings can be further concentrated under reduced pressure to about 150 mL and cooled as before to obtain a second crop of crystals (approximately 21-25 g).

Synthesis_Workflow Start Combine Cyclohexanone, Cyanoacetic Acid, Ammonium Acetate, and Benzene Reflux Reflux with Azeotropic Water Removal (Dean-Stark Trap) Start->Reflux Workup Workup: - Dilute with Benzene - Add Ether - Wash with Water Reflux->Workup Concentrate Concentrate under Reduced Pressure Workup->Concentrate Crystallize Crystallize at 10°C Concentrate->Crystallize Isolate Isolate by Vacuum Filtration and Wash with Cold Benzene Crystallize->Isolate Dry Dry under Vacuum Isolate->Dry Product This compound Dry->Product

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected analytical data based on the structure and data from similar compounds.[4][5][6][7]

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Colorless prisms
Melting Point 134-135 °C
¹H NMR (Expected) Signals for cyclohexylidene protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR (Expected) Peaks for the cyclohexylidene carbons, the nitrile carbon, the carboxylic acid carbon, and the olefinic carbons.
IR Spectroscopy (cm⁻¹) ~2220 (C≡N stretch), ~1700 (C=O stretch), ~1600 (C=C stretch), and a broad O-H stretch.[8]
Mass Spectrometry M⁺ peak at m/z = 165, with fragmentation patterns corresponding to the loss of COOH, CN, etc.[9][10]

Safety and Handling

As with any chemical synthesis, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when working with benzene or other volatile organic solvents.

  • Handling of Reagents:

    • Cyanoacetic acid and its derivatives are toxic. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[5]

    • Cyclohexanone is flammable and an irritant.

    • Benzene is a known carcinogen and is highly flammable. Consider using a less toxic alternative like toluene if possible.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The cyano group can act as a hydrogen bond acceptor and can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, offering numerous possibilities for derivatization.[11][12][13][14]

The α,β-unsaturated nitrile moiety is a Michael acceptor, allowing for the covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors.[11] Derivatives of cyano-containing heterocyclic compounds have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[15]

For drug development professionals, this compound represents a versatile intermediate that can be readily modified to explore structure-activity relationships and develop novel drug candidates.[1][2][3]

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chemsrc. (2025). Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR (a) and the ¹³C NMR (b) spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid. Retrieved from [Link]

  • (n.d.). 13CNMR. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-cyano-2-(2-ketocyclohexyl)acetic acid ethyl ester. Retrieved from [Link]

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  • Chemical Journal of Chinese Universities. (n.d.). Synthesis and Bioactivity of 2-Aceto-cyanoacetic Acid Derivatives. Retrieved from [Link]

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  • NIST. (n.d.). Acetic acid, cyano-. Retrieved from [Link]

  • SpectraBase. (n.d.). ACETIC ACID, 2-CYANO-2-CYCLOPENTYLIDENE-, METHYL ESTER. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-cyano-2-hexahydropyrimidin-2-ylidene-acetic acid methyl ester. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Retrieved from [Link]

  • MDPI. (2020). Physical and Chemical Synthesis of Au/CeO2 Nanoparticle Catalysts for Room Temperature CO Oxidation: A Comparative Study. Retrieved from [Link]

  • PubMed Central. (n.d.). Titanocene‐Catalyzed [2+2] Cycloaddition of Bisenones and Comparison with Photoredox Catalysis and Established Methods. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Retrieved from [Link]

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  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]

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Introduction: Unveiling the Potential of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 2-Cyano-2-cyclohexylideneacetic Acid for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. This compound emerges as a reagent of significant interest, strategically equipped with multiple reactive centers. Its structure, featuring a cyclohexylidene backbone, is adorned with an electron-withdrawing nitrile (cyano) group and a carboxylic acid function, both conjugated to an exocyclic double bond. This unique arrangement imparts a distinct reactivity profile, rendering it a powerful tool for constructing complex molecular architectures, particularly heterocyclic scaffolds relevant to medicinal chemistry.

The molecule's utility stems from two core features:

  • Knoevenagel Condensation Product: It is readily synthesized via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1]

  • Activated Olefin System: The presence of both cyano and carboxyl groups renders the double bond highly electron-deficient, making it an excellent Michael acceptor for a wide array of nucleophiles.

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.

Part 1: Synthesis via Knoevenagel Condensation

The most direct and efficient route to this compound is the Knoevenagel condensation between cyclohexanone and cyanoacetic acid.[1] This reaction involves the nucleophilic addition of the enolate of cyanoacetic acid to the ketone's carbonyl group, followed by dehydration.[1] The choice of catalyst is crucial; a weak base, such as an amine or ammonium salt, is typically employed to facilitate the deprotonation of the active methylene compound (cyanoacetic acid) without inducing the self-condensation of cyclohexanone.[1]

Mechanism of Knoevenagel Condensation

The reaction proceeds through a well-established pathway, catalyzed by a weak base. The base deprotonates the α-carbon of cyanoacetic acid, which is made acidic by the two adjacent electron-withdrawing groups. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The subsequent intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated product.

Knoevenagel_Mechanism sub Cyclohexanone + Cyanoacetic Acid int1 Nucleophilic Attack sub->int1 Catalyst cat Base (e.g., NH₄OAc) cat->int1 int2 Adduct Formation int1->int2 C-C bond formation int3 Dehydration int2->int3 - H₂O prod This compound int3->prod

Caption: Knoevenagel condensation workflow for synthesis.

Field-Proven Laboratory Protocol

This protocol is adapted from the robust procedure detailed in Organic Syntheses, which provides a reliable method for laboratory-scale preparation.[2]

Materials:

  • Cyclohexanone (1.1 moles, 108 g)

  • Cyanoacetic acid (1.0 mole, 85 g)

  • Ammonium acetate (0.04 moles, 3.0 g)

  • Benzene (175 mL total)

  • Ether

Equipment:

  • 500-mL round-bottomed flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Combine cyclohexanone (108 g), cyanoacetic acid (85 g), ammonium acetate (3.0 g), and 75 mL of benzene in the 500-mL round-bottomed flask.[2]

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to maintain a vigorous reflux (oil bath temperature of 160–165°C). Water will begin to collect in the Dean-Stark trap.[2]

  • Continue refluxing for approximately 2 hours, or until the theoretical amount of water (18 mL) has been collected. Heat for an additional hour to ensure the reaction goes to completion.[2]

  • Allow the reaction mixture to cool slightly. Dilute the hot benzene solution with an additional 100 mL of benzene and transfer it to a 1-L separatory funnel.

  • Once the solution is near room temperature, add 200 mL of ether.

  • Wash the organic solution with two 50-mL portions of cold water. An emulsion may form, which can be broken by slow filtration through a Büchner funnel.[2]

  • Separate the organic layer and concentrate it to approximately 300 mL by distillation under reduced pressure.[2]

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (approx. 10°C) to induce crystallization.

  • Collect the resulting colorless prismatic crystals by vacuum filtration on a Büchner funnel. Wash the crystals with two 100-mL portions of cold (10°C) benzene.

  • Dry the product in a vacuum desiccator. The typical yield is 115–125 g (69–75%).

CatalystSolventTemperatureYield (%)Reference
Ammonium AcetateBenzeneReflux69-75%Organic Syntheses[2]
PiperidineN/AN/AN/AMentioned as alternative[2]
Basic Ion-Exchange ResinsN/AN/AN/AMentioned as alternative[2]

Part 2: Applications in Heterocyclic Synthesis

The true power of this compound lies in its ability to serve as a scaffold for building complex heterocyclic systems. Its conjugated system is primed for tandem reactions, often involving an initial Michael addition followed by an intramolecular cyclization. This strategy is particularly effective for the synthesis of substituted pyridone derivatives, which are prevalent motifs in pharmaceuticals and biologically active compounds.[3][4][5]

Synthesis of Fused 3-Cyano-2-pyridone Derivatives

The reaction of this compound derivatives with dinucleophiles is a cornerstone for constructing fused pyridine rings. For example, reacting the corresponding ester or amide with an active methylene compound in the presence of a base can initiate a cascade leading to a highly functionalized pyridone. This approach is analogous to syntheses that utilize other cyano-activated compounds like cyanothioacetamide or cyanoacetamide.[6][7][8]

Causality Behind the Reaction: The reaction is driven by a sequence of thermodynamically favorable steps. The initial Michael addition creates a new carbon-carbon bond and relieves some of the steric strain of the exocyclic double bond. The resulting intermediate is perfectly poised for an intramolecular cyclization, where the newly introduced nucleophilic center attacks the nitrile group. Subsequent tautomerization and/or elimination leads to the stable aromatic pyridone ring.

Pyridone_Synthesis start 2-Cyano-2-cyclohexylideneacetate + Malononitrile step1 Michael Addition start->step1 Base catalyst intermediate Acyclic Adduct step1->intermediate step2 Intramolecular Cyclization intermediate->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Tautomerization / Elimination intermediate2->step3 product Fused 3-Cyano-2-pyridone step3->product

Caption: General workflow for fused pyridone synthesis.

Protocol: Synthesis of a Tetrahydroquinoline-3-carbonitrile Derivative

This generalized protocol illustrates the reaction of an enamine (as a Michael donor) with an activated alkene like ethyl 2-cyano-2-cyclohexylideneacetate, a close derivative of the parent acid.

Materials:

  • Ethyl 2-cyano-2-cyclohexylideneacetate (10 mmol)

  • 1-(Cyclohex-1-en-1-yl)pyrrolidine (10 mmol)

  • Ethanol (25 mL)

  • Piperidine (catalytic amount, ~0.5 mL)

  • Acetic acid

Procedure:

  • In a 100-mL round-bottomed flask, dissolve ethyl 2-cyano-2-cyclohexylideneacetate and the enamine in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a few drops of glacial acetic acid to neutralize the catalyst and hydrolyze any remaining enamine.

  • Reduce the solvent volume under reduced pressure. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Part 3: Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[9] this compound is an excellent substrate for MCRs due to its array of functional groups that can participate in sequential reaction cascades.

A common MCR strategy involves a Knoevenagel condensation, a Michael addition, and a subsequent cyclization, often analogous to the Gewald three-component reaction.[10] In such a sequence, this compound can act as the Michael acceptor.

Protocol: A Pseudo Four-Component Synthesis of a Poly-substituted Thiophene

This protocol is based on the principles of the Gewald reaction, showcasing how this compound can be used in situ or as a pre-formed component.

Materials:

  • Cyclohexanone (10 mmol)

  • Cyanoacetic acid (10 mmol)

  • Elemental sulfur (10 mmol, 0.32 g)

  • Malononitrile (10 mmol)

  • Morpholine (20 mol%, ~0.17 mL)

  • Ethanol (30 mL)

Procedure:

  • To a 100-mL flask, add cyclohexanone, cyanoacetic acid, malononitrile, and elemental sulfur in ethanol.

  • Add morpholine as a catalyst.

  • Stir the mixture at room temperature. An initial Knoevenagel condensation occurs between the cyclohexanone and cyanoacetic acid.

  • Gently heat the mixture to 50-60°C and stir for 2-4 hours. The reaction progress should be monitored by TLC.

  • During the reaction, the initially formed this compound will react with the malononitrile enolate and sulfur in a Gewald-type cascade.[10]

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold ethanol to remove unreacted sulfur and starting materials.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/DMF) to obtain the pure fused 2-aminothiophene derivative.

Reactant 1Reactant 2Reactant 3Product TypeReference Principle
Aldehyde/KetoneActive MethyleneSulfur2-AminothiopheneGewald Reaction[10]
Aldehydeβ-ketoesterUrea/ThioureaDihydropyrimidinoneBiginelli Reaction[11]
AldehydeAmineIsocyanideα-aminoacyl amideUgi Reaction[10]

Conclusion

This compound is more than a simple organic molecule; it is a strategically designed synthetic intermediate. Its facile preparation via the Knoevenagel condensation and the versatile reactivity of its conjugated system make it an invaluable tool for synthetic chemists. From constructing medicinally relevant pyridone scaffolds to serving as a key component in efficient multicomponent reactions, its applications are broad and impactful. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers and drug development professionals to confidently incorporate this powerful building block into their synthetic programs, accelerating the discovery of novel chemical entities.

References

  • Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc. [Link]

  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. SciELO. [Link]

  • Asymmetric Diels-Alder Reactions of Chiral (E)-2-Cyanocinnamates. 2. Synthesis of the Four 1 -Amino-2-phenyl - Universidad de La Rioja. Dialnet. [Link]

  • 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. ResearchGate. [Link]

  • Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. National Institutes of Health. [Link]

  • Cyclohexaneacetic acid, α-cyano-. Organic Syntheses Procedure. [Link]

  • (PDF) Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. ResearchGate. [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]

  • Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. ResearchGate. [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Process for industrial application of Knoevenagel synthesis.
  • 1.2 Multicomponent reactions. Refubium - Freie Universität Berlin. [Link]

  • Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. ResearchGate. [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Efficient Approach. CNR-IRIS. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • (PDF) On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate. [Link]

  • (PDF) An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. ResearchGate. [Link]

  • Pseudo-multicomponent reactions. Semantic Scholar. [Link]

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Knoevenagel condensation reaction conditions for cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Knoevenagel Condensation: Reaction Conditions for Cyclohexanone

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the Knoevenagel condensation reaction, with a specific focus on cyclohexanone as the carbonyl substrate. The guide delves into the reaction mechanism, critical experimental parameters, and provides detailed, field-proven protocols.

Introduction: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon double bonds.[1][2] It is a modification of the aldol condensation, involving the nucleophilic addition of a compound with an active methylene group to a carbonyl compound, followed by a dehydration step.[3][4] The resulting α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][2]

When applied to ketones such as cyclohexanone, which are generally less reactive than aldehydes, the selection of appropriate reaction conditions is paramount to achieving high yields and purity.[5] This guide explores the critical variables and provides robust protocols for the successful execution of this transformation.

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established three-step mechanism:[6]

  • Deprotonation: A base abstracts an acidic α-hydrogen from the active methylene compound, generating a resonance-stabilized carbanion (enolate). The acidity of this proton is enhanced by the presence of two electron-withdrawing groups (Z).[3][6][7]

  • Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tetrahedral alkoxide intermediate.[6][7]

  • Dehydration: The intermediate is protonated to form a β-hydroxy adduct, which then undergoes base-induced elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[6][7]

Caption: The three-step mechanism of the Knoevenagel condensation.

Critical Experimental Parameters

Optimizing the Knoevenagel condensation of cyclohexanone requires careful consideration of the following parameters.

Active Methylene Compound

The reactivity of the active methylene compound is dictated by the strength of its electron-withdrawing groups (Z). For the reaction with cyclohexanone, common choices include:

  • Malononitrile (Z = -CN, -CN): Highly reactive due to the strong inductive effect of the two cyano groups. It often provides excellent yields in short reaction times.[5][8]

  • Ethyl Cyanoacetate (Z = -CN, -COOEt): A versatile and commonly used reagent.[9]

  • Cyanoacetic Acid (Z = -CN, -COOH): Often used in the Doebner modification, where the condensation is followed by decarboxylation, particularly when pyridine is used as the solvent.[3][10]

The general order of nucleophilicity for these compounds is: malononitrile > ethyl cyanoacetate.[5]

Catalyst Selection

The choice of catalyst is crucial. A mild base is typically preferred to prevent the self-condensation of cyclohexanone.[3] Catalysts can be broadly classified as homogeneous or heterogeneous.

  • Homogeneous Catalysts: These are soluble in the reaction medium.

    • Amines: Primary, secondary (e.g., piperidine), and tertiary amines are classic catalysts.[11]

    • Ammonium Salts: Ammonium acetate is a mild and effective catalyst.[10]

    • Organic Bases: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have proven highly efficient, even for sluggish ketones.[5]

  • Heterogeneous Catalysts: These are solid-phase catalysts that offer significant advantages in terms of product purification, catalyst recovery, and recycling, aligning with the principles of green chemistry.[12]

    • Metal Oxides: Basic metal oxides like CaO, MgO, or binary oxides (e.g., CaO-MgO) are robust and cost-effective catalysts.[13]

    • Functionalized Supports: Materials like amine-functionalized fly ash or silica have been developed as effective solid base catalysts.[14]

    • Zeolites: These microporous materials can also serve as effective catalysts.[1]

Solvent and Temperature

The reaction medium plays a significant role in stabilizing intermediates and influencing reaction rates.[15]

  • Solvents: A wide range of solvents can be employed.

    • Aprotic Polar Solvents: Dimethylformamide (DMF) and acetonitrile often lead to high conversions and selectivities in short times.[16]

    • Protic Solvents: Ethanol and water are effective "green" solvents. Water, in particular, can accelerate certain reactions.[15][16]

    • Solvent-Free: Reactions can be run neat, often with microwave irradiation, to reduce waste and reaction times.[17][18]

  • Temperature: Conditions can range from room temperature to reflux. While many protocols are successful at ambient temperature, gentle heating can be necessary to drive the reaction to completion, especially with the less reactive cyclohexanone.[19]

Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the Knoevenagel condensation of cyclohexanone, illustrating the interplay of the parameters discussed above.

Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
MalononitrileCaO-MgOWaterRoom Temp.2 h95[13]
MalononitrileDBU/H₂ORoom Temp.30 min94[5]
Ethyl CyanoacetateDBU/H₂ORoom Temp.2 h92[5]
Ethyl CyanoacetateAmine-functionalized fly ashEthanolReflux5 h92[14]
Cyanoacetic AcidAmmonium AcetateAcetic Acid100-160 °C-High[10]
AcetonitrilePotassium HydroxideAcetonitrileReflux2 h75-80[20]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for conducting the Knoevenagel condensation of cyclohexanone under different catalytic systems.

Protocol 1: Green Synthesis Using a Heterogeneous Catalyst in Water

This protocol is based on the use of a recyclable CaO-MgO binary metal oxide catalyst for the reaction between cyclohexanone and malononitrile.[13]

Rationale: This method exemplifies a green chemistry approach by using water as the solvent and a recoverable solid base catalyst, minimizing organic waste and simplifying product purification.

Protocol_1 start Start reactants 1. Charge flask with Cyclohexanone (1 mmol), Malononitrile (1 mmol), and CaO-MgO catalyst. start->reactants solvent 2. Add Water (5 mL) as the solvent. reactants->solvent reaction 3. Stir vigorously at room temperature for 2 hours. solvent->reaction monitor 4. Monitor progress via TLC. reaction->monitor filtration 5. Filter the solid catalyst. Wash with ethyl acetate. monitor->filtration extraction 6. Extract aqueous filtrate with ethyl acetate. filtration->extraction dry 7. Dry combined organic layers over Na₂SO₄. extraction->dry evaporate 8. Concentrate under reduced pressure. dry->evaporate product Obtain pure 2-Cyclohexylidenemalononitrile. evaporate->product

Caption: Workflow for heterogeneous catalysis in water.

Methodology:

  • Preparation: To a 25 mL round-bottom flask, add cyclohexanone (98 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and the pre-prepared CaO-MgO catalyst (50 mg).

  • Reaction: Add 5 mL of deionized water to the flask.

  • Execution: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent. The reaction is typically complete within 2 hours.

  • Workup: Upon completion, filter the solid catalyst from the reaction mixture and wash it with ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the product, 2-cyclohexylidenemalononitrile, which is often pure enough without further column chromatography.

Protocol 2: Homogeneous Catalysis with DBU/Water Complex

This protocol utilizes the potent, non-nucleophilic organic base DBU for the condensation of cyclohexanone with ethyl cyanoacetate.[5]

Rationale: The DBU/water complex acts as a powerful Brønsted base, efficiently catalyzing the reaction for even less reactive ketones at room temperature.[5] This method is rapid and high-yielding.

Protocol_2 start Start reactants 1. Mix Cyclohexanone (1 mmol) and Ethyl Cyanoacetate (1 mmol) in a flask. start->reactants catalyst 2. Prepare DBU/H₂O complex (1 mmol DBU in 25 mmol H₂O). Add to reactants. reactants->catalyst reaction 3. Stir at room temperature for 2 hours. catalyst->reaction monitor 4. Monitor progress via TLC. reaction->monitor extraction 5. Add water and extract product with diethyl ether. monitor->extraction wash 6. Wash organic layer with brine. extraction->wash dry 7. Dry over anhydrous Na₂SO₄. wash->dry evaporate 8. Remove solvent under reduced pressure. dry->evaporate product Obtain pure Ethyl 2-cyano-2-cyclohexylideneacetate. evaporate->product

Caption: Workflow for DBU-catalyzed homogeneous reaction.

Methodology:

  • Catalyst Preparation: Prepare the DBU/water complex by mixing DBU (152 mg, 1.0 mmol) with water (450 mg, 25 mmol) and stirring for 3 hours.

  • Reaction Setup: In a 25 mL flask, add cyclohexanone (98 mg, 1.0 mmol) and ethyl cyanoacetate (113 mg, 1.0 mmol).

  • Execution: Add the prepared DBU/water complex to the reactant mixture. Stir at room temperature.

  • Monitoring: Monitor the reaction via TLC. The reaction with ethyl cyanoacetate should be complete in approximately 2 hours.

  • Workup: Upon completion, add 15 mL of water to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄. Filter and remove the solvent using a rotary evaporator to obtain the crude product, ethyl 2-cyano-2-cyclohexylideneacetate. Further purification can be performed by column chromatography if necessary.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst.2. Temperature too low.3. Insufficient reaction time.1. Use fresh or newly activated catalyst.2. Gently heat the reaction mixture (e.g., to 50-80 °C).[19]3. Monitor via TLC to determine optimal reaction time.
Formation of Side Products 1. Base is too strong, causing self-condensation.2. Michael addition of a second active methylene unit.1. Switch to a milder base, such as ammonium acetate.[3][19]2. Use a strict 1:1 molar ratio of cyclohexanone to the active methylene compound.
Difficult Product Isolation Homogeneous catalyst is difficult to remove from the product.Switch to a heterogeneous catalyst (e.g., metal oxide, functionalized silica) that can be easily removed by filtration.[12][19]

Conclusion

The Knoevenagel condensation of cyclohexanone is a versatile and powerful method for synthesizing cyclohexylidene derivatives. Success hinges on the judicious selection of the active methylene compound, catalyst, and solvent system. Modern approaches favoring heterogeneous catalysts and aqueous media offer significant environmental and practical advantages over classical homogeneous methods. By understanding the core mechanism and critical reaction parameters, researchers can effectively troubleshoot and optimize conditions to achieve high yields of the desired α,β-unsaturated products for a wide range of applications.

References

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condens
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • recent developments in knoevenagel condensation reaction: a review. International Journal of Current Research and Review.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH2FA catalyst.
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  • Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacet
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  • Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in W
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society.
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The α-Cyanoacrylic Acid Scaffold: A Versatile Warhead in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Covalent Scaffold

In the landscape of modern drug discovery, the strategic use of covalent inhibition has experienced a remarkable renaissance. Once viewed with caution due to potential off-target reactivity, targeted covalent inhibitors (TCIs) are now celebrated for their ability to achieve profound and durable target engagement, often leading to enhanced pharmacological effects.[1] Central to this resurgence is the identification and optimization of electrophilic "warheads" that can selectively and efficiently react with nucleophilic residues on a target protein. Among these, the α-cyanoacrylic acid and its amide derivatives have emerged as a particularly versatile and tunable scaffold.

This guide provides an in-depth exploration of the applications of α-cyanoacrylic acids in medicinal chemistry. We will delve into the fundamental chemical principles governing their reactivity, showcase their application against critical therapeutic targets, and provide detailed, field-proven protocols for their synthesis and biological evaluation.

Core Principles: Mechanism of Covalent Modification

The therapeutic efficacy of α-cyanoacrylic acid derivatives hinges on their function as Michael acceptors. The presence of two strong electron-withdrawing groups—the nitrile (–CN) and the carbonyl (–C=O) of the acid or amide—polarizes the α,β-unsaturated system. This polarization renders the β-carbon highly electrophilic and susceptible to nucleophilic attack by amino acid residues on a target protein.[2]

The most common target for this class of inhibitors is the thiol side chain of cysteine, a highly nucleophilic and relatively rare amino acid, which enhances selectivity.[3] The reaction proceeds via a conjugate thia-Michael addition, forming a stable covalent bond between the inhibitor and the protein.

A key feature that distinguishes many α-cyanoacrylamide inhibitors is the potential for reversible covalent bonding. The electron-withdrawing nature of the cyano group increases the acidity of the α-proton on the resulting adduct. This facilitates a retro-Michael reaction, allowing the bond to disassociate.[4] This tunable reversibility offers a significant advantage, potentially mitigating the risks of permanent off-target modification while still providing the prolonged target residence time characteristic of covalent inhibitors.[2][5]

Covalent Modification Mechanism cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Bond Formation cluster_2 Step 3: Potential Reversibility Inhibitor α-Cyanoacrylamide Inhibitor Complex Initial Non-covalent Complex (E•I) Inhibitor->Complex Ki Protein_Cys Protein with Nucleophilic Cys Protein_Cys->Complex Adduct Covalent Adduct (E-I) Complex->Adduct kinact (Thia-Michael Addition) Complex->Adduct Reverse Dissociation (Retro-Michael) Adduct->Reverse koff Adduct->Reverse Reversible Warheads

Caption: General mechanism of covalent inhibition by α-cyanoacrylamides.

Key Therapeutic Applications and Targets

The unique reactivity profile of the α-cyanoacrylic acid scaffold has been successfully exploited to target a range of challenging disease-related proteins.

Signal Transducer and Activator of Transcription 3 (STAT3)

Constitutive activation of the STAT3 transcription factor is a hallmark of numerous cancers, promoting cell proliferation, survival, and immune evasion.[6] This has made STAT3 a high-priority, albeit challenging, therapeutic target. Several α-cyanoacrylamide-based compounds have been developed as potent STAT3 inhibitors. These molecules typically function by covalently binding to cysteine residues within the STAT3 protein, disrupting its ability to dimerize or bind to DNA, thereby shutting down its transcriptional activity.[7]

STAT3 Pathway Inhibition Simplified STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activation STAT3_inactive Latent STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Binding Nucleus->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor α-Cyanoacrylamide Inhibitor Inhibitor->STAT3_inactive Covalent Binding (Prevents Dimerization/DNA Binding)

Caption: Inhibition of the STAT3 signaling pathway by α-cyanoacrylamide derivatives.

KRAS G12C Mutant Oncoprotein

Mutations in the KRAS gene are among the most common drivers of human cancers. For decades, KRAS was considered "undruggable" due to its challenging protein structure. The discovery of a specific mutation, G12C (glycine-to-cysteine at codon 12), created a unique opportunity for targeted covalent inhibition.[3] The mutant cysteine provides a nucleophilic handle that can be targeted by electrophilic warheads. Acrylamide-based inhibitors, including sotorasib and adagrasib, have been successfully developed to covalently bind to Cys12, locking KRAS G12C in an inactive state.[8][9] This groundbreaking approach has validated the therapeutic potential of targeting this specific KRAS mutant.

Data Summary: Representative α-Cyanoacrylamide Inhibitors

The following table summarizes the biological activity of selected inhibitors featuring the α-cyanoacrylamide or a closely related acrylamide warhead, demonstrating their application across different kinase families.

Compound ID/NameTarget(s)Warhead TypeIC₅₀Cell Line/AssayReference
Derivative 13h TAK12-Cyanoacrylamide27 nMIn vitro kinase assay[2]
Compound 13 EGFRL858R/T790Mα-Cyanoacrylamide20 nMIn vitro kinase assay[4]
Compound 15 BTKα-Cyanoacrylamide1.9 nMIn vitro kinase assay[10]
Compound 34 JAK3α-Cyanoacrylamide154 pMIn vitro kinase assay[10]
ARS-1620 KRAS G12CAcrylamide~1 µM (Cell IC₅₀)H358 pERK inhibition[9]
Sotorasib (AMG 510) KRAS G12CAcrylamide0.13 µM (p-ERK IC₅₀)MIA PaCa-2 cells[11]
Derivative 2 Multiple2-Cyano-3-(biphenyl-4-yl)acrylamide1.8 µM (A549)Cytotoxicity assay[7]

Application Note 1: Synthesis of a Representative α-Cyanoacrylate Inhibitor

This protocol details a general and efficient method for synthesizing ethyl 2-cyano-3-phenylacrylate via a Diisopropylethylammonium Acetate (DIPEAc)-catalyzed Knoevenagel condensation.[12][13] This method is advantageous due to its mild conditions and high yields.[3][12]

Protocol: Knoevenagel Condensation

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113 mg)

  • Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)

  • Ethanol (or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F254)

  • Column chromatography setup (if necessary)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add benzaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and DIPEAc (0.1 mmol).[13]

    • Rationale: DIPEAc acts as a mild, organic base catalyst, which is often more effective and easier to handle than inorganic bases for this transformation.[12]

  • Reaction Conditions: Stir the reaction mixture at 70 °C. The reaction can be performed neat (solvent-free) or in a minimal amount of a solvent like ethanol.

    • Rationale: Heating accelerates the reaction rate. Solvent-free conditions are often preferred for green chemistry principles and can lead to higher concentrations and faster reactions.[9]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 30-60 minutes.

    • Rationale: TLC allows for rapid visualization of the consumption of starting materials and the formation of the more conjugated (and typically less polar) product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purification: The crude product can often be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

    • Rationale: Purification is essential to remove unreacted starting materials and the catalyst to obtain the final compound with high purity for biological testing.

  • Characterization: Confirm the structure and purity of the final product, ethyl-2-cyano-3-phenylacrylate, using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Application Note 2: Evaluating STAT3 Inhibition

This protocol describes a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the inhibition of STAT3 DNA-binding activity in response to a test compound. This assay is a robust method for screening and characterizing potential STAT3 inhibitors.[14]

Protocol: STAT3 DNA-Binding Activity ELISA

Materials:

  • Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-468, U87-MG).

  • Cell culture medium, FBS, and supplements.

  • Test compound (α-cyanoacrylic acid derivative).

  • Nuclear Extraction Kit.

  • BCA Protein Assay Kit.

  • STAT3 Transcription Factor Assay Kit (containing streptavidin-coated 96-well plates, biotinylated STAT3 consensus DNA probe, primary anti-STAT3 antibody, HRP-conjugated secondary antibody, and TMB substrate).[15]

  • Microplate reader.

Procedure:

Caption: Experimental workflow for the STAT3 DNA-binding ELISA.

Step-by-Step Method:

  • Cell Treatment: Seed cells (e.g., MDA-MB-468) in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a vehicle control) for a predetermined time (e.g., 4-18 hours).

    • Rationale: This step allows the compound to enter the cells and interact with its target, STAT3, within a cellular context.

  • Nuclear Extraction: Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of a commercial kit.[11][15]

    • Rationale: Since STAT3 is a transcription factor, its active, DNA-binding form is located in the nucleus. Isolating nuclear proteins enriches for the target.

  • Protein Quantification: Determine the protein concentration of each nuclear extract using a BCA assay. Dilute the extracts to ensure equal amounts of protein are loaded into each well of the assay plate.

    • Rationale: Normalizing the amount of protein loaded is critical for accurately comparing the DNA-binding activity between different treatment groups.

  • STAT3-DNA Binding: Add the normalized nuclear extracts to the wells of the STAT3 assay plate. The wells are pre-coated with a biotinylated oligonucleotide containing the STAT3 consensus binding site.[14][15] Incubate to allow active STAT3 in the extracts to bind to the DNA probe.

  • Detection: a. Wash the wells to remove unbound proteins. b. Add the primary antibody specific for STAT3 and incubate. c. Wash the wells, then add the HRP-conjugated secondary antibody and incubate. d. Wash again, and then add the TMB substrate. A blue color will develop in proportion to the amount of bound STAT3. e. Add a stop solution to terminate the reaction (color changes to yellow).

    • Rationale: This series of antibody incubations and washes creates a sensitive and specific detection system, where the final colorimetric signal is directly proportional to the amount of STAT3 bound to the DNA probe.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of STAT3 DNA-binding inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Outlook

The α-cyanoacrylic acid scaffold represents a powerful and adaptable tool in the medicinal chemist's arsenal for developing targeted covalent inhibitors. Its tunable reactivity, allowing for both reversible and irreversible target modification, provides a sophisticated approach to optimizing drug-target residence time and minimizing off-target effects. The clinical success of acrylamide-based drugs against once-intractable targets like KRAS G12C highlights the immense potential of this strategy. As our understanding of protein structure and covalent chemistry deepens, we can anticipate the continued development of novel α-cyanoacrylic acid derivatives targeting a wide array of disease-relevant proteins, paving the way for new and effective therapies.

References

  • Targeting KRAS G12C with Covalent Inhibitors. (2025). ResearchGate. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. (n.d.). PubMed Central. [Link]

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. (n.d.). PubMed Central. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). SciELO México. [Link]

  • An update on the discovery and development of reversible covalent inhibitors. (2023). PubMed Central. [Link]

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. (2019). ACS Publications. [Link]

  • (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). ResearchGate. [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. (2016). PubMed Central. [Link]

  • STAT3 Transcription Factor Activity (ELISA) Assay Kit Technical Manual. (n.d.). Abbexa. [Link]

  • Effects of STAT3 inhibitor (C188-9) and activator (colivelin) on cell... (n.d.). ResearchGate. [Link]

  • Photoswitchable Stat3 inhibitors: design, synthesis and anticancer activity study on 2D and 3D breast cancer cell cultures. (n.d.). PubMed Central. [Link]

  • Synthesis and Characterization of Reversible Covalent HDAC4 Inhibitors. (2023). PubMed. [Link]

  • Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analognes. (2025). ResearchGate. [Link]

  • Advances in reversible covalent kinase inhibitors. (n.d.). PubMed Central. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed Central. [Link]

  • A synthetic molecule targeting STAT3 against human oral squamous cell carcinoma cells. (n.d.). Nature. [Link]

  • IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside... (n.d.). ResearchGate. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Cyano-2-cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyano-2-cyclohexylideneacetic acid and its derivatives, such as the corresponding ethyl ester, are versatile and highly reactive starting materials in heterocyclic synthesis. The inherent functionality of these molecules, including an activated double bond, a nitrile group, and a carboxylic acid or ester moiety, provides multiple reaction sites for cyclization and functionalization. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthetic routes to various heterocyclic compounds, including pyridones, thiophenes, and pyrazoles, starting from this compound and its ethyl ester. The protocols provided herein are designed to be robust and adaptable, with a focus on the underlying mechanistic principles to facilitate their application in diverse research and development settings.

PART 1: Synthesis of Pyridinone Derivatives

The synthesis of pyridinone-containing heterocycles is of significant interest due to their prevalence in biologically active compounds. A common and effective strategy for the construction of the pyridin-2-one core involves the reaction of α,β-unsaturated cyanoacetates with active methylene compounds in the presence of a base.

Theoretical Framework: Michael Addition-Initiated Cyclization

The reaction proceeds via an initial Michael addition of a carbanion, generated from an active methylene compound, to the electron-deficient β-carbon of the cyclohexylidene moiety. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyridin-2-one ring system. The choice of base and solvent can significantly influence the reaction rate and yield.

Experimental Protocol: Synthesis of 4,5-spiro-cyclohexane-3-cyano-2-pyridone

This protocol describes the synthesis of a spiro-fused pyridinone derivative from ethyl 2-cyano-2-cyclohexylideneacetate and malononitrile.

Materials:

  • Ethyl 2-cyano-2-cyclohexylideneacetate

  • Malononitrile

  • Sodium ethoxide

  • Anhydrous ethanol

  • Glacial acetic acid

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

  • To this solution, add malononitrile (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15 minutes to ensure complete formation of the carbanion.

  • Add ethyl 2-cyano-2-cyclohexylideneacetate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Expected Yield: 75-85%

Table 1: Reaction Parameters for Pyridinone Synthesis

ParameterValue
Starting MaterialEthyl 2-cyano-2-cyclohexylideneacetate
ReagentMalononitrile
BaseSodium ethoxide
SolventAnhydrous ethanol
Reaction TemperatureReflux
Typical Reaction Time4-6 hours

Mechanism Workflow:

pyridone_synthesis start Ethyl 2-cyano-2-cyclohexylideneacetate + Malononitrile step1 Michael Addition (Base-catalyzed) start->step1 intermediate1 Acyclic Adduct step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Tautomerization intermediate2->step3 product Spiro-fused Pyridinone step3->product

Caption: Workflow for the synthesis of spiro-fused pyridinones.

PART 2: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2] This reaction is particularly well-suited for the utilization of ethyl 2-cyano-2-cyclohexylideneacetate, which can be viewed as the Knoevenagel condensation product of cyclohexanone and ethyl cyanoacetate, a common starting point for the Gewald reaction.

Theoretical Framework: Thiolation and Cyclization

The Gewald reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[3] The mechanism is believed to proceed through the formation of a thiolate intermediate which then attacks the nitrile group, leading to a cyclized intermediate that aromatizes to the 2-aminothiophene.[2]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-spiro-cyclohexane-thiophene-3-carboxylate

This protocol details the direct synthesis of a spiro-fused 2-aminothiophene from ethyl 2-cyano-2-cyclohexylideneacetate.

Materials:

  • Ethyl 2-cyano-2-cyclohexylideneacetate

  • Elemental sulfur

  • Morpholine or triethylamine

  • Ethanol or methanol

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend ethyl 2-cyano-2-cyclohexylideneacetate (1.0 equivalent) and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (1.2 equivalents) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to a gentle reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization from ethanol.

Expected Yield: 60-75%

Table 2: Key Reagents in the Gewald Reaction

RoleReagent
α,β-Unsaturated CyanoesterEthyl 2-cyano-2-cyclohexylideneacetate
Sulfur SourceElemental Sulfur
Base CatalystMorpholine or Triethylamine
SolventEthanol or Methanol

Gewald Reaction Mechanism:

gewald_reaction cluster_0 Reaction Components cluster_1 Reaction Pathway Start Ethyl 2-cyano-2- cyclohexylideneacetate Thiolation Formation of Thiolate Intermediate Start->Thiolation Sulfur Elemental Sulfur Sulfur->Thiolation Base Base (e.g., Morpholine) Base->Thiolation Cyclization Intramolecular Attack on Nitrile Thiolation->Cyclization Tautomerization Aromatization Cyclization->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Key stages of the Gewald reaction mechanism.

PART 3: Synthesis of Pyrazole and Pyridazine Derivatives

The reaction of this compound or its derivatives with hydrazine and its substituted analogues provides a direct route to nitrogen-containing five- and six-membered heterocycles, such as pyrazoles and pyridazines.[4]

Theoretical Framework: Nucleophilic Attack and Cyclization

Hydrazine, being a strong binucleophile, can react with the α,β-unsaturated system of this compound. The reaction pathway can be influenced by the reaction conditions and the nature of the substituent on the hydrazine. A 1,4-conjugate addition followed by cyclization involving the nitrile group can lead to pyrazole derivatives.[5] Alternatively, reaction with the carboxylic acid or ester functionality can lead to the formation of pyridazinone derivatives.

Experimental Protocol: Synthesis of a Spiro-fused Pyrazolopyridazinone

This protocol outlines a potential pathway for the synthesis of a novel heterocyclic system by reacting this compound with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (2.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and acidify with glacial acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolopyridazinone derivative.

Expected Yield: Yields may vary depending on the exact reaction pathway followed.

Table 3: Reaction Conditions for Hydrazine Cyclization

ParameterValue
Starting MaterialThis compound
NucleophileHydrazine hydrate
SolventEthanol
Reaction TemperatureReflux
Work-upAcidification with Acetic Acid

Conceptual Reaction Pathway:

hydrazine_reaction start This compound + Hydrazine Hydrate step1 Initial Nucleophilic Attack start->step1 intermediate Hydrazone/Hydrazide Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Pyrazolopyridazinone Derivative step2->product

Caption: A conceptual pathway for the reaction with hydrazine.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of a diverse range of heterocyclic compounds. The methodologies presented in this guide, including Michael addition-initiated cyclizations, the Gewald reaction, and reactions with binucleophiles like hydrazine, offer reliable and adaptable routes to pyridinones, 2-aminothiophenes, and pyrazole/pyridazine systems. By understanding the underlying mechanistic principles, researchers can further explore and optimize these transformations for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Cyanopyrimidines. MDPI. (2019). Retrieved from [Link]

  • Gewald reaction. Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazole derivatives. ResearchGate. (2021). Retrieved from [Link]

  • Michael addition of active methylene compounds to α,β–unsaturated sulfones. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of 3-Cyano-2-pyridones. ResearchGate. (2008). Retrieved from [Link]

  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum. (2023). Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (2024). Retrieved from [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. (2022). Retrieved from [Link]

  • Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. (2011). Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. (n.d.). Retrieved from [Link]

  • Synthesis of 2-pyridones. University of Bristol. (n.d.). Retrieved from [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (2020). Retrieved from [Link]

  • Michael addition reaction. Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Cyanopyrimidines. ResearchGate. (2019). Retrieved from [Link]

  • The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. SciRP.org. (2012). Retrieved from [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. (n.d.). Retrieved from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. (2021). Retrieved from [Link]

  • Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. NIH. (n.d.). Retrieved from [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023). Retrieved from [Link]

  • Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][2][6][7]tetrazine, a Novel Ring System. ResearchGate. (2002). Retrieved from [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. PMC. (2011). Retrieved from [Link]

  • Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc. (n.d.). Retrieved from [Link]

  • Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis. ResearchGate. (2006). Retrieved from [Link]

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Leveraging 2-Cyano-2-Cyclohexylideneacetic Acid: From a Versatile Precursor to Novel Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The field of materials science is in constant pursuit of molecular building blocks that offer a rich combination of reactivity and functionality. 2-Cyano-2-cyclohexylideneacetic acid is one such precursor, uniquely positioned at the intersection of several key chemical motifs. Its structure, featuring an electron-deficient alkene, a nitrile group, and a carboxylic acid, provides a versatile platform for creating a diverse range of novel materials. The electron-withdrawing nature of the nitrile and carboxyl groups makes the double bond highly susceptible to nucleophilic attack, forming the basis of the well-known cyanoacrylate polymerization.[1] However, the presence of the acidic proton on the carboxylic acid presents a significant challenge for direct anionic polymerization, the most common method for cyanoacrylate adhesives.

This guide moves beyond this limitation, reframing this compound not as a direct monomer for simple polymerization, but as a strategic precursor. We will explore its synthesis and detail scientifically-grounded protocols for its conversion into polymerizable esters and its use as a functional handle for creating advanced, tailored materials. The methodologies herein are designed for researchers, materials scientists, and drug development professionals seeking to exploit the unique chemical architecture of this compound.

Part 1: Synthesis of the Core Precursor: this compound

The foundational step is the synthesis of the title compound. This is reliably achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound (cyanoacetic acid) and a ketone (cyclohexanone).[2][3] The reaction is typically catalyzed by a weak base, such as an ammonium salt, and driven to completion by the removal of water.

Protocol 1: Knoevenagel Condensation of Cyclohexanone and Cyanoacetic Acid

Causality: This protocol utilizes ammonium acetate as a catalyst. The acetate ion acts as a base to deprotonate the cyanoacetic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclohexanone. The subsequent dehydration step is facilitated by heating and the use of a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium towards the desired product.[2] Benzene or toluene are excellent solvents for this azeotropic removal of water.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), and 75 mL of toluene.

  • Azeotropic Reflux: Heat the mixture in an oil bath to a vigorous reflux (approximately 160-165°C bath temperature). Water will begin to collect in the Dean-Stark trap.

  • Monitoring and Completion: Continue the reflux until the theoretical amount of water (1.0 mole, or 18 mL) is collected. This typically takes 2-3 hours. After the theoretical volume is collected, continue to reflux for an additional hour to ensure the reaction has gone to completion.

  • Isolation and Purification:

    • Allow the reaction mixture to cool slightly and dilute with 100 mL of hot toluene.

    • Transfer the solution to a separatory funnel and wash twice with 50 mL portions of cold water to remove any remaining ammonium acetate and unreacted cyanoacetic acid.

    • Concentrate the organic layer to approximately 300 mL by rotary evaporation.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4-10°C) to induce crystallization.

    • Collect the resulting colorless crystals of this compound by vacuum filtration, washing with two 100 mL portions of cold toluene.

    • Dry the product in a vacuum desiccator to a constant weight. A second crop of crystals can often be obtained by further concentrating the filtrate.

G cluster_reactants Reactants Cyclohexanone Cyclohexanone Catalyst Ammonium Acetate (Catalyst) Cyclohexanone->Catalyst Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Catalyst Intermediate Adduct Intermediate Catalyst->Intermediate Knoevenagel Condensation Product This compound Intermediate->Product Dehydration (-H2O) Water Water (removed) Intermediate->Water

Caption: Knoevenagel condensation workflow for precursor synthesis.

Part 2: From Precursor to Polymerizable Monomers

The direct anionic polymerization of this compound is generally unsuccessful. The acidic proton of the carboxylic acid acts as a potent terminating agent for the anionic propagating chain, preventing the formation of high molecular weight polymers.[4] The scientifically sound approach is to first convert the carboxylic acid into an ester, creating an alkyl 2-cyano-2-cyclohexylideneacetate monomer. This monomer can then be readily polymerized.

Protocol 2.1: Fischer Esterification to Ethyl 2-cyano-2-cyclohexylideneacetate

Causality: This protocol converts the carboxylic acid into its corresponding ethyl ester using Fischer esterification. An excess of ethanol is used as both the reactant and the solvent, and a strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so it is driven forward by the large excess of alcohol.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the synthesized this compound (0.5 moles) in absolute ethanol (150 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature and remove the excess ethanol via rotary evaporation.

    • Dissolve the residue in 200 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the ether solution sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst - caution, CO2 evolution), and finally 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-cyano-2-cyclohexylideneacetate as an oil.

  • Purification: The crude ester can be purified by vacuum distillation to yield a colorless, polymerizable monomer.

Reactant AlcoholResulting Ester MonomerExpected Polymer Property Influence
EthanolEthyl 2-cyano-2-cyclohexylideneacetateForms a hard, rigid polymer. Commonly used in adhesives.[1]
n-Butanoln-Butyl 2-cyano-2-cyclohexylideneacetateSofter, more flexible polymer. Used in medical-grade adhesives.[5]
2-Octanol2-Octyl 2-cyano-2-cyclohexylideneacetateVery flexible and biocompatible. Slower degradation rate.[5]
2-Ethylhexanol2-Ethylhexyl 2-cyano-2-cyclohexylideneacetateNovel monomer with a promising safety profile for drug delivery.[6]
Table 1: Influence of Alcohol Choice on Monomer and Polymer Properties
Protocol 2.2: Anionic Emulsion Polymerization for Nanoparticle Synthesis

Causality: This protocol utilizes the classic anionic polymerization of cyanoacrylates, initiated by the hydroxide ions present in an aqueous medium.[7] The polymerization is extremely rapid. By performing it in an emulsion with a surfactant (like dextran or poloxamers), the polymerization is confined to forming nanodroplets, resulting in the spontaneous formation of polymer nanoparticles. This method is a cornerstone for creating drug delivery vehicles.[6]

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare a 0.1% (w/v) solution of a suitable surfactant (e.g., Dextran 70) in an acidic aqueous medium (e.g., 0.1 M HCl). The acidic pH helps to stabilize the monomer against premature polymerization before it is dispersed.

  • Emulsification: Vigorously stir the aqueous phase using a high-shear mixer or a magnetic stirrer at high speed.

  • Monomer Addition: Dissolve the purified ethyl 2-cyano-2-cyclohexylideneacetate monomer in a minimal amount of a suitable organic solvent (e.g., acetone). Add this organic solution dropwise to the rapidly stirring aqueous phase. The monomer will disperse into fine droplets.

  • Initiation: Add a few drops of a base, such as 0.1 M NaOH, to raise the pH. Polymerization will initiate almost instantaneously at the surface of the nanodroplets, solidifying them into nanoparticles. The solution will typically turn from clear or cloudy to a milky white suspension.

  • Purification: The resulting nanoparticle suspension can be purified by repeated cycles of centrifugation and resuspension in deionized water to remove unreacted monomer, surfactant, and other impurities.

  • Storage: Store the final nanoparticle suspension at 4°C.

Part 3: The Carboxylic Acid as a Functional Anchor for Advanced Materials

The true novelty of this compound lies in its carboxylic acid group, which can be used as a chemical handle for covalent modification. This allows for the creation of functional monomers or for grafting the molecule onto existing polymer backbones, opening a vast design space for new materials.[8][9]

Protocol 3.1: Synthesis of a PEGylated Monomer via Amide Coupling

Causality: This protocol demonstrates how to create a new, functional monomer by coupling the carboxylic acid of the precursor with an amine-terminated molecule, such as amino-terminated poly(ethylene glycol) (PEG-NH2). This is achieved using carbodiimide coupling chemistry (EDC/NHS), which activates the carboxylic acid to form a reactive intermediate that readily couples with the primary amine to form a stable amide bond. The resulting molecule combines the reactive cyanoacrylate moiety with the biocompatible and "stealth" properties of PEG, ideal for biomedical applications.[10]

Step-by-Step Methodology:

  • Activation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq), N-Hydroxysuccinimide (NHS, 1.2 eq), and amino-terminated PEG (PEG-NH2, 1.0 eq) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution in an ice bath. In a separate flask, dissolve N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq) in anhydrous DCM. Add the EDC solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Purification:

    • Filter the reaction mixture to remove the urea byproduct.

    • Wash the filtrate with 0.1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final PEGylated monomer can be purified by precipitation in cold diethyl ether or by column chromatography.

G start Ethyl 2-cyano-2-cyclohexylideneacetate (Monomer) emulsion Disperse in Aqueous Surfactant start->emulsion initiation Initiate with Base (e.g., OH-) emulsion->initiation polymerization Rapid Anionic Polymerization initiation->polymerization nanoparticles Polymer Nanoparticles (Suspension) polymerization->nanoparticles purification Purify via Centrifugation nanoparticles->purification final_product Purified Nanoparticles purification->final_product

Caption: Workflow for anionic emulsion polymerization into nanoparticles.

Part 4: Characterization of Derived Materials

A robust characterization plan is essential to validate the successful synthesis and properties of the novel materials derived from this compound.

TechniquePurposeExpected Observations
FTIR Spectroscopy Functional group analysisMonomer Synthesis: Appearance of C=O stretch (ester, ~1730 cm⁻¹), disappearance of broad O-H stretch (acid). Polymerization: Disappearance of C=C stretch (~1630 cm⁻¹). Functionalization: Appearance of amide bands (~1650 cm⁻¹).
NMR Spectroscopy (¹H, ¹³C) Structural elucidationConfirmation of proton and carbon environments for synthesized esters and functionalized monomers. Broadening of signals upon polymerization.
Gel Permeation Chromatography (GPC) Molecular weight determinationFor soluble polymers, determines the number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI).
Dynamic Light Scattering (DLS) Nanoparticle size analysisMeasures the hydrodynamic diameter and size distribution of nanoparticles synthesized via emulsion polymerization.
Differential Scanning Calorimetry (DSC) Thermal property analysisDetermines the glass transition temperature (Tg) of the synthesized polymers, providing insight into their physical state (e.g., rigid vs. flexible).
Table 2: Key Characterization Techniques and Their Applications

Conclusion

This compound represents a precursor of significant potential, not as a straightforward monomer, but as a versatile molecular scaffold. By understanding the causal chemistry of its functional groups, researchers can bypass the challenges of its direct polymerization. The protocols outlined in this guide provide a strategic roadmap: from the foundational Knoevenagel condensation to the synthesis of polymerizable esters and the intelligent use of the carboxylic acid group as an anchor for functionalization. These pathways empower the rational design of a new generation of cyanoacrylate-based materials, from advanced adhesives and coatings to sophisticated nanoparticles for targeted drug delivery, thereby expanding the horizon of what can be achieved with this unique chemical entity.

References

  • Zanin, L. L., Jiménez, D., & Baia, G. S. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 35(6). Available at: [Link]

  • Medina, L. Y. V., et al. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Mexican Chemical Society, 57(4), 268-273. Available at: [Link]

  • Metz, J., & Kaufhold, M. (1991). U.S. Patent No. 5,008,429. Washington, DC: U.S. Patent and Trademark Office.
  • Cyanoacrylate Chemistry and Polymerization Mechanisms. (2023). Progress in Chemical and Biochemical Research. Available at: [Link]

  • Pharmaffiliates. Cyclohexylidenecyanoacetic Acid. Pharmaffiliates. Available at: [Link]

  • ResearchGate. Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. ResearchGate. Available at: [Link]

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  • PubChem. (2E)-2-cyano-2-(2-ethylcyclohexylidene)acetic acid. National Center for Biotechnology Information. Available at: [Link]

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  • ResearchGate. The formation of 2-cyano-2-propyl radical by degradation of 2,2'-azobis(2-methylpropionitrile). ResearchGate. Available at: [Link]

  • Chemsrc. Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Chemsrc. Available at: [Link]

  • Patsnap Eureka. Carboxylic Acid Applications in Nanotechnology: Future Insights. Patsnap. Available at: [Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (2024). IntechOpen. Available at: [Link]

  • PubChem. Cyano-cyclohexylidene-acetic acid methyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Tolmacheva, I. A., et al. (2014). Synthesis of novel 2-cyano substituted glycyrrhetinic acid derivatives as inhibitors of cancer cells growth and NO production in LPS-activated J-774 cells. Bioorganic & Medicinal Chemistry, 22(1), 585-593. Available at: [Link]

  • PubChem. Cyanocyclohexylideneacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Galarneau, A., et al. (2016). Carboxylic acid-functionalized porous silica particles by a co-condensation approach. Adsorption Science & Technology, 34(2-3), 189-211. Available at: [Link]

  • Nicolas, J., et al. (2008). Synthesis of Highly Functionalized Poly(alkyl cyanoacrylate) Nanoparticles by Means of Click Chemistry. Macromolecules, 41(22), 8418-8428. Available at: [Link]

  • da Silva, M. P., et al. (2020). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 25(21), 5198. Available at: [Link]

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Knoevenagel Condensation with Cyclic Ketones: A Detailed Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1] This reaction, a modification of the aldol condensation, involves the condensation of a carbonyl compound with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[2] The significance of the Knoevenagel condensation extends into the realm of medicinal chemistry and drug development, where the resulting α,β-unsaturated systems serve as crucial intermediates in the synthesis of a diverse array of bioactive molecules and complex heterocyclic scaffolds.[3]

This application note provides a detailed experimental guide for conducting the Knoevenagel condensation specifically with cyclic ketones. For researchers, scientists, and professionals in drug development, mastering this reaction opens avenues to novel molecular architectures. We will delve into the mechanistic intricacies, provide detailed, step-by-step protocols for both classical and greener approaches, and offer insights into reaction optimization, product purification, and characterization.

Mechanistic Insights: The Role of the Catalyst and Substrate

The Knoevenagel condensation proceeds through a well-established mechanism involving the formation of a carbanion from the active methylene compound, which then acts as a nucleophile.[4] The choice of catalyst is critical; it must be basic enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the ketone.[2]

When a secondary amine like piperidine is used as a catalyst with a ketone, the mechanism is believed to involve the formation of an iminium ion intermediate. This electrophilic species is then attacked by the enolate of the active methylene compound. Subsequent elimination of the amine catalyst and a molecule of water drives the reaction to completion, yielding the α,β-unsaturated product.[5]

Knoevenagel_Mechanism cluster_activation Catalyst Activation & Iminium Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination & Product Formation ketone Cyclic Ketone (e.g., Cyclohexanone) iminium Iminium Ion ketone->iminium + Piperidine - H₂O piperidine Piperidine piperidine->iminium intermediate Adduct Intermediate iminium->intermediate active_methylene Active Methylene Compound (e.g., Malononitrile) enolate Enolate active_methylene->enolate + Piperidine (Base) enolate->intermediate attacks Iminium product α,β-Unsaturated Product intermediate->product - Piperidine - H₂O

Figure 1: General mechanism of the piperidine-catalyzed Knoevenagel condensation with a cyclic ketone.

Experimental Protocols

The following protocols provide detailed procedures for the Knoevenagel condensation of cyclic ketones with active methylene compounds. These protocols are designed to be self-validating, with clear steps for reaction monitoring, workup, and purification.

Protocol 1: Classical Piperidine-Catalyzed Condensation of Cyclohexanone with Malononitrile

This protocol describes a standard and effective method for the synthesis of 2-(dicyanomethylene)cyclohexane.

Materials and Reagents:

  • Cyclohexanone

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol (or Toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for workup and purification

  • Recrystallization solvent (e.g., ethanol, isopropanol)

Experimental Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexanone (1.0 eq) and malononitrile (1.0-1.2 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford the pure 2-(dicyanomethylene)cyclohexane.[6]

classical_protocol_workflow start Start setup Reaction Setup: Cyclohexanone, Malononitrile, Ethanol in Flask start->setup catalyst Add Piperidine (catalyst) setup->catalyst reflux Heat to Reflux (2-4 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool to Room Temperature monitor->workup Reaction Complete isolate Isolate Product by Filtration or Concentration workup->isolate purify Purify by Recrystallization (Ethanol/Isopropanol) isolate->purify end End purify->end

Figure 2: Workflow for the classical piperidine-catalyzed Knoevenagel condensation.

Protocol 2: Green Chemistry Approach - Aqueous, Catalyst-Free Condensation of Cyclopentanone with Ethyl Cyanoacetate

This protocol highlights a more environmentally benign approach, often requiring longer reaction times but avoiding organic solvents and traditional catalysts.

Materials and Reagents:

  • Cyclopentanone

  • Ethyl cyanoacetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, combine cyclopentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and water.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. This reaction may require a longer duration (24-48 hours) compared to the classical approach.

  • Work-up: Upon completion, the product may separate as an oil or solid. If an oil, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). If a solid, collect by filtration.

  • Isolation and Purification: If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[7]

Data Presentation: A Comparative Analysis

The choice of cyclic ketone, active methylene compound, and catalyst significantly impacts the reaction's efficiency. The following tables summarize typical results to guide experimental design.

Table 1: Catalyst Comparison for the Knoevenagel Condensation of Cyclohexanone with Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux2~90[8]
Ammonium AcetateTolueneReflux4~85[9]
DBU/WaterWaterRoom Temp.195[7]
NoneWater5024Low[10]

Table 2: Substrate Scope with Piperidine Catalyst in Ethanol

Cyclic KetoneActive Methylene CompoundProductTime (h)Yield (%)
CyclohexanoneMalononitrile2-(dicyanomethylene)cyclohexane2~90
CyclopentanoneMalononitrile2-(dicyanomethylene)cyclopentane3~85
CyclohexanoneEthyl CyanoacetateEthyl 2-cyanocyclohexylideneacetate4~80
CyclopentanoneEthyl CyanoacetateEthyl 2-cyanocyclopentylideneacetate5~75

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data for 2-(dicyanomethylene)cyclohexane:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 2.80-2.75 (m, 2H, allylic CH₂), 2.65-2.60 (m, 2H, allylic CH₂), 1.80-1.70 (m, 6H, other CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 180.1 (C=C), 113.5 (CN), 112.9 (CN), 80.5 (C=C), 38.9, 31.8, 28.0, 26.9, 25.8.

  • IR (KBr, cm⁻¹): ~2220 (C≡N stretch, strong and sharp), ~1600 (C=C stretch).

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the reaction time or using a more efficient catalyst. For sluggish reactions, removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Side Reactions: The formation of Michael adducts can sometimes be an issue, especially with prolonged reaction times or highly reactive substrates. Careful monitoring by TLC is crucial.

  • Purification Challenges: If the product is an oil, purification by column chromatography is often necessary. For solid products, recrystallization is typically effective. Experiment with different solvent systems to achieve optimal purification.

Conclusion

The Knoevenagel condensation of cyclic ketones is a robust and adaptable reaction for the synthesis of valuable α,β-unsaturated compounds. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a wide range of molecular scaffolds. The protocols and data presented in this guide provide a solid foundation for the successful implementation and optimization of this important transformation in a research and development setting.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Synlett, 2008(15), 2339-2342.
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  • An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate labor
  • Green Chemistry Aspects for the Knoevenagel Reaction.
  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ.
  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal.
  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • Synthesis, characterization and crystal structure of 2-dicyanomethylene-1,3-bis(ferrocenylmethyl)-1,3-diazolidine. Journal of the Chemical Society, Dalton Transactions.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • Application Notes: Knoevenagel Condensation of Ethyl 2-[cyano(methyl)
  • Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate.
  • Application Notes and Protocols for Piperidine-Medi
  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Method for the purification of malononitrile.
  • Novel Methods of Knoevenagel Condens
  • (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • 1 H NMR spectra of the cyclohexane ring region of 2c . (a) Isolated sample.
  • Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction. The Journal of Organic Chemistry.
  • Cyclohexene‐Embedded Dicyanomethylene Merocyanines – Consecutive Three‐Component Coupling‐Addition Synthesis and Chromophore Characteristics. PMC - NIH.
  • Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. Progress in Chemical and Biochemical Research.
  • (PDF) The Chemistry of Malononitrile and its derivatives.
  • Knoevenagel Condens
  • Method for purification of ketones.
  • Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube.
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radi
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • The comparison of Knoevenagel condensation under different reaction conditions.
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  • Knoevenagel condens
  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media.
  • Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Green Chemistry.
  • Comparative study of catalysts for Knoevenagel condens
  • Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions.
  • Carbon Dots as New Effective Catalysts for Knoevenagel Condensation Reaction and Synthesis of Cyclic Carbonates under Solvent‐free Conditions.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry.
  • Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacet
  • experimental protocol for Knoevenagel condensation using sodium cyanoacet
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Konevenagel Reaction. Kinetic study of the reaction of (+)-3-methyl-cyclohexanone with malononitrile. The Journal of Organic Chemistry.
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  • Piperidine c
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  • Purification of cyclic ketene acetals.
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  • 13.12 DEPT 13C NMR Spectroscopy. OpenStax.
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The Strategic Utility of 2-Cyano-2-Cyclohexylideneacetic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Workhorse of Neurological Drug Synthesis

In the landscape of pharmaceutical development, the efficient and robust synthesis of active pharmaceutical ingredients (APIs) is paramount. Often, the key to a successful synthesis lies in the strategic use of versatile intermediates—molecules that act as pivotal building blocks. 2-Cyano-2-cyclohexylideneacetic acid and its alkyl ester derivatives represent a class of such crucial intermediates, most notably in the industrial-scale production of the anticonvulsant drug Gabapentin. This guide provides an in-depth exploration of the synthesis and application of this valuable compound, offering detailed protocols and insights into the chemical principles that govern its reactivity. The primary focus will be on its well-established role in the synthesis of Gabapentin, a blockbuster drug for the treatment of epilepsy and neuropathic pain.

Core Synthesis: The Knoevenagel Condensation of Cyclohexanone and Cyanoacetic Acid Derivatives

The cornerstone of synthesizing this compound and its esters is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound (in this case, cyanoacetic acid or its ester) with a carbonyl compound (cyclohexanone).

Reaction Workflow: Knoevenagel Condensation

Knoevenagel_Condensation Cyclohexanone Cyclohexanone Intermediate Enolate Intermediate Cyclohexanone->Intermediate Nucleophilic attack Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Intermediate Deprotonation Catalyst Base Catalyst (e.g., Ammonium Acetate) Catalyst->Cyanoacetate Product Ethyl 2-cyano-2- cyclohexylideneacetate Intermediate->Product Dehydration Water Water (byproduct)

Caption: Knoevenagel condensation of cyclohexanone and ethyl cyanoacetate.

Causality Behind Experimental Choices

The choice of reagents and conditions in the Knoevenagel condensation is critical for achieving high yields and purity.

  • Active Methylene Compound: Ethyl cyanoacetate is frequently used in industrial applications. The ester group enhances the acidity of the adjacent methylene protons, facilitating the formation of the nucleophilic enolate intermediate under basic conditions. The cyano group further activates the methylene group through its strong electron-withdrawing inductive and resonance effects.

  • Carbonyl Compound: Cyclohexanone is the specific precursor required for the synthesis of Gabapentin's cyclohexane backbone.

  • Catalyst: A weak base, such as ammonium acetate, is often employed. It is thought to act as a source of ammonia and acetic acid in situ. The ammonia can form an iminium ion with cyclohexanone, which is more electrophilic than the ketone itself, thus accelerating the reaction. The acetate ion acts as the base to deprotonate the ethyl cyanoacetate. This catalytic system is advantageous as it is mild, inexpensive, and generally leads to good yields.

  • Solvent and Temperature: The reaction is typically carried out in a non-polar solvent like toluene or cyclohexane, which allows for the azeotropic removal of water, driving the equilibrium towards the product. Reflux temperatures are commonly used to ensure a reasonable reaction rate.

Application in Pharmaceutical Synthesis: The Gabapentin Case Study

The most prominent application of this compound esters is in the synthesis of Gabapentin [1-(aminomethyl)cyclohexaneacetic acid].

Synthetic Pathway from Intermediate to Gabapentin

Gabapentin_Synthesis Start Ethyl 2-cyano-2- cyclohexylideneacetate Step1 Michael Addition (e.g., with Nitromethane) Start->Step1 Intermediate1 Ethyl 2-cyano-2-(1-(nitromethyl)cyclohexyl)acetate Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Ethyl 2-(1-(aminomethyl)cyclohexyl)-2-cyanoacetate Step2->Intermediate2 Step3 Hydrolysis and Decarboxylation Intermediate2->Step3 Gabapentin Gabapentin Step3->Gabapentin

Caption: Synthetic route to Gabapentin from the key intermediate.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a well-equipped laboratory with appropriate safety precautions.

Protocol 1: Synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate

Objective: To synthesize the key intermediate, ethyl 2-cyano-2-cyclohexylideneacetate, via a Knoevenagel condensation.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Toluene

  • Standard laboratory glassware for reflux with a Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.05 eq), and ammonium acetate (0.1 eq).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2-cyano-2-cyclohexylideneacetate as a light yellow oil.[1]

Characterization Data for Ethyl 2-cyano-2-cyclohexylideneacetate:

  • Appearance: Light yellow oil.[1]

  • Molecular Formula: C₁₁H₁₅NO₂.[1]

  • Molecular Weight: 193.24 g/mol .[1]

  • IR (KBr, cm⁻¹): 2220 (C≡N stretch), 1716 (C=O stretch, ester), 1600 (C=C stretch).

  • ¹H NMR (CDCl₃, δ ppm): 1.41 (t, 3H, CH₃), 1.60-1.80 (m, 6H, cyclohexyl CH₂), 2.60-2.80 (m, 4H, cyclohexyl CH₂ adjacent to C=C), 4.36-4.41 (q, 2H, OCH₂).

  • ¹³C NMR (CDCl₃, δ ppm): 14.2, 25.5, 27.8, 30.1, 31.5, 62.8, 103.0, 115.5, 162.5, 175.0.

Protocol 2: Synthesis of Gabapentin from Ethyl 2-cyano-2-cyclohexylideneacetate

Objective: To convert the intermediate into Gabapentin. This is a multi-step process, and a simplified common pathway is outlined here. A common industrial route involves the formation of 1,1-cyclohexanediacetic acid monoamide as a key intermediate.

Step 2a: Synthesis of 1,1-Cyclohexanediacetic Acid

  • The ethyl 2-cyano-2-cyclohexylideneacetate is subjected to hydrolysis and decarboxylation. This is often achieved by heating with a strong acid, such as sulfuric acid.[2]

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the product, 1,1-cyclohexanediacetic acid, precipitates and can be isolated by filtration.

Step 2b: Formation of 1,1-Cyclohexanediacetic Acid Anhydride

  • 1,1-Cyclohexanediacetic acid is treated with a dehydrating agent, such as acetic anhydride, and heated.

  • The excess acetic anhydride and acetic acid are removed by distillation to yield the anhydride.

Step 2c: Formation of 1,1-Cyclohexanediacetic Acid Monoamide

  • The anhydride is then reacted with ammonia (often an aqueous or alcoholic solution) to open the anhydride ring and form the monoamide.[3]

  • The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature.

  • Acidification of the reaction mixture precipitates the 1,1-cyclohexanediacetic acid monoamide, which is collected by filtration.

Step 2d: Hofmann Rearrangement to Gabapentin

  • The 1,1-cyclohexanediacetic acid monoamide is subjected to a Hofmann rearrangement using a solution of sodium hypobromite or sodium hypochlorite (prepared in situ from bromine or chlorine and sodium hydroxide).[2]

  • This reaction converts the amide to a primary amine with one less carbon atom, yielding Gabapentin.

  • The crude Gabapentin is then purified, often through recrystallization or by forming a salt (like the hydrochloride) and then liberating the free amino acid.

Safety and Handling Precautions

Working with cyano-containing compounds requires strict adherence to safety protocols.

  • Cyanoacetic Acid and its Derivatives: These compounds are toxic and corrosive.[4][5][6][7][8] They can cause severe skin burns and eye damage.[4][6][7][8] Harmful if swallowed or inhaled.[5][7][8] Always handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]

  • Reactions: The Knoevenagel condensation involves heating flammable solvents. Ensure that the reaction setup is secure and away from ignition sources. The Hofmann rearrangement involves the use of strong bases and halogens, which are corrosive and toxic. This step should be performed with extreme caution.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations for hazardous materials.

Broader Applications and Future Perspectives

While the synthesis of Gabapentin is the most prominent application, the reactive nature of this compound and its derivatives makes them valuable intermediates for the synthesis of other heterocyclic compounds with potential biological activity.[9][10] The presence of the cyano and carboxylic acid/ester functionalities, along with the double bond, provides multiple reaction sites for further chemical transformations, such as the synthesis of substituted pyridines and pyrans.[9][11] Future research may explore the use of this versatile building block in the development of novel therapeutic agents targeting a range of diseases.

References

  • Zambon Group S.p.A. (2011). Process for the preparation of Gabapentin. EP2368872A1. Google Patents.
  • Weihai Disu Pharmaceutical Co., Ltd. (2021). Preparation method of gabapentin intermediate. CN112592289A. Google Patents.
  • Gholap, S. S., Yadav, A. K., & Vaidya, P. D. (2025).
  • Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)3 catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Suven Life Sciences Limited. (2013). A process for the preparation of gabapentin. WO2013190357A1. Google Patents.
  • Madhuresh, K. S., et al. (2019). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 63(1).
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2009). Method for preparing gabapentin intermediate. CN101417975A. Google Patents.
  • Bondock, S., Tarhoni, A. E.-G., & Fadda, A. A. (2006). Utility of cyanoacetic acid hydrazide in heterocyclic synthesis. Arkivoc, 2006(9), 113-156.
  • Inner Mongolia Yongtai Chemical Co., Ltd. (2021). Preparation method of gabapentin intermediate. Retrieved from [Link]

  • Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Adams, R., & Tuley, W. F. (1923).
  • Chemsrc. (2025, November 2). Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Retrieved from [Link]

  • Abdullah, I. K., & Buniya, M. K. (2015). Preparation and Identification of some heterocyclic compounds from cyano compounds. Tikrit Journal of Pure Science, 20(5), 96–105.
  • Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-cyano-2-cyclohexylideneacetate. Retrieved from [Link]

  • Mohareb, R. M., & Abdallah, B. A. (2022). Syntheses of heterocyclic derivatives as potential cytotoxic compounds evaluated toward hepatocellular and cervical carcinoma cell lines. Bulletin of the Chemical Society of Ethiopia, 36(3), 569-584.
  • Sivapriya, S., Priyanka, S., Gopalakrishnan, M., Manikandan, H., & Selvanayagam, S. (2021). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate.
  • Bondock, S., Tarhoni, A. E.-G., & Fadda, A. A. (2022). Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 2-Cyano-2-cyclohexylideneacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyano-2-cyclohexylideneacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis, typically achieved through the Knoevenagel condensation of cyclohexanone and cyanoacetic acid, often yields a crude product containing unreacted starting materials and side products. For subsequent applications requiring high purity, an efficient and scalable purification method is essential. Recrystallization is a powerful technique for the purification of crystalline solids, leveraging differences in solubility between the target compound and impurities in a chosen solvent system.

This document provides a detailed protocol for the purification of this compound by recrystallization. It explores the rationale behind solvent selection, offering both a traditional method and safer, more environmentally benign alternatives. The protocols are designed to be self-validating, with explanations for each step to ensure reproducibility and success.

Understanding the Chemistry: The Knoevenagel Condensation and Potential Impurities

The synthesis of this compound proceeds via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this case, the enolate of cyanoacetic acid attacks the carbonyl carbon of cyclohexanone.

The primary impurities in the crude product are typically unreacted starting materials:

  • Cyclohexanone: A non-polar, liquid ketone.

  • Cyanoacetic acid: A polar, water-soluble solid.[1]

  • Ammonium acetate: A salt catalyst, highly soluble in water.

Understanding the distinct solubility properties of these impurities is key to designing an effective recrystallization protocol. The goal is to select a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities remain either highly soluble or insoluble at all temperatures.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[2]
Molecular Weight165.19 g/mol [2]
AppearanceColorless prisms[3]
Melting Point138-139 °C[3]
pKa(estimated) ~2-3Inferred from related structures
logP(computed) 1.96[4]

Solvent Selection: The Cornerstone of Successful Recrystallization

The ideal recrystallization solvent should exhibit a steep solubility curve for the solute, meaning it dissolves a large amount of the compound when hot and only a small amount when cold. Additionally, the solvent's boiling point should be below the melting point of the solute to prevent "oiling out." For carboxylic acids like the target compound, polar protic solvents or mixtures including them are often effective.[5]

Traditional Solvent: Benzene (For Historical Context)

The classical procedure for the purification of this compound utilizes benzene. While effective, benzene is a known carcinogen and its use is highly discouraged in modern laboratory practice. This information is provided for historical context and to understand the physicochemical basis of the original method. The non-polar nature of benzene makes it effective at excluding the polar cyanoacetic acid and ammonium acetate impurities in the cold.

Recommended Safer Solvent Systems

A critical aspect of modern process development is the adoption of greener, safer solvents. Based on the structure of this compound (a moderately polar carboxylic acid) and general principles of recrystallization, the following solvent systems are recommended for exploration.

  • Ethanol/Water: A versatile mixed-solvent system. The compound is likely soluble in hot ethanol, and the addition of water as an anti-solvent can dramatically decrease its solubility upon cooling, inducing crystallization. This system is particularly effective for moderately polar compounds.[5]

  • Toluene: A less toxic aromatic alternative to benzene. Its solvent properties are similar, and it can be a good choice for compounds that crystallize well from aromatic hydrocarbons.[5]

  • Ethyl Acetate/Heptane (or Hexane): Another excellent mixed-solvent system. The compound is dissolved in the more polar ethyl acetate at an elevated temperature, and the non-polar heptane or hexane is added as an anti-solvent to induce crystallization upon cooling.[5]

The selection of the optimal solvent or solvent system should be determined empirically through small-scale solubility tests.

Experimental Workflow

The overall process for the purification of this compound by recrystallization is depicted in the flowchart below.

Recrystallization_Workflow Recrystallization Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound solvent Select Solvent System (e.g., Ethanol/Water) crude->solvent dissolve Dissolve crude product in minimum amount of hot solvent solvent->dissolve hot_filtration Perform hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool the filtrate to room temperature hot_filtration->cool ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash Wash crystals with a small amount of cold solvent vacuum_filtration->wash dry Dry the purified crystals under vacuum wash->dry final_product final_product dry->final_product Pure Crystalline Product

Caption: A generalized workflow for the recrystallization process.

Detailed Recrystallization Protocol

This protocol details the use of an ethanol/water mixed solvent system, a safer and effective alternative to benzene.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and vacuum flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Place a stir bar and a small amount (e.g., 1 gram) of the crude this compound into an Erlenmeyer flask.

    • In a separate flask, heat ethanol on a hot plate to near its boiling point. Caution: Ethanol is flammable; do not use an open flame.

  • Dissolution:

    • Add the hot ethanol dropwise to the flask containing the crude product while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove insoluble matter that would otherwise contaminate the final product.

  • Crystallization:

    • Heat the clear filtrate to boiling. Add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting

IssuePossible CauseSolution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly.Use a lower boiling point solvent or solvent mixture. Ensure slow cooling.
No Crystals Form Too much solvent was used, or the solution is supersaturated.Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low Recovery The compound has significant solubility in the cold solvent, or too much solvent was used for washing.Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Colored Crystals Colored impurities were not fully removed.Use activated charcoal during the dissolution step and perform a hot filtration.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethanol and other organic solvents are flammable. Avoid open flames and use a hot plate for heating.

  • Cyanoacetic acid is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.[6]

  • Cyclohexanone is flammable and can cause skin and eye irritation.[7]

  • Dispose of all chemical waste in accordance with local regulations.

Conclusion

Recrystallization is a robust and scalable method for the purification of this compound. By carefully selecting a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, high-purity material can be obtained while avoiding the use of hazardous solvents like benzene. The principles and protocols outlined in this document provide a comprehensive guide for researchers and drug development professionals to achieve efficient and safe purification of this important chemical intermediate.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • University of California, Los Angeles. Recrystallization and Crystallization. [Online] Available at: [Link]

  • Google Patents. US2574256A - Method of recovering crystalline cyanoacetic acid.
  • Pharmaffiliates. Cyclohexylidenecyanoacetic Acid | CAS No : 37107-50-9. [Online] Available at: [Link]

  • ResearchGate. Experimental pKa values and structures of the conformers of acetic, chloroacetic, cyanoacetic, formic, oxalic, and pivalic acids. [Online] Available at: [Link]

  • Chemistry Stack Exchange. How do α,β-unsaturated acids undergo decarboxylation? [Online] Available at: [Link]

  • Mastering Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Online] Available at: [Link]

  • PubMed Central (PMC). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. [Online] Available at: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Online] Available at: [Link]

  • ResearchGate. Crystallization mechanism of ε-HNIW in ethyl acetate/n-heptane solution. [Online] Available at: [Link]

  • ResearchGate. (PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. [Online] Available at: [Link]

  • Quora. How to recrystallize and separate the substance I synthesized in toluene but is oily. [Online] Available at: [Link]

  • Reddit. Please help me with acetic acid's pKa as a beginner. [Online] Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexanone. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Online] Available at: [Link]

  • Google Patents. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Online] Available at: [Link]

  • ResearchGate. Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. [Online] Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Online] Available at: [Link]

  • Google Patents. US9783478B2 - Methods for the production of α,β-unsaturated carboxylic acids and salts thereof.
  • PubMed Central (PMC). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. [Online] Available at: [Link]

  • Wikipedia. Knoevenagel condensation. [Online] Available at: [Link]

  • ResearchGate. Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. [Online] Available at: [Link]

  • ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. [Online] Available at: [Link]

  • Google Patents. US5008429A - Process for industrial application of Knoevenagel synthesis.
  • PubChem. Cyanoacetic acid. [Online] Available at: [Link]

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Application Notes & Protocols: The Role of 2-Cyano-2-Cyclohexylideneacetic Acid as a Versatile Dye Precursor

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-cyano-2-cyclohexylideneacetic acid in dye synthesis.

Prepared by: Gemini, Senior Application Scientist

Introduction: A Unique Building Block in Chromophore Engineering

This compound and its ester derivatives represent a class of highly valuable precursors in the synthesis of advanced functional dyes and pigments. The molecule's intrinsic chemical architecture, featuring a cyclohexylidene ring coupled with an activated cyanoacetic acid moiety, provides a unique combination of properties that chemists can exploit to engineer chromophores with tailored characteristics.

The key to its versatility lies in two core features:

  • The Activated Methylene Group: The methylene proton adjacent to both the cyano (-CN) and carboxyl (-COOH) groups is highly acidic. This makes the compound an excellent "coupling component" in azo coupling reactions, a cornerstone of dye synthesis.

  • The Cyclohexylidene Moiety: This bulky, hydrophobic group influences the physical properties of the final dye molecule. It enhances affinity for non-polar substrates, such as polyester fibers, making it ideal for creating disperse dyes. It also impacts the dye's solubility and lightfastness properties.

These notes will explore the primary applications of this precursor, focusing on the synthesis of azo disperse dyes and its relevance in the design of functional dyes for high-technology applications.

Part 1: Synthesis of Azo Disperse Dyes

The most prominent application of this compound derivatives is in the creation of monoazo disperse dyes. These non-ionic colorants are crucial for dyeing hydrophobic synthetic fibers like polyester, which cannot be dyed with water-soluble ionic dyes.[1] The synthesis follows a classic two-stage reaction sequence: diazotization and azo coupling.[2]

Core Mechanism: Diazotization and Azo Coupling
  • Diazotization: A primary aromatic amine (the diazo component) is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. This low temperature is critical to prevent the decomposition of the relatively unstable diazonium salt.[2][3]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a nucleophilic coupling component. In this context, an ester of this compound (e.g., the methyl or ethyl ester) serves as the coupling component. The electron-withdrawing cyano and ester groups activate the adjacent carbon, facilitating the electrophilic substitution reaction to form the stable azo bond (-N=N-), which is the primary chromophore of the dye.

The general workflow for this synthesis is depicted below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Aromatic Amine (Ar-NH2) B NaNO2 + HCl (0-5 °C) A->B Reacts with C Diazonium Salt (Ar-N2+ Cl-) B->C Forms D 2-Cyano-2-cyclohexylideneacetate (Coupling Component) C->D Couples with C->D Electrophilic Attack E Azo Disperse Dye D->E Forms

Caption: General workflow for azo disperse dye synthesis.

Protocol: Synthesis of a Representative Disperse Red Dye

This protocol describes the synthesis of a disperse red dye using 4-nitroaniline as the diazo component and ethyl 2-cyano-2-cyclohexylideneacetate as the coupling component.

Materials:

  • 4-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-cyano-2-cyclohexylideneacetate

  • Ethanol

  • Sodium Acetate

  • Ice

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus.

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 5 mL of concentrated HCl and 10 mL of water. Gentle heating may be required to facilitate dissolution.

  • Cool the resulting solution to 0–5 °C in an ice bath with constant stirring. It is crucial to maintain this temperature range for the stability of the diazonium salt.

  • Prepare a solution of 0.7 g of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 10-15 minutes. Keep the temperature strictly below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete. The resulting clear solution is the diazonium salt of 4-nitroaniline.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.93 g (0.01 mol) of ethyl 2-cyano-2-cyclohexylideneacetate in 20 mL of ethanol.

  • Add approximately 5 g of sodium acetate to this solution and cool it to 0–5 °C in an ice bath. The sodium acetate acts as a buffer to maintain a weakly acidic to neutral pH, which is optimal for the coupling reaction.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral.

  • Dry the crude dye in an oven at 60 °C. Recrystallization from an appropriate solvent like ethanol or DMF/water can be performed for further purification.

Expected Results and Properties

The resulting azo dyes typically exhibit properties that make them suitable for commercial application on polyester fibers. The inclusion of electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) often leads to dyes with good color depth and lightfastness.

PropertyTypical Value/ObservationRationale/Significance
Color Yellow to Red-OrangeThe final color depends on the specific aromatic amine used and the extent of the conjugated π-electron system.[2]
Yield 75-90%The diazotization and coupling reactions are generally high-yielding.
Melting Point >150 °CCrystalline solid, with melting point dependent on final structure.
λmax (in Acetone) 450-490 nmThe position of the maximum absorption wavelength is a key determinant of the dye's color.[4]
Wash Fastness Good to ExcellentThe dye's non-ionic nature and hydrophobicity lead to strong affinity for polyester, resulting in good fastness properties.[4][5]
Light Fastness Moderate to GoodAromatic and heterocyclic structures generally confer good stability to UV degradation.

Part 2: Applications in Functional Dyes

The core structure of this compound, specifically the cyanoacrylic acid moiety, is a critical component in modern functional dyes.[6] These dyes are designed not just for coloration but for high-technology applications where their electronic and photophysical properties are paramount.

Role in Dye-Sensitized Solar Cells (DSSCs)

In DSSCs, organic dyes are used to absorb sunlight and inject electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The cyanoacrylic acid group is one of the most effective "anchoring groups" for attaching the dye molecule to the TiO₂ surface.[7][8]

Mechanism of Action:

  • Adsorption: The carboxylic acid part of the cyanoacrylic acid group strongly binds to the surface of the TiO₂ nanoparticle film.

  • Electron Injection: Upon absorbing a photon of light, the dye molecule is excited to a higher energy state (LUMO - Lowest Unoccupied Molecular Orbital).

  • Charge Transfer: The cyano group, being strongly electron-withdrawing, helps to pull electron density towards the anchor, facilitating a rapid and efficient injection of the excited electron from the dye's LUMO into the conduction band of the TiO₂.[9] This process initiates the flow of current in the solar cell.

G cluster_0 DSSC Mechanism cluster_1 Dye Structure Dye Organic Dye (Donor-π-Acceptor-Anchor) TiO2 TiO2 Conduction Band Dye->TiO2 2. Electron Injection TiO2->Dye 4. Dye Regeneration Electrolyte Electrolyte (I-/I3-) Electrolyte->Dye 3. Dye Regeneration Photon Photon (hν) Photon->Dye 1. Light Absorption (Excitation) Anchor Anchor (Cyanoacrylic Acid) Acceptor Acceptor (π-bridge) Acceptor->Anchor Donor Donor Donor->Acceptor

Caption: Role of a cyanoacrylic acid-anchored dye in a DSSC.

While this compound itself may not be the complete dye, it represents the essential anchoring and accepting portion of such molecules. Advanced DSSC dyes are often complex structures, but many rely on the fundamental chemical principles embodied by this precursor.[8][10]

References

  • Kvach, M. V., et al. "A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules." European Journal of Organic Chemistry, 2008. 11

  • "Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole." Report and Opinion, 2009. 4

  • Sivapriya, S., et al. "Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate." Acta Crystallographica Section E, 2021. 12

  • "Synthesis, Characterization and Spectroscopic Properties of Two Derivatives of C I Disperse Red 73." ResearchGate, request pending. 5

  • "Functional organic dyes for health-related applications." ResearchGate, 2021. 6

  • "Cyano-cyclohexylidene-acetic acid methyl ester." PubChem, National Center for Biotechnology Information. 13

  • Al-Ayed, A. S., et al. "Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities." Molecules, 2023. 3

  • "Cyano-containing azo disperse dye." Google Patents, CN102775809B. 14

  • "Synthesis, spectral properties of cyanine dyes-β-cyclodextrin and their application as the supramolecular host with spectroscopic probe." ResearchGate, request pending. 15

  • "Cyanocyclohexylideneacetic acid." PubChem, National Center for Biotechnology Information. 16

  • "Solid-Phase Synthesis of Asymmetric Cyanine Dyes." ResearchGate. 17

  • "this compound." Sigma-Aldrich. 18

  • "Dithienylthienothiadiazole-based organic dye containing two cyanoacrylic acid anchoring units for dye-sensitized solar cells." RSC Advances, 2017. 7

  • "Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT." Current Organic Synthesis, 2021. 19

  • "Synthesis and applications of new aminothienopyridazines disperse dyes on polyester fabric." International Journal of Current Microbiology and Applied Sciences, 2014. 1

  • "Hybrids of Deep HOMO Organic Cyanoacrylic Acid Dyes and Graphene Nanomaterials for Water Splitting Photoanodes." Nanomaterials, 2023. 8

  • Saeed, S., et al. "A review on Functional Dyes on the basis of Design, Development and Hi-tech Applications." Applied Journal of Environmental Engineering Science, 2019.

  • "Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities." Semantic Scholar, 2024. 20

  • "Chemistry and Applications of Azo Dyes: A Comprehensive Review." ACS Omega, 2022. 2

  • "Hybrids of Deep HOMO Organic Cyanoacrylic Acid Dyes and Graphene Nanomaterials for Water Splitting Photoanodes." MDPI, 2023. 10

  • "Functional Dyes, and Some Hi-Tech Applications." ResearchGate, 2013. 9

  • Huang, J. "Applications of functional dyes in biomedicine and life sciences." University of Groningen Research Portal, 2020. 21

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Troubleshooting & Optimization

Knoevenagel Condensation of Ketones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the Knoevenagel condensation of ketones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this classic yet often temperamental carbon-carbon bond-forming reaction. Unlike their aldehyde counterparts, ketones present unique hurdles due to their lower electrophilicity and increased steric bulk.[1][2] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common problems and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the Knoevenagel condensation of ketones.

Q1: Why is my Knoevenagel condensation with a ketone failing or giving very low yields?

A1: This is the most frequent issue and typically stems from one of three core problems:

  • Reduced Reactivity of Ketones: Ketones are inherently less electrophilic than aldehydes due to the electron-donating effect of two alkyl groups (as opposed to one in aldehydes). This makes the initial nucleophilic attack by the carbanion of the active methylene compound the rate-limiting step.[3]

  • Steric Hindrance: The two substituents on the ketone's carbonyl carbon can physically block the approach of the nucleophile, especially if either the ketone or the active methylene compound is bulky.[4]

  • Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1][2] If water is not removed, the equilibrium may favor the starting materials, leading to low conversion.[2][5]

Q2: What are the best general-purpose catalysts for ketone-based Knoevenagel condensations?

A2: While aldehydes can often be condensed with weak amine bases like piperidine or pyridine alone, ketones frequently require more robust catalytic systems.[5][6]

  • Ammonium Salts: Salts like ammonium acetate (NH4OAc), often used in acetic acid, are excellent catalysts.[7] They are more effective than free amines for many ketone condensations.[7]

  • Lewis Acids: Lewis acids such as ZnCl2 or TiCl4, often used with a tertiary amine base, can activate the ketone carbonyl group, making it more electrophilic and susceptible to attack.[8]

  • Modern Catalysts: For challenging substrates, consider exploring advanced systems like ionic liquids or metal-organic frameworks (MOFs) which can offer high efficiency under mild conditions.[9][10][11]

Q3: Can I use a strong base like sodium ethoxide?

A3: It is generally not recommended. Using a strong base can trigger the self-condensation (an aldol reaction) of the ketone if it possesses α-hydrogens.[5][12] This leads to undesired side products and reduces the overall yield of the target Knoevenagel product.[5] Weak bases are preferred to selectively deprotonate the more acidic active methylene compound.[5][12]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Problem 1: Low to No Product Formation

Your reaction has been running for an extended period, but TLC or GC-MS analysis shows mostly unreacted starting materials.

Potential Cause Underlying Science & Explanation Recommended Solution & Protocol
Insufficient Reactivity The energy barrier for the nucleophilic attack on the ketone is too high under the current conditions due to electronic or steric effects.Increase Reaction Temperature: Gently heat the reaction mixture. For many systems, refluxing in a solvent like toluene or ethanol is effective.[5] Use a More Powerful Catalyst: Switch from a simple amine to an ammonium salt (e.g., piperidine acetate) or a Lewis acid system (e.g., TiCl4/Et3N).[7]
Reversible Reaction The accumulation of water, a byproduct, is pushing the reaction equilibrium back towards the starting materials (Le Chatelier's Principle).[2][5]Azeotropic Water Removal: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[5][13][14] This physically removes water from the system, driving the reaction to completion.[1][2] Use a Dehydrating Agent: Add molecular sieves (e.g., 4Å) to the reaction mixture to sequester water as it is formed.[2][15]
Catalyst Inactivity The chosen catalyst may not be basic enough to efficiently deprotonate the active methylene compound, or it may have degraded.Verify Catalyst Potency: Use a fresh bottle of the amine catalyst. Switch to a More Effective Catalyst System: For ketones, ammonium and amine salts of organic acids are often better catalysts than the free bases.[7]
Problem 2: Significant Side Product Formation

You are forming the desired product, but significant impurities are complicating purification and reducing the yield.

Potential Cause Underlying Science & Explanation Recommended Solution & Protocol
Michael Addition The α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can add to your product, forming a bis-adduct.[5]Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the ketone relative to the active methylene compound. This ensures the nucleophile is consumed before it can react with the product. Monitor Reaction Time: Stop the reaction as soon as the starting ketone is consumed (monitored by TLC/GC-MS) to prevent the subsequent Michael addition from occurring over extended periods.[15]
Self-Condensation (Aldol) If the ketone has α-hydrogens, the basic catalyst can deprotonate it, leading to self-condensation. This is more common with stronger bases.[5]Use a Weaker Base: Avoid strong bases like alkoxides. Stick to weak amines (piperidine, pyridine) or ammonium salts.[5][12] The pKa of the active methylene compound is much lower than that of the ketone's α-proton, allowing for selective deprotonation with a mild base.
Product Decomposition High temperatures or prolonged reaction times, especially under harsh acidic or basic conditions, can lead to the degradation of the desired product.Optimize Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable rate. Monitor closely and work up the reaction as soon as it is complete. Use Milder Catalysts: Consider catalysts that work at room temperature, such as certain ionic liquids or MOFs, if your product is sensitive.[9]

Part 3: Key Experimental Protocols & Diagrams

Optimized Protocol: Knoevenagel Condensation of a Ketone using a Dean-Stark Trap

This protocol is a robust method for driving the reaction to completion by removing water.[5]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add the ketone (1.0 eq.), the active methylene compound (1.05 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, 5 mL per mmol of ketone).

  • Fill the Trap: Add extra toluene through the top of the condenser to fill the Dean-Stark trap.

  • Catalyst Addition: Add the catalyst. A common choice is piperidine (0.1 eq.) mixed with a catalytic amount of acetic acid, or ammonium acetate (0.2 eq.).

  • Reaction: Heat the mixture to reflux. You will observe water collecting in the graduated arm of the Dean-Stark trap as the azeotrope condenses and separates.

  • Monitoring: Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the ketone.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Diagrams

Generalized Knoevenagel Condensation Mechanism

The following diagram illustrates the key steps in the base-catalyzed Knoevenagel condensation. The catalyst (B:) deprotonates the active methylene compound, which then attacks the ketone carbonyl, leading to an intermediate that dehydrates to form the final product.

Knoevenagel_Mechanism cluster_activation Step 1: Enolate Formation cluster_addition Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ (Carbanion) ActiveMethylene->Enolate Base B: Base->ActiveMethylene Deprotonation Ketone R-C(=O)-R' Intermediate Tetrahedral Intermediate Ketone->Intermediate Intermediate_ref Intermediate Enolate_ref Carbanion Enolate_ref->Ketone Attack Product α,β-Unsaturated Product Intermediate_ref->Product -H₂O Water H₂O

Caption: Catalytic cycle of the Knoevenagel condensation.

Troubleshooting Workflow for Low Yields

Use this decision tree to systematically diagnose the cause of poor reaction yields.

Troubleshooting_Workflow Start Low or No Yield Observed CheckReactivity Is the ketone sterically hindered or electron-rich? Start->CheckReactivity CheckWater Is water being effectively removed? CheckReactivity->CheckWater No Sol_Reactivity Increase Temperature Use stronger catalyst (e.g., Lewis Acid) Increase reaction time CheckReactivity->Sol_Reactivity Yes CheckCatalyst Is the catalyst appropriate and active? CheckWater->CheckCatalyst Yes Sol_Water Use Dean-Stark Trap Add Molecular Sieves CheckWater->Sol_Water No Sol_Catalyst Use fresh catalyst Switch to ammonium salt (NH₄OAc) Check catalyst loading CheckCatalyst->Sol_Catalyst No Success Problem Solved CheckCatalyst->Success Yes Sol_Reactivity->Success Sol_Water->Success Sol_Catalyst->Success

Caption: Decision tree for troubleshooting low yields.

References

  • Cope, A. C. (1937). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Journal of the American Chemical Society, 59(12), 2327–2330. [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. [Link]

  • Asfandyar, M. (2021). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

  • Jin, T-S., et al. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(ix), 4-8. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Khan, N. A., et al. (2014). Amine-functionalized Metal-Organic Frameworks: An Efficient and Recyclable Heterogeneous Catalyst for the Knoevenagel Condensation Reaction. Zeitschrift für anorganische und allgemeine Chemie, 640(6), 1253-1258. [Link]

  • Blucher Chemistry Proceedings. (2015). The Knoevenagel condensation between ethyl 4-chloroacetoacetate and aromatic aldehydes in ionic liquids. [Link]

  • Gkizis, P., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • The Umbrella Academy. (2023). Knoevenagel condensation. YouTube. [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molbank, 2023(4), M1756. [Link]

  • Singh, P., et al. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research, 5(6), 1642-1648. [Link]

  • ResearchGate. Knoevenagel Condensation | Science topic. [Link]

  • Chemistry LibreTexts. (2020). 12.8: Reactions of Aldehydes and Ketones with Alcohols. [Link]

  • Pearson+. The Knoevenagel condensation is a special case of the aldol condensation. [Link]

  • ResearchGate. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]

  • Pearson+. Knoevenagel condensation is the reaction of aldehyde or ketone. [Link]

  • Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]

  • Organic Syntheses. Procedure. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • The Chemists' Cookbook. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

  • ACS Publications. (2026). Inorganic Chemistry Ahead of Print. [Link]

  • ResearchGate. (2022). A new finding in the old Knoevenagel condensation reaction. [Link]

  • Taylor & Francis. Knoevenagel condensation – Knowledge and References. [Link]

Sources

Technical Support Center: Synthesis of 2-Cyano-2-cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-cyano-2-cyclohexylideneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you improve your reaction yields and overcome common experimental hurdles.

Understanding the Synthesis: The Knoevenagel Condensation

The synthesis of this compound is a classic example of the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound (cyanoacetic acid) to a carbonyl group (cyclohexanone), followed by a dehydration step.[1] The reaction is typically catalyzed by a weak base, such as ammonium acetate or an amine. Understanding the mechanism is crucial for effective troubleshooting.

Reaction Mechanism Overview

The reaction proceeds through several key steps:

  • Enolate Formation: The basic catalyst deprotonates the α-carbon of cyanoacetic acid, which is highly acidic due to the electron-withdrawing effects of both the nitrile and carboxylic acid groups. This forms a reactive enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of cyclohexanone.

  • Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or solvent, to form a β-hydroxy adduct.

  • Dehydration: This adduct readily undergoes base-catalyzed dehydration to eliminate a water molecule, forming the final α,β-unsaturated product, this compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Reaction Pathway Cyclohexanone Cyclohexanone Adduct β-Hydroxy Adduct Cyclohexanone->Adduct Cyanoacetic_Acid Cyanoacetic Acid Enolate Cyanoacetate Enolate Cyanoacetic_Acid->Enolate + Base Catalyst Base Catalyst (e.g., NH₄OAc) Enolate->Adduct Product This compound Adduct->Product - H₂O (Dehydration) Catalyst->Enolate

Caption: Knoevenagel condensation mechanism for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?

A1: Low yield is the most common issue and can usually be traced back to one of four key areas: catalysis, water removal, stoichiometry, or reaction conditions.

  • Catalyst Choice and Concentration: The catalyst is essential for the initial deprotonation of cyanoacetic acid.[2] Ammonium acetate is a common and effective catalyst as it provides a weak base (ammonia) and a weak acid (acetic acid) to facilitate the reaction steps.[3][4] Using too little catalyst will result in a slow, incomplete reaction. Conversely, an excessive amount of a strong base can promote side reactions.

  • Inefficient Water Removal: The condensation step is a reversible equilibrium. The formation of water as a byproduct means that its presence can push the reaction back towards the starting materials according to Le Châtelier's principle. Vigorous reflux with a Dean-Stark apparatus is crucial to continuously remove water and drive the reaction to completion.[3] Ensure your glassware is properly set up and the reflux rate is sufficient to azeotropically remove water with the solvent (e.g., benzene or toluene).

  • Incorrect Stoichiometry: A slight excess of the ketone (cyclohexanone) is often used to ensure the complete consumption of the more expensive cyanoacetic acid.[3] A molar ratio of approximately 1.1:1 (cyclohexanone:cyanoacetic acid) is a good starting point.

  • Suboptimal Temperature and Time: The reaction requires significant thermal energy. For benzene, an oil bath temperature of 160–165°C is recommended to maintain vigorous reflux.[3] The reaction should be monitored (e.g., by observing water collection) and typically runs for 2-3 hours. Insufficient heating or time will lead to an incomplete reaction.

Troubleshooting_Yield Start Low Yield Reported Check_Catalyst Verify Catalyst - Type (NH₄OAc) - Amount (0.04 mol eq) Start->Check_Catalyst Check_Water_Removal Assess Water Removal - Dean-Stark setup? - Vigorous reflux? Start->Check_Water_Removal Check_Stoichiometry Confirm Stoichiometry - 1.1:1 ratio? (Cyclohexanone:Cyanoacetic Acid) Start->Check_Stoichiometry Check_Conditions Review Conditions - Temp (160-165°C oil bath)? - Time (2-3 hrs)? Start->Check_Conditions Solution High Yield Achieved Check_Catalyst->Solution Check_Water_Removal->Solution Check_Stoichiometry->Solution Check_Conditions->Solution

Caption: Troubleshooting workflow for addressing low reaction yields.

Q2: The final product is impure, showing significant by-products. What are they and how can I prevent them?

A2: Impurities often arise from side reactions or incomplete purification. Key potential by-products include:

  • Acetamide: If using ammonium acetate as a catalyst, it can partially convert to acetamide under the reaction conditions. This is typically removed during the work-up.[3]

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have residual cyclohexanone and cyanoacetic acid. This points to issues discussed in Q1.

  • Michael Adducts: While less common with this specific substrate, Knoevenagel products can sometimes undergo a subsequent Michael addition with another molecule of the enolate. Using the correct stoichiometry and avoiding a large excess of the active methylene compound can minimize this.

  • Decarboxylated Product: The desired product, being a β,γ-unsaturated carboxylic acid after isomerization, can potentially decarboxylate under excessively high temperatures or prolonged reaction times to form 1-cyclohexenylacetonitrile.[4] Adhering to the recommended reaction time is important.

Prevention Strategy:

  • Optimize Reaction Conditions: Follow the optimized parameters for time and temperature to ensure full conversion without product degradation.

  • Proper Work-up: An aqueous wash is critical for removing the catalyst and any water-soluble impurities like acetamide or unreacted cyanoacetic acid.[3]

  • Controlled Crystallization: The most effective purification method is crystallization. Rapid cooling can trap impurities and lead to the formation of very small crystals that are difficult to wash effectively.[3] Allow the solution to cool slowly to room temperature before further cooling in a refrigerator.

Q3: My product won't crystallize properly, or it oils out. What can I do?

A3: Crystallization issues are often related to residual impurities or incorrect solvent conditions.

  • Purity: If the crude product is too impure, it may inhibit crystal lattice formation. Ensure the aqueous wash steps were performed thoroughly to remove catalyst residues.

  • Solvent Volume: After the reaction, the benzene solution is typically concentrated. If it is too concentrated, the product may precipitate too quickly as an amorphous solid or oil. If it is too dilute, crystallization will be inefficient. A concentration to approximately 300 ml for a 1-mole scale reaction is a good guideline.[3]

  • Cooling Rate: As mentioned, slow cooling is paramount. A rapid temperature drop favors amorphous precipitation over ordered crystal growth.[3] If the product oils out, try gently warming the solution to redissolve it and then allow it to cool much more slowly. Seeding with a previously obtained crystal can also induce proper crystallization.

  • Solvent Polarity: Ensure your work-up has effectively removed water, as excess water can alter the solvent polarity and hinder crystallization from a nonpolar solvent like benzene.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent instead of benzene? A: Yes. Toluene is a common and safer alternative to benzene that has a similar boiling point and azeotropic properties for water removal. The reaction should proceed similarly. Solvent-free conditions, often enhanced by microwave irradiation, have also been reported for Knoevenagel condensations, which can lead to higher yields and faster reaction times.[2][5]

Q: Are there alternative catalysts to ammonium acetate? A: Absolutely. A variety of basic catalysts can be used. Piperidine is a highly effective catalyst for Knoevenagel condensations.[6] Other bases like KOH have also been successfully employed, particularly in aqueous or solvent-free conditions.[2] For greener approaches, heterogeneous catalysts like chitosan have been shown to be effective and recyclable.[7] The choice of catalyst may require re-optimization of the reaction conditions.

Q: How do I handle the emulsion that forms during the aqueous wash? A: Emulsions are common during the work-up of this reaction.[3] Breaking them can be achieved by:

  • Adding a small amount of brine (saturated NaCl solution).

  • Allowing the separatory funnel to stand for an extended period.

  • Slowly filtering the entire mixture through a pad of Celite or a Büchner funnel to break up the interface.[3]

Optimized Experimental Protocol

This protocol is adapted from a robust procedure found in Organic Syntheses, a highly trusted source for reproducible chemical methods.[3]

Table 1: Reagents and Key Parameters
ParameterValueNotes
Cyclohexanone108 g (1.1 moles)Use a slight excess. Ensure it is pure.
Cyanoacetic Acid85 g (1.0 mole)The limiting reagent.
Ammonium Acetate3.0 g (0.04 mole)Catalyst.
Solvent75 ml BenzeneFor the reaction; more is added during work-up.
Oil Bath Temp.160–165°CTo maintain vigorous reflux.
Reaction Time~3 hoursMonitor water collection; should be ~18 ml.
Expected Yield 111–122 g (76-83%) Combined yield from multiple crystallizations.
Step-by-Step Methodology
  • Reaction Setup: In a 500-ml round-bottomed flask, combine cyclohexanone (1.1 mol), cyanoacetic acid (1.0 mol), ammonium acetate (0.04 mol), and 75 ml of benzene.

  • Water Removal: Attach a Dean-Stark apparatus and a reflux condenser. Heat the flask in an oil bath at 160–165°C to maintain a strong reflux.

  • Monitoring: Collect the water that separates in the Dean-Stark trap. The theoretical amount is 18 ml. The collection should take approximately 2 hours. Continue to reflux for an additional hour after water evolution ceases.

  • Work-up:

    • Allow the reaction mixture to cool slightly. Dilute with 100 ml of hot benzene.

    • Transfer the solution to a 1-liter separatory funnel. Add 200 ml of ether.

    • Wash the organic solution with two 50-ml portions of cold water to remove residual catalyst.[3] If an emulsion forms, filter it slowly through a Büchner funnel.

  • Crystallization (First Crop):

    • Concentrate the organic layer to approximately 300 ml by distillation under reduced pressure.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (~10°C). Avoid rapid cooling to ensure the formation of large, easily filterable crystals.[3]

    • Collect the colorless prismatic crystals on a Büchner funnel. Wash them with two 100-ml portions of cold benzene.

    • Dry the product in a vacuum desiccator to a constant weight.

  • Crystallization (Subsequent Crops):

    • Further concentrate the mother liquor to about 150 ml and repeat the cooling and filtration process to obtain a second crop of crystals.

    • A third crop can often be obtained by concentrating the remaining filtrate to ~75 ml.

References

  • Gomes, P., et al. (2021). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. SciELO. [Link]

  • Corson, B. B., & Stoughton, R. W. (1928). CYCLOHEXANEACETIC ACID, α-CYANO-. Organic Syntheses, 8, 50. [Link]

  • Metz, J., & Kaufhold, M. (1991). U.S. Patent No. 5,008,429. Washington, DC: U.S.
  • L.S.College, Muzaffarpur. (2020). Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. [Link]

  • ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-cyanophenothiazine. [Link]

Sources

Knoevenagel Condensation Technical Support Center: Cyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center for the Knoevenagel condensation. This guide is specifically tailored to researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, with the Knoevenagel condensation of cyclohexanone. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation with cyclohexanone is resulting in a low yield. What are the most common causes?

Low yields in this reaction can often be attributed to several key factors. These include the inherent lower reactivity of ketones compared to aldehydes, improper catalyst selection, suboptimal reaction conditions (temperature and time), and the presence of water in the reaction mixture, which can shift the equilibrium back towards the reactants.[1][2] Side reactions, such as the self-condensation of cyclohexanone, can also significantly diminish the yield of the desired product.[2][3]

Q2: How critical is the choice of catalyst, and what are the best options for cyclohexanone?

The catalyst is a cornerstone of the Knoevenagel condensation.[2] A base that is too strong can promote the self-condensation of cyclohexanone, a common side reaction.[2][3] Conversely, a base that is too weak may not be sufficient to deprotonate the active methylene compound effectively. For the reaction with cyclohexanone, weak organic bases such as piperidine or pyridine are classic choices.[4][5] Ammonium salts like ammonium acetate are also frequently employed. In some instances, Lewis acids or even specialized heterogeneous catalysts have been shown to be effective.[6][7]

Q3: Can the solvent choice significantly impact my reaction's outcome?

Absolutely. The solvent's polarity plays a pivotal role in the kinetics and overall yield of the Knoevenagel condensation.[8][9][10][11][12] Aprotic polar solvents, such as dimethylformamide (DMF), can accelerate the reaction.[8][11] However, for reactions involving cyclohexanone, solvents that form an azeotrope with water, like toluene or benzene, are particularly advantageous as they facilitate water removal when using a Dean-Stark apparatus.[1][2]

Q4: I'm observing incomplete conversion of my starting materials. What steps can I take to drive the reaction to completion?

Incomplete conversion is a frequent culprit for low yields.[2] To address this, consider the following:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal time point for workup.[2][13]

  • Temperature: While many Knoevenagel condensations can be performed at room temperature, the reduced reactivity of cyclohexanone often necessitates heating to achieve a reasonable reaction rate and drive the equilibrium towards the product.[2]

  • Water Removal: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[1][14][15] Actively removing this water, either through azeotropic distillation with a Dean-Stark apparatus or by adding molecular sieves, is a highly effective strategy to push the reaction to completion.[1]

Q5: What are the primary side reactions to be aware of with cyclohexanone, and how can they be minimized?

The most prevalent side reaction is the acid- or base-catalyzed self-condensation of cyclohexanone, which leads to the formation of dimers and other oligomeric byproducts.[2][3] To mitigate this, the use of a weak base is recommended.[2] Another potential side reaction is the Michael addition of the active methylene compound to the α,β-unsaturated product.[16] This can often be suppressed by carefully controlling the stoichiometry of the reactants, typically aiming for a 1:1 molar ratio.[16]

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may be encountering during your Knoevenagel condensation of cyclohexanone.

Symptom 1: No Product Formation or Very Low Conversion
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Verify the source and purity of your catalyst. If it's an amine, ensure it hasn't been degraded by prolonged storage or exposure to air.Use a fresh bottle of catalyst or purify the existing stock. Consider a different weak base, such as ammonium acetate.
Insufficient Activation Energy The reaction may be too slow at room temperature.Gradually increase the reaction temperature in increments of 10-20°C while monitoring with TLC. Refluxing may be necessary.[2]
Presence of Excess Water Water can inhibit the reaction by shifting the equilibrium.[1]Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus or add activated 4Å molecular sieves to the reaction mixture.
Incorrect Stoichiometry An excess of one reactant can sometimes inhibit the reaction or lead to side products.Start with a 1:1 molar ratio of cyclohexanone to the active methylene compound. A slight excess (1.1 to 1.2 equivalents) of the active methylene compound can sometimes be beneficial.[2]
Symptom 2: Formation of Multiple Products (Visible on TLC)
Potential Cause Diagnostic Check Recommended Solution
Self-Condensation of Cyclohexanone Characterize the major byproduct. The self-condensation product will have a mass corresponding to a cyclohexanone dimer minus a water molecule.Use a weaker base (e.g., ammonium acetate instead of piperidine) or a Lewis acid catalyst.[2][3] Lowering the reaction temperature may also help.
Michael Addition The byproduct may have a mass corresponding to the desired product plus one molecule of the active methylene compound.Adjust the stoichiometry to a 1:1 ratio.[16] Reducing the reaction time once the initial product is formed can also minimize this subsequent reaction.
Decomposition of Reactants or Product If the reaction is run at a high temperature for an extended period, decomposition can occur.Monitor the reaction closely and stop it once the starting materials are consumed. Consider if the product is unstable under the reaction or workup conditions.[13]

Experimental Protocols

Protocol 1: Standard Knoevenagel Condensation of Cyclohexanone
  • To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 equivalent).

  • Add the active methylene compound (e.g., malononitrile or diethyl malonate, 1.0-1.2 equivalents).[2]

  • Add the chosen solvent (e.g., ethanol or toluene).

  • Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[2]

  • Stir the mixture at the desired temperature (room temperature to reflux).

  • Monitor the reaction's progress using TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with a cold solvent.[2]

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[2]

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charge the flask with cyclohexanone (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents).

  • Add a solvent that forms an azeotrope with water (e.g., toluene).[2]

  • Add the catalyst (e.g., piperidine, 0.1 equivalents).

  • Heat the mixture to reflux. Water will collect in the Dean-Stark trap, driving the reaction to completion.[2][17]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and proceed with workup and purification as described in Protocol 1.

Visualizing the Process

Troubleshooting Workflow

Caption: A workflow for troubleshooting low yields in the Knoevenagel condensation.

Reaction Mechanism with a Secondary Amine Catalyst

Knoevenagel_Mechanism cluster_0 Catalyst Activation and Iminium Formation cluster_1 Carbanion Formation cluster_2 C-C Bond Formation and Product Release Cyclohexanone Cyclohexanone Iminium Iminium Ion Cyclohexanone->Iminium + R2NH, -H2O Piperidine Piperidine (R2NH) Piperidine->Iminium Adduct Adduct Iminium->Adduct Iminium->Adduct ActiveMethylene Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH(-)-Z') ActiveMethylene->Carbanion + R2NH, -R2NH2+ Carbanion->Adduct Nucleophilic Attack Carbanion->Adduct Product α,β-Unsaturated Product Adduct->Product - R2NH, -H+

Caption: The catalytic cycle of the Knoevenagel condensation with a secondary amine.

References

  • Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Physical Chemistry Chemical Physics, 25(35), 23637–23644. [Link]

  • van der Sman, F., Vrouwe, E., & van der Padt, A. (2022). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 12(45), 29333-29356.
  • Wikipedia. (2023, November 13). Knoevenagel condensation. Retrieved from [Link]

  • Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. PubMed. Retrieved from [Link]

  • Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023). Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction Intermediates. ChemRxiv. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Retrieved from [Link]

  • Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023). Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction Intermediates. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of the Knoevenagel condensation catalysed by secondary.... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst.. Retrieved from [Link]

  • Singh, P., & Singh, P. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 32(4), 1-10.
  • ResearchGate. (n.d.). Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36]. Retrieved from [Link]

  • IIT JEE. (2021, May 24). Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • JoVE. (n.d.). Video: Aldol Condensation with β-Diesters. Retrieved from [Link]

  • Singh, P., & Singh, P. (2016). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions.. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Gaki, A., & Stamatopoulos, K. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Lee, S., & Lee, K. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28039–28049. [Link]

  • Wang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2020). Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. RSC Advances, 10(60), 36567–36574. [Link]

  • Organic Chemistry: How to…. (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]

  • Kumar, A., Kumar, V., & Singh, S. (2019). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. ACS Omega, 4(3), 5585–5595. [Link]

  • Rojas Lab. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube. [Link]

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  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Organic Syntheses. (n.d.). malononitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). malononitrile. Retrieved from [Link]

  • Stoltz, B. M., & Virgil, S. C. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anticonvulsant Activity of Some Cyclohexanone Derivatives – Knoevenagel Condensation Products. Retrieved from [Link]

  • Flisik, A. C., & Nicholl, L. (1957). U.S. Patent No. 2,809,986. U.S.
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Sources

Technical Support Center: Purification of 2-Cyano-2-cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-cyano-2-cyclohexylideneacetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile chemical intermediate. Drawing from established protocols and practical field experience, this guide provides in-depth troubleshooting advice and detailed methodologies in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, analysis, and properties of this compound.

Q1: What are the most common impurities found after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route, but for the common Knoevenagel condensation of cyclohexanone and cyanoacetic acid, the primary impurities are typically unreacted starting materials.[1] Other potential impurities to consider are outlined in the table below.

Impurity NameProbable OriginMitigation Strategy
Cyclohexanone Unreacted starting material.Acid-base extraction; recrystallization.
Cyanoacetic Acid Unreacted starting material.[2]Aqueous washes; acid-base extraction.
1-Cyclohexenylacetonitrile Decarboxylation of the product at elevated temperatures (>160 °C).[1]Avoid excessive heat during reaction and purification.
Malonic Acid Hydrolysis of the nitrile group in cyanoacetic acid starting material under harsh acidic or basic conditions.[3]Use high-purity cyanoacetic acid; maintain moderate pH during workup.
Water Incomplete drying or introduction from solvents.Drying over anhydrous sodium sulfate; azeotropic removal; vacuum drying.

Q2: How can I reliably assess the purity of my final product?

A2: A multi-faceted approach is recommended for purity assessment. No single method is foolproof.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and UV detection is a standard starting point.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. The absence of signals corresponding to starting materials (e.g., the α-protons of cyclohexanone) is a good indicator of purity.

  • Gas Chromatography (GC): GC can also be used, particularly for detecting volatile impurities like residual solvents or cyclohexanone.[4]

  • Melting Point Analysis: A sharp melting point that matches literature values (approx. 119-120 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What are the recommended storage conditions for this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible substances like strong bases or oxidizing agents.[6] Long-term storage at room temperature is generally acceptable.[6]

Q4: Is the product susceptible to degradation?

A4: Yes, primarily through thermal decarboxylation. The authoritative procedure from Organic Syntheses notes that heating the acid to 165–175 °C leads to rapid decarboxylation, forming 1-cyclohexenylacetonitrile.[1] Therefore, all purification steps, especially solvent removal, should be conducted at the lowest feasible temperature.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter during purification.

Q: My crude product has crashed out of solution as a sticky oil or a tacky solid instead of a filterable powder. What should I do?

A: This is a common issue often caused by the presence of impurities that inhibit crystallization (oiling out). The goal is to induce proper crystal lattice formation.

Causality: Impurities, such as unreacted cyclohexanone or residual solvent, can act as a "eutectic" mixture, depressing the melting point of the crude product and preventing the ordered arrangement required for crystallization.

Solutions:

  • Solvent Titration: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, acetone). Slowly add a poor solvent (an "anti-solvent") like heptane or hexanes dropwise with vigorous stirring until persistent cloudiness appears. Warm the mixture slightly to redissolve the cloudiness and then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.

  • Full Re-purification: If the oil is particularly impure, it may be necessary to redissolve it completely and perform an acid-base extraction (see Protocol 2) to remove neutral impurities like cyclohexanone before attempting recrystallization again.

Q: I am struggling with a persistent emulsion during the aqueous workup after the reaction.

A: Emulsions are common in this procedure, especially when washing the organic layer with water.[1] They are often stabilized by partially soluble by-products or salts.

Causality: Amphiphilic molecules or fine particulate matter can accumulate at the interface between the organic and aqueous layers, preventing them from separating cleanly.

Solutions:

  • Add Brine: Wash the emulsion with a saturated sodium chloride (brine) solution. This increases the ionic strength and polarity of the aqueous phase, forcing a separation.

  • Slow Filtration: The procedure in Organic Syntheses specifically recommends breaking the emulsion by slow filtration through a Büchner funnel.[1] This mechanically disrupts the interface.

  • Change Solvent: Adding a small amount of a different solvent (e.g., a little ethanol if you are using ethyl acetate) can sometimes alter the interfacial tension enough to break the emulsion.

  • Patience & Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (30+ minutes). Sometimes, gentle swirling of the funnel, rather than vigorous shaking, can help the layers coalesce.

Q: My final product has a distinct yellow or brownish tint. How can I remove the color?

A: Color is typically caused by minor, highly conjugated by-products formed during the reaction, often from the self-condensation of cyclohexanone or other side reactions.

Causality: These colored impurities are often present in very small amounts but are highly chromophoric. They are typically non-polar and co-crystallize with the product.

Solution:

  • Activated Carbon (Charcoal) Treatment: This is the most effective method. Dissolve the impure product in a suitable hot solvent for recrystallization. Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution. Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the clear, colorless filtrate to cool and crystallize. See Protocol 3 for a detailed procedure.

Q: My NMR analysis shows I still have unreacted cyanoacetic acid in my product. How do I remove it?

A: Cyanoacetic acid is highly water-soluble and acidic, making it relatively easy to remove with a basic wash.

Causality: Insufficient aqueous washing during the initial workup can leave residual cyanoacetic acid.

Solution:

  • Basic Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a dilute, weak base such as a 5% sodium bicarbonate (NaHCO₃) solution. The bicarbonate will deprotonate the acidic cyanoacetic acid, forming a sodium salt that is highly soluble in the aqueous layer and will be extracted from the organic phase. Follow this with a water wash to remove any remaining bicarbonate.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol is adapted from the classic Organic Syntheses procedure, with a substitution of the carcinogenic solvent benzene for a safer alternative, toluene.[1]

  • Solvent Selection: Prepare a solvent system of Toluene (good solvent) and Heptane (anti-solvent).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene (heated to ~80-90 °C) with stirring until the solid just dissolves. Avoid excessive solvent to ensure a good recovery.

  • Decolorization (If Needed): If the solution is colored, proceed with Protocol 3 at this stage.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly towards room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold heptane to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum desiccator or a vacuum oven at a low temperature (<50 °C) to a constant weight.

Protocol 2: Acid-Base Extraction Workflow

This technique is excellent for removing neutral impurities (like cyclohexanone) and basic impurities from your acidic product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.

  • Base Extraction: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stopper the funnel and shake, venting frequently to release CO₂ pressure. The acidic product will move into the aqueous layer as its sodium salt. The neutral impurities (cyclohexanone) will remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer , as this contains your product. Discard the organic layer (containing neutral impurities).

  • Acidification: Return the aqueous layer to the separatory funnel. Slowly add cold 1M hydrochloric acid (HCl) with swirling until the solution is acidic (pH ~2, check with pH paper). Your product will precipitate out as a solid.

  • Re-extraction: Extract the precipitated product back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Final Wash & Dry: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified acid.

Protocol 3: Activated Carbon Decolorization

  • Dissolve: In an Erlenmeyer flask, dissolve the colored product in a minimum amount of a suitable hot solvent (e.g., toluene, as in Protocol 1).

  • Add Carbon: Add a small scoop of activated carbon (approx. 1-2% w/w) to the hot solution.

  • Heat & Swirl: Gently heat and swirl the mixture for 2-5 minutes. Do not boil vigorously, as this can cause bumping.

  • Hot Filtration: Set up a hot filtration apparatus. This involves pre-heating a funnel (with fluted filter paper inside) over the collection flask, often by letting hot solvent vapor pass through it. Filter the hot carbon suspension quickly. The goal is to remove the carbon without the product crystallizing prematurely in the funnel.

  • Crystallize: The resulting filtrate should be colorless. Allow it to cool as per the standard recrystallization protocol to obtain pure, decolorized crystals.

Part 4: Visualization of Workflows

Diagram 1: General Purification Workflow This diagram illustrates the typical sequence of steps for purifying crude this compound after synthesis.

Purification_Workflow cluster_0 Initial Workup cluster_1 Impurity Removal cluster_2 Final Product Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Wash Aqueous Wash (Water/Brine) Crude_Reaction_Mixture->Aqueous_Wash Acid_Base Acid-Base Extraction (If neutral impurities present) Aqueous_Wash->Acid_Base Recrystallization Recrystallization Acid_Base->Recrystallization Charcoal Charcoal Treatment (If colored) Recrystallization->Charcoal integrate Filtration_Drying Filtration & Vacuum Drying Recrystallization->Filtration_Drying Purity_Analysis Purity Analysis (HPLC, NMR, MP) Filtration_Drying->Purity_Analysis Pure_Product Pure_Product Purity_Analysis->Pure_Product

Caption: A standard workflow for the purification of this compound.

Diagram 2: Troubleshooting Crystallization Issues This decision tree helps diagnose and solve problems when the crude product fails to crystallize properly.

Troubleshooting_Crystallization Start Crude product is an oil or sticky solid Check_Purity Is it highly impure? (e.g., significant starting material) Start->Check_Purity Yes_Impure YES Check_Purity->Yes_Impure Yes No_Impure NO Check_Purity->No_Impure No Action_Purify Perform Acid-Base Extraction (Protocol 2) Yes_Impure->Action_Purify Action_Solvent Use Solvent/Anti-Solvent Method No_Impure->Action_Solvent Action_Purify->Action_Solvent Action_Scratch Try Scratching Flask &/or Seeding Result Pure Crystals Action_Scratch->Result Action_Solvent->Action_Scratch

Caption: Decision tree for troubleshooting product crystallization failures.

References
  • Analytical Methods for 2-Butoxyethanol. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 20, 2026, from [Link]

  • Cope, A. C., & Hancock, E. M. (1943). Cyclohexaneacetic acid, α-cyano-. Organic Syntheses, 23, 23. doi:10.15227/orgsyn.023.0023. Available at: [Link]

  • Patel, A., et al. (2021). A Comprehensive Study on the Genesis and Characterization of Genotoxic and Non-Genotoxic Impurities in Teriflunomide Synthesis. Authorea Preprints. This reference discusses impurity formation from cyanoacetic acid. Available at: [Link]

  • Analysis of Cyanoacetic Acid Content by HPLC. (2010). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Cyanoacetic acid. (2023, December 27). In Wikipedia. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Choice for Knoevenagel Condensation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Knoevenagel condensation of cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection and troubleshoot common experimental hurdles. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation of cyclohexanone is showing low to no yield. What are the primary suspects?

Low yields in this reaction typically stem from a few key areas: inappropriate catalyst choice, suboptimal reaction conditions, or the presence of side reactions.[1] The catalyst is paramount; its basicity must be sufficient to deprotonate the active methylene compound but not so strong as to promote the self-condensation of cyclohexanone.[1][2]

Q2: How do I select the optimal catalyst? Is a stronger base always better?

Not necessarily. While the reaction is base-catalyzed, an overly strong base can lead to undesired side reactions, primarily the self-condensation of cyclohexanone.[1][3] The ideal catalyst possesses a balance of basic and, in some cases, acidic sites to facilitate the reaction.[4][5] For instance, weak bases like piperidine or pyridine are commonly used.[1][6] The choice between a homogeneous and a heterogeneous catalyst is also a critical consideration.

Q3: What's the difference between homogeneous and heterogeneous catalysts in this context, and which should I choose?

Homogeneous catalysts, like piperidine, dissolve in the reaction medium, offering high diffusivity and potentially better contact with reactants.[7] However, their separation from the product can be challenging and costly.[7][8]

Heterogeneous catalysts, such as basic amines on solid supports (e.g., silica), metal oxides (like ZnO), or metal-organic frameworks (MOFs), exist in a different phase from the reaction mixture.[9][10] Their primary advantage is the ease of separation (often by simple filtration) and recyclability, which aligns with green chemistry principles.[6][8][11] For industrial applications and sustainable synthesis, heterogeneous catalysts are often preferred.[12]

Q4: Can the choice of solvent impact my reaction?

Absolutely. The solvent plays a crucial role in reaction kinetics and selectivity.[13][14] Polar aprotic solvents like DMF and acetonitrile can lead to high conversion rates in shorter times.[1][13] While polar protic solvents like ethanol can also be effective, they may sometimes slow the reaction.[1][13] Interestingly, water has been successfully employed as a green solvent for this reaction.[1][15]

Q5: Water is a byproduct of the reaction. Could its accumulation be inhibiting the conversion?

Yes, the water produced during the condensation can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[1][14] For reactions that are sensitive to this, employing methods for water removal, such as azeotropic distillation with a Dean-Stark trap (when using solvents like toluene), can significantly improve the conversion rate.[1][14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Knoevenagel condensation of cyclohexanone.

Issue 1: Low Product Yield
Initial Diagnostic Questions:
  • What catalyst (and its concentration) are you using?

  • What are your reaction solvent, temperature, and time?

  • Have you confirmed the purity of your cyclohexanone and active methylene compound?

Troubleshooting Workflow:

Sources

effect of reaction temperature on 2-cyano-2-cyclohexylideneacetic acid formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Cyano-2-cyclohexylideneacetic Acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical development and organic synthesis. Here, we address common challenges and questions, with a specific focus on the critical role of reaction temperature in the Knoevenagel condensation between cyclohexanone and cyanoacetic acid. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for this Knoevenagel condensation is highly dependent on the solvent and catalyst system employed.

  • For reactions using an azeotropic solvent like benzene or toluene to remove water, the temperature is typically maintained at the reflux point of the solvent. A well-documented procedure using benzene with an ammonium acetate catalyst involves heating the oil bath to 160–165°C to maintain a vigorous reflux, which drives the reaction to completion by removing the water byproduct.[1]

  • In industrial settings using acetic acid as a co-solvent with a catalyst, a preferred temperature range for cyclohexanone is about 100°C to 120°C.[2] This range is carefully selected to ensure a controlled reaction rate and to minimize thermal degradation of the reactants.

Q2: Why is precise temperature control so critical for this reaction?

A2: Temperature is a pivotal parameter for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of the Knoevenagel condensation increases with temperature. However, an excessively high temperature can accelerate side reactions.

  • Reactant Stability: Cyanoacetic acid is thermally sensitive. Excessively high temperatures can cause it to decompose, which directly results in a loss of yield.[2]

  • Product Stability: The desired product, this compound, can undergo decarboxylation at elevated temperatures to form 1-cyclohexenylacetonitrile.[1] This is often the next synthetic step, but if the acid is the desired product, the temperature must be kept below the threshold for significant decarboxylation. Procedures for decarboxylation typically involve heating the isolated acid to 165–175°C.[1]

  • Water Removal: In many standard procedures, the reaction is driven forward by the removal of water. The temperature must be high enough to facilitate the azeotropic distillation of water with a solvent like benzene or toluene.[1]

Q3: Can this reaction be performed at room temperature?

A3: While the classical Knoevenagel condensation of cyclohexanone and cyanoacetic acid requires heating to proceed at a reasonable rate and to remove water, modern catalytic systems have been developed that can facilitate the reaction under milder conditions. Some protocols, particularly those using highly active catalysts or different active methylene compounds, have reported successful Knoevenagel condensations at room temperature.[3][4] However, for the specific transformation involving cyclohexanone and cyanoacetic acid using conventional catalysts like ammonium acetate, thermal conditions are generally required for efficient conversion.

Q4: How does the choice of solvent affect the reaction temperature?

A4: The solvent plays a crucial role in determining the reaction temperature, especially when water removal is achieved via azeotropic distillation. The reaction mixture will heat to the boiling point of the azeotrope. For instance:

  • Benzene: Boils at 80.1°C. The procedure from Organic Syntheses specifies an oil bath temperature of 160-165°C to ensure vigorous reflux and efficient water removal using a Dean-Stark apparatus.[1]

  • Toluene: Boils at 110.6°C. It is a common, less toxic alternative to benzene and will result in a higher reaction temperature under reflux conditions.

  • Acetic Acid: A patent describes using acetic acid as a co-solvent, with a reaction temperature of 100-120°C, which is not necessarily the reflux temperature but a controlled heating parameter.[2]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reaction temperature is too low: Insufficient thermal energy to overcome the activation barrier or to effectively remove water via azeotropic distillation.1. Increase the oil bath temperature to ensure a steady, vigorous reflux if using a Dean-Stark apparatus. Confirm that the reaction temperature is within the recommended range (e.g., 100-120°C for certain industrial processes).[1][2]
2. Decomposition of cyanoacetic acid: The reaction temperature was set too high, leading to the degradation of a key starting material.[2]2. Reduce the reaction temperature. Ensure it does not significantly exceed the recommended range. If using a high-boiling solvent, consider running the reaction under reduced pressure to maintain reflux at a lower temperature.
Product is Impure; Presence of a Lower Molecular Weight Nitrile Compound 1. Unintentional decarboxylation: The reaction temperature was high enough to initiate the loss of CO₂ from the product, forming 1-cyclohexenylacetonitrile. This can occur if temperatures approach 165°C or higher.[1]1. Carefully control the reaction temperature to stay below the decarboxylation threshold. Once the reaction is complete (e.g., theoretical water is collected), do not prolong heating unnecessarily.
2. Formation of side products: High temperatures can promote side reactions other than simple decomposition or decarboxylation.2. Adhere to the optimal temperature range. Ensure an efficient catalyst is used to promote the desired reaction pathway over side reactions.
Reaction Stalls or Proceeds Very Slowly 1. Inefficient water removal: The temperature is not high enough for efficient azeotropic distillation, allowing the water byproduct to accumulate and inhibit the reaction equilibrium.1. Increase the heating mantle or oil bath temperature to achieve a consistent rate of reflux and water collection in the Dean-Stark trap.[1]
2. Poor heat transfer: The reaction vessel is not being heated uniformly, or the scale of the reaction is too large for the heating apparatus.2. Ensure vigorous stirring to promote even heat distribution. Use an oil bath for more uniform heating compared to a heating mantle. For larger scales, consider mechanical stirring.
Formation of Dark-Colored Byproducts or Tar 1. Excessive heat: Severe overheating can lead to complex decomposition and polymerization pathways for reactants and products.1. Immediately reduce the temperature. It is crucial to monitor the reaction closely and use a temperature controller to prevent overheating.
2. Prolonged reaction time at high temperature: Even within an acceptable temperature range, extended heating can lead to the gradual formation of degradation products.2. Monitor the reaction progress (e.g., by TLC or monitoring water collection). Work up the reaction as soon as it is complete.

Data Summary: Temperature Effects

Reaction System Temperature Key Observations Yield Reference
Cyclohexanone, Cyanoacetic Acid, Ammonium Acetate, BenzeneOil bath at 160–165°C (reflux)Vigorous reflux is maintained to remove water azeotropically over 2-3 hours.65–76%Organic Syntheses[1]
Cyclohexanone, Cyanoacetic Acid, Catalyst, Acetic Acid100–120°CPreferred range for industrial synthesis. Higher temperatures cause decomposition of cyanoacetic acid.Not specifiedU.S. Patent 5,008,429[2]
General Knoevenagel (Cyanoacetic esters)70–130°CGeneral operational range.Not specifiedPatent WO2008089920A1[5]
This compound (isolated)165–175°CTemperature for subsequent decarboxylation to 1-cyclohexenylacetonitrile.76–91% (for the nitrile)Organic Syntheses[1]

Detailed Experimental Protocol

This protocol is a representative procedure based on the highly reliable method published in Organic Syntheses.[1]

Objective: To synthesize this compound via Knoevenagel condensation.

Materials:

  • Cyclohexanone (1.1 moles)

  • Cyanoacetic acid (1.0 mole)

  • Ammonium acetate (0.04 moles)

  • Benzene (175 mL total)

  • Ether

  • 500-mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 500-mL round-bottom flask, combine cyclohexanone (1.1 moles), cyanoacetic acid (1.0 mole), ammonium acetate (0.04 moles), and 75 mL of benzene.

  • Apparatus Assembly: Equip the flask with a Dean-Stark trap, which is then connected to a reflux condenser.

  • Heating and Reflux: Place the flask in an oil bath and heat to 160–165°C. This high bath temperature is required to maintain a vigorous reflux of the benzene and ensure efficient azeotropic removal of water.

  • Monitoring the Reaction: The reaction progress is monitored by observing the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water is 18 mL. This typically takes about 2 hours.

  • Completion: Once the theoretical amount of water has been collected, continue to heat under reflux for an additional hour to ensure the reaction has gone to completion.

  • Cooling and Workup: Allow the reaction mixture to cool to just above room temperature. Dilute the mixture with an additional 100 mL of hot benzene.

  • Extraction: Transfer the solution to a separatory funnel. Add 200 mL of ether. Wash the solution with two 50-mL portions of cold water to remove any remaining ammonium acetate or acetamide byproducts.

  • Isolation and Crystallization: Separate the organic layer. Reduce the volume of the solvent to approximately 300 mL by distillation under reduced pressure. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to cool to about 10°C.

  • Filtration: The product, this compound, will crystallize as colorless prisms. Collect the crystals by suction filtration, wash them with cold benzene, and dry them in a vacuum desiccator to a constant weight. A second crop of crystals can be obtained by concentrating the filtrate.

Process Visualization

The following diagram illustrates the key stages of the synthesis and purification workflow, emphasizing the critical heating and separation steps.

G cluster_0 Reaction Stage cluster_1 Workup & Purification A 1. Charge Reactants (Cyclohexanone, Cyanoacetic Acid, Ammonium Acetate, Benzene) B 2. Heat to Reflux (Oil Bath @ 160-165°C) A->B Setup Apparatus C 3. Azeotropic Water Removal (via Dean-Stark Trap) B->C Initiate Condensation D 4. Monitor Completion (Water collection stops) C->D Drive Equilibrium E 5. Cool & Dilute (with Benzene & Ether) D->E Reaction Complete F 6. Aqueous Wash (Remove Catalyst) E->F G 7. Concentrate Solution (Reduced Pressure) F->G H 8. Crystallization (Cool to 10°C) G->H I 9. Isolate Product (Filtration & Drying) H->I Final Final I->Final Final Product: This compound

Caption: Workflow for the synthesis of this compound.

References

  • Metz, J., & Kaufhold, M. (1991). Process for industrial application of Knoevenagel synthesis. U.S.
  • Cope, A. C., D'Addieco, A. A., Whyte, D. E., & Glickman, S. A. (1951). Cyclohexaneacetic acid, α-cyano-. Organic Syntheses, 31, 25. [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Synthetic Communications, 37(9), 1551-1556. [Link]

  • Bhandari, K. J., et al. (2021). Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH2FA catalyst. ResearchGate. This reference points to various modern catalytic approaches. [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 20, 2026. [Link]

  • da Silva, W. R., et al. (2020). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 31, 1954-1965. [Link]

  • Jimenez, V. A. R., et al. (2020). Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

  • Acker, R. D., et al. (2008). Process for the manufacture of substituted 2-cyano cinnamic esters.

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removing unreacted starting materials from 2-cyano-2-cyclohexylideneacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Cyano-2-cyclohexylideneacetic Acid

Document ID: TSC-2C2CHA-PUR-001

Last Updated: January 20, 2026

Introduction

Welcome to the technical support guide for the purification of this compound (CAS 37107-50-9). This molecule is commonly synthesized via the Knoevenagel condensation of cyclohexanone and cyanoacetic acid.[1][2] While the reaction is robust, the crude product is often contaminated with unreacted starting materials, which can compromise downstream applications. This guide provides detailed, field-proven troubleshooting advice and standardized protocols to help researchers and drug development professionals achieve high purity for their target compound.

The core challenge in this purification lies in the effective removal of two chemically distinct starting materials—a neutral ketone (cyclohexanone) and a highly polar, water-soluble acid (cyanoacetic acid)—from the desired acidic product. The strategies outlined below leverage fundamental principles of solubility and reactivity to address these specific separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect?

The synthesis of this compound is a condensation reaction between cyclohexanone and cyanoacetic acid.[1] Therefore, the primary impurities to anticipate in your crude product are residual amounts of these two starting materials. An excess of cyclohexanone is often used in the reaction, making it a very common impurity.[3]

Q2: What is the general purification strategy for a product like this?

The most effective strategy is a multi-step approach that targets each impurity based on its chemical properties:

  • Acid-Base Extraction: This technique is ideal for removing the neutral cyclohexanone impurity. The acidic product is converted to its water-soluble carboxylate salt with a mild base, allowing the water-insoluble cyclohexanone to be washed away with an organic solvent.[4][5][6]

  • Recrystallization: This is the final and most crucial step for removing residual cyanoacetic acid and other minor impurities, yielding a highly pure, crystalline solid.[7][8]

Q3: Can I use a simple water wash to remove the impurities?

A simple water wash is generally ineffective. While cyanoacetic acid is highly soluble in water, cyclohexanone is only slightly soluble.[9][10][11] Furthermore, your desired product, this compound, also has some slight water solubility, which would lead to product loss. An acid-base extraction is far more selective and efficient.[5]

Q4: Why is a mild base like sodium bicarbonate recommended over a strong base like sodium hydroxide (NaOH)?

Using a strong base like NaOH is not recommended because α,β-unsaturated carbonyl compounds are susceptible to nucleophilic attack.[12] A strong base could potentially hydrolyze the nitrile group or catalyze unwanted side reactions like Michael addition or polymerization. A mild base like sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid (pKa ~2.45 for cyanoacetic acid) without promoting these side reactions.[13][14]

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: My NMR spectrum shows a significant peak for unreacted cyclohexanone.

This is the most common purification challenge. The presence of the neutral cyclohexanone impurity requires a separation based on its lack of acidic protons.

Root Cause Analysis: Cyclohexanone is a neutral organic molecule, whereas the desired product is a carboxylic acid. This difference in acidity is the key to their separation. By treating the mixture with a mild aqueous base, the acidic product will deprotonate to form a water-soluble salt, while the neutral cyclohexanone will remain in an organic solvent layer.[4][5][15]

Recommended Solution: Acid-Base Extraction

This protocol will efficiently partition the neutral cyclohexanone into the organic phase, while the deprotonated product moves into the aqueous phase.

Protocol: Removing Cyclohexanone via Acid-Base Extraction

  • Dissolution: Dissolve the crude product (e.g., 10 grams) in a suitable organic solvent like diethyl ether or ethyl acetate (100 mL) in a separatory funnel. Note: Ensure all solids are fully dissolved.

  • Basification & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (75 mL) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced during neutralization. Shake vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to separate completely. The top layer will be the organic phase (containing cyclohexanone), and the bottom will be the aqueous phase (containing the sodium salt of your product). Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of saturated NaHCO₃ solution (50 mL) to the organic layer remaining in the funnel. Shake and separate as before, combining the aqueous layer with the first extract. This ensures complete recovery of the product.

  • Organic Wash (Optional): To remove any trace of your product from the organic layer, you can wash it one last time with a small amount of water and add this to your combined aqueous extracts. Discard the organic layer, which now contains the bulk of the cyclohexanone impurity.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). The this compound will precipitate as a solid.[14]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of ice-cold distilled water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. A preliminary purity check by melting point or TLC is recommended before proceeding to recrystallization.

Problem 2: My product has a low and broad melting point, suggesting cyanoacetic acid contamination.

Even after extraction, trace amounts of the highly polar cyanoacetic acid can remain, acting as an impurity that disrupts the crystal lattice of your final product.

Root Cause Analysis: Cyanoacetic acid is a solid that is very soluble in water and polar organic solvents like ethanol.[13] The desired product is significantly less soluble in water and moderately soluble in solvents like benzene or ethanol/water mixtures, especially at lower temperatures.[3] This solubility difference is exploited during recrystallization.[8][16]

Recommended Solution: Recrystallization

Recrystallization is a powerful technique for purifying solids. The ideal solvent is one in which the desired compound is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures.

Protocol: Recrystallization of this compound

  • Solvent Selection: Based on established procedures, a mixed solvent system of benzene and ether or recrystallization from benzene has proven effective.[3] An alternative, less toxic option is a mixture of ethanol and water. Perform a small-scale test to confirm the best solvent system for your specific batch.

  • Dissolution: Place the crude, extracted solid into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., hot benzene) needed to fully dissolve the solid. Use a hot plate and add the solvent in small portions, swirling until a clear solution is obtained.

  • Hot Filtration (If Necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[16]

  • Drying: Dry the pure crystals in a vacuum oven or desiccator until a constant weight is achieved. Characterize the final product by melting point and spectroscopy (NMR, IR) to confirm purity. The reported melting point is typically sharp, indicating high purity.

Visual Workflow & Data

To aid in selecting the correct purification path and understanding the principles involved, refer to the following diagram and data table.

Diagram 1: Purification Decision Workflow

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps Crude Crude Product (this compound + Cyclohexanone + Cyanoacetic Acid) Analysis Analyze Crude Product (e.g., NMR, TLC) Crude->Analysis Decision Major Impurity? Analysis->Decision Extraction Perform Acid-Base Extraction (Removes Cyclohexanone) Decision->Extraction Cyclohexanone Recrystallize Perform Recrystallization (Removes Cyanoacetic Acid) Decision->Recrystallize Cyanoacetic Acid (or minor impurities) Extraction->Recrystallize Product Precipitate FinalProduct Pure Crystalline Product Recrystallize->FinalProduct

Caption: Decision workflow for purifying this compound.

Table 1: Solubility Properties of Compounds

This table summarizes the solubility data critical for designing the extraction and recrystallization protocols.

CompoundWaterDiethyl EtherEthanolBenzene
Cyclohexanone Slightly Soluble (5-10 g/100 mL)[10]Miscible[17]Miscible[17]Miscible[17]
Cyanoacetic Acid Highly Soluble (~100 g/100 mL)[11][18]Soluble[13]Soluble[13]Slightly Soluble[13]
Product (Acid Form) Sparingly SolubleSolubleSolubleSoluble (especially when hot)[3]
Product (Salt Form) Highly Soluble[5]Insoluble[4]Sparingly SolubleInsoluble

References

  • Cyclohexanone - Wikipedia. Available at: [Link]

  • This compound Thermodynamic Properties - Chemcasts. Available at: [Link]

  • Cyclohexanone - Sciencemadness Wiki. Available at: [Link]

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  • Acid-Base Extraction - University of California, Irvine. Available at: [Link]

  • This compound Properties vs Temperature - Chemcasts. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - LookChem. Available at: [Link]

  • Cyanoacetic acid | C3H3NO2 - PubChem, NIH. Available at: [Link]

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  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester - Chemsrc. Available at: [Link]

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  • Mechanistic pathway of Knoevenagel condensation... - ResearchGate. Available at: [Link]

  • Recrystallization - University of Colorado Boulder. Available at: [Link]

  • Process for producing cyanoacetic acid esters - Google Patents.
  • RECRYSTALLISATION - University of Sydney. Available at: [Link]

  • Cyanocyclohexylideneacetic acid | C9H11NO2 - PubChem, NIH. Available at: [Link]

  • Cyclohexaneacetic acid, α-cyano- - Organic Syntheses. Available at: [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives... - NIH. Available at: [Link]

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  • Deciphering the Knoevenagel Condensation... - Royal Society of Chemistry. Available at: [Link]

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  • Versatile Applications of Cyanoacetic Acid in Organic Chemistry - SciELO. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone... - ResearchGate. Available at: [Link]

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  • NMR Chemical Shifts of Trace Impurities... - KGROUP. Available at: [Link]

  • Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents.
  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]

  • Deciphering the Knoevenagel Condensation... - ResearchGate. Available at: [Link]

  • The preparation method of high-purity solid cyanoacetic acid - Google Patents.
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  • Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents.
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Technical Support Center: Troubleshooting Emulsion Formation in Knoevenagel Condensation Workup

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, preventing, and resolving emulsion formation during the aqueous workup of Knoevenagel condensation reactions. By integrating fundamental chemical principles with practical, field-tested protocols, this document aims to be an authoritative and trustworthy companion in the laboratory.

Introduction: The Challenge of Emulsions in Synthesis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, pivotal in the synthesis of α,β-unsaturated compounds which are key intermediates in pharmaceuticals and fine chemicals.[1][2] The reaction itself, which involves the condensation of an active methylene compound with an aldehyde or ketone, is often straightforward.[2] However, the subsequent aqueous workup—a critical step for isolating and purifying the desired product—can be plagued by the formation of stable emulsions.[3][4]

An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other in the form of microscopic droplets.[3][5] In the context of a Knoevenagel workup, this typically involves the organic solvent layer and the aqueous wash solution failing to separate cleanly.[3] This phenomenon not only complicates the isolation of the product but can also lead to significant yield loss and contamination.

This guide is structured to provide both quick-reference FAQs and in-depth troubleshooting protocols to effectively manage and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation during the workup of a Knoevenagel condensation?

A1: Emulsion formation is often multifactorial, stemming from both the chemical composition of the reaction mixture and the physical handling during extraction. Key causes include:

  • Presence of Surfactant-like Byproducts: The reaction may generate amphiphilic molecules that stabilize the oil-in-water or water-in-oil interface.

  • Catalyst Residues: Basic catalysts like piperidine or pyridine, or their salts formed during neutralization, can act as emulsifying agents.

  • High pH: A high pH in the aqueous layer can lead to the formation of soaps if carboxylic acids are present, which are excellent emulsifiers.[6][7]

  • Finely Divided Solids: Insoluble byproducts or unreacted starting materials can accumulate at the interface, preventing coalescence of the dispersed droplets.

  • Excessive Agitation: Shaking the separatory funnel too vigorously can create very fine droplets that are slow to coalesce.[8]

Q2: Can I prevent emulsions from forming in the first place?

A2: Yes, prevention is often the most effective strategy.[5][8] Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient phase contact without excessive agitation.[8]

  • Pre-emptive Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer before extraction.[9][10][11] This increases the ionic strength of the aqueous phase, making it more polar and forcing organic components out, which can prevent emulsion formation.[5][8][10]

  • Solvent Choice: The choice of both reaction and extraction solvent can influence emulsion stability.[12] Sometimes, adding a small amount of a different organic solvent can disrupt the emulsion.[5][8]

  • Temperature Control: Adjusting the temperature can alter the viscosity and density of the phases, sometimes aiding in separation.[13]

Q3: I already have a stable emulsion. What is the quickest way to break it?

A3: The "quickest" method depends on the nature of the emulsion, but a good starting point is the addition of brine.[8] Adding a saturated aqueous solution of NaCl increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion and promote phase separation.[5][8]

In-Depth Troubleshooting Guide

When faced with a persistent emulsion, a systematic approach is crucial. The following sections detail various techniques, from simple physical methods to more involved chemical interventions.

Section 1: Initial Physical and Mechanical Interventions

These methods are non-invasive and should be the first line of defense.

1.1 Patience and Gravity

Sometimes, simply allowing the separatory funnel to stand undisturbed for a period (from 30 minutes to several hours) can lead to phase separation.[9][14] Tapping the side of the funnel gently can sometimes help coalesce the droplets.[11]

1.2 Gentle Stirring

A glass rod or spatula can be carefully inserted into the emulsion layer and gently stirred.[3] This can physically disrupt the interface and encourage the dispersed droplets to merge.

1.3 Centrifugation

If the volume is manageable, centrifugation is a highly effective mechanical method for breaking emulsions.[3][5][15] The increased gravitational force accelerates the separation of the denser and lighter phases.

  • Protocol for Centrifugation:

    • Transfer the emulsion to appropriate centrifuge tubes.

    • Ensure the tubes are balanced in the centrifuge.

    • Centrifuge at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.

    • Carefully remove the tubes and pipette the separated layers.

Section 2: Chemical Methods for Breaking Emulsions

If physical methods fail, the following chemical additions can alter the properties of the biphasic system to facilitate separation.

2.1 The Power of "Salting Out"

Adding a salt, typically sodium chloride, is one of the most common and effective techniques.[5][8]

  • Mechanism of Action: The dissolved salt increases the polarity and ionic strength of the aqueous phase.[10] This decreases the solubility of organic compounds in the aqueous layer and can disrupt the surfactant-like molecules stabilizing the emulsion, causing them to partition into one of the phases.[5][8]

  • Protocol for Salting Out:

    • Prepare a saturated aqueous solution of sodium chloride (brine).

    • Add the brine in small portions to the separatory funnel containing the emulsion.

    • Gently swirl or invert the funnel after each addition.

    • Allow the mixture to stand and observe for phase separation.

    • Alternatively, solid salt can be added directly to the emulsion.[9][14]

Salt TypeCommon UsageNotes
Sodium Chloride (NaCl) General purpose, highly effective.[9]Inexpensive and readily available.
Sodium Sulfate (Na₂SO₄) Can also be used for salting out.[16]Also a drying agent, can be added as a solid.
Potassium Pyrophosphate (K₄P₂O₇) A very effective, though less common, alternative.[9]May be useful for particularly stubborn emulsions.
2.2 Adjusting the pH

The stability of many emulsions is pH-dependent, especially if acidic or basic functional groups are present.[6][7][17]

  • Mechanism of Action: Altering the pH can change the charge of emulsifying agents.[9][11] For example, acidifying a basic mixture will protonate amines, making them more water-soluble. Conversely, adding a base to an acidic mixture will deprotonate carboxylic acids, forming water-soluble carboxylates. This change in solubility can destabilize the emulsion.

  • Protocol for pH Adjustment:

    • Determine if the suspected emulsifying agent is acidic or basic.

    • Add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise to the separatory funnel with gentle swirling.

    • Monitor for phase separation. Be cautious, as heat may be generated, and pressure can build up.

2.3 Solvent Addition

Adding a small amount of a different solvent can alter the properties of the organic phase and break the emulsion.[3][5][8]

  • Mechanism of Action: The added solvent can change the polarity and solvency of the organic phase, helping to dissolve any interfacial material that is stabilizing the emulsion.[5]

  • Protocol for Solvent Addition:

    • Add a small volume of a solvent that is miscible with the organic phase but immiscible with the aqueous phase (e.g., diethyl ether, ethyl acetate).[3]

    • Gently swirl and allow to stand.

Section 3: Advanced and Alternative Techniques

For particularly persistent emulsions, the following methods can be employed.

3.1 Filtration

Passing the entire mixture through a filter medium can sometimes break the emulsion.

  • Methods:

    • Filter Aid (Celite): Filtering the mixture through a pad of Celite can sometimes break the emulsion by adsorbing the emulsifying agent.[14]

    • Glass Wool: A plug of glass wool in a funnel can physically coalesce the droplets.[5][8]

    • Phase Separation Paper: This specialized filter paper is hydrophobic and allows the organic phase to pass through while retaining the aqueous phase.[8]

3.2 Temperature Variation

Gently heating or cooling the mixture can sometimes aid in separation.

  • Heating: Gentle warming can decrease the viscosity of the liquids and may be sufficient to break the emulsion.[3] However, this should be done with caution, especially with volatile solvents, and one must consider the thermal stability of the product.

  • Freezing: Lowering the temperature to induce freezing of the aqueous layer can physically disrupt the emulsion.[3] After thawing, the layers may separate more cleanly.[3]

Decision-Making Workflow for Emulsion Breaking

The following diagram illustrates a logical progression for tackling an emulsion during the workup of a Knoevenagel condensation.

Emulsion_Troubleshooting Start Emulsion Formed Patience Wait & Observe (30+ min) Start->Patience First Step Gentle_Stir Gentle Stirring Patience->Gentle_Stir No Separation Salt Add Saturated Brine (NaCl) Gentle_Stir->Salt Still Emulsified pH_Adjust Adjust pH (Dilute Acid/Base) Salt->pH_Adjust No/Partial Separation Success Phases Separated Salt->Success Resolved Solvent Add Different Organic Solvent pH_Adjust->Solvent Still Emulsified pH_Adjust->Success Resolved Centrifuge Centrifugation Centrifuge->Success Reassess Re-evaluate & Combine Methods Centrifuge->Reassess If Unsuccessful Filter Filtration (Celite / Glass Wool) Filter->Success Filter->Reassess If Unsuccessful Solvent->Success Resolved Solvent->Reassess Still Emulsified Temperature Gentle Heating or Freezing Temperature->Success Temperature->Reassess If Unsuccessful Reassess->Centrifuge If Volume is Small Reassess->Filter If Solids Present Reassess->Temperature Last Resort

Caption: A troubleshooting workflow for breaking emulsions.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide: Navigating Synthesis with 2-Cyano-2-Cyclohexylideneacetic Acid vs. Ethyl 2-Cyano-2-Cyclohexylideneacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision point that dictates reaction pathways, yield, and downstream possibilities. This guide provides an in-depth comparison of two closely related yet functionally distinct synthetic intermediates: 2-cyano-2-cyclohexylideneacetic acid and its ethyl ester counterpart. We will explore their synthesis, comparative reactivity, and strategic applications, supported by experimental data and established protocols.

Introduction: A Tale of Two Synthons

At their core, both this compound and ethyl 2-cyano-2-cyclohexylideneacetate are products of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[1] This reaction involves the condensation of an active methylene compound (here, cyanoacetic acid or its ester) with a ketone (cyclohexanone).[2]

While structurally similar, the presence of a carboxylic acid versus an ethyl ester group imparts dramatically different chemical behaviors, making each compound suitable for distinct synthetic strategies. The acid is often a transient intermediate, primed for decarboxylation, while the ester is a stable, isolable building block for further elaboration.

The Synthetic Crossroads: The Knoevenagel Condensation

The primary route to both title compounds is the Knoevenagel condensation of cyclohexanone. The choice of the active methylene compound—cyanoacetic acid or ethyl cyanoacetate—is the first and most critical fork in the synthetic road.

The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of cyclohexanone. Subsequent dehydration yields the α,β-unsaturated product. Weak bases like ammonium acetate are often employed as catalysts.[3]

G cluster_start Starting Materials cluster_reaction Knoevenagel Condensation cluster_products Primary Products & Divergent Pathways Cyclohexanone Cyclohexanone Condensation Base-Catalyzed Condensation & Dehydration Cyclohexanone->Condensation Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Condensation Path A Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Condensation Path B Acid_Product This compound (Often an Intermediate) Condensation->Acid_Product from Path A Ester_Product Ethyl 2-Cyano-2-cyclohexylideneacetate (Stable Product) Condensation->Ester_Product from Path B Decarboxylation Spontaneous Decarboxylation (Heat) Acid_Product->Decarboxylation In-situ transformation Further_Synth Versatile Intermediate for Further Synthesis Ester_Product->Further_Synth Nitrile_Product 1-Cyclohexenylacetonitrile Decarboxylation->Nitrile_Product

Caption: Divergent synthetic pathways from cyclohexanone.

Path A: Synthesis via Cyanoacetic Acid

When cyclohexanone is reacted with cyanoacetic acid, typically in a solvent like benzene with an ammonium acetate catalyst, this compound is formed.[3] The crucial aspect of this pathway is the inherent instability of the product under heating. The α,β-unsaturated cyanoacetic acid readily undergoes decarboxylation (loss of CO₂) upon heating to yield 1-cyclohexenylacetonitrile.[4]

Causality: This decarboxylation is facile because it proceeds through a stable six-membered cyclic transition state, a characteristic reaction of β-keto acids and their vinylogous counterparts like this one.[5] Therefore, this route is rarely used to isolate the acid; instead, it serves as an efficient, often one-pot, procedure to synthesize the corresponding nitrile.[3] The vigorous evolution of CO₂ must be carefully controlled in industrial applications.[4]

Path B: Synthesis via Ethyl Cyanoacetate

The condensation of cyclohexanone with ethyl cyanoacetate provides a direct and high-yielding route to ethyl 2-cyano-2-cyclohexylideneacetate.[6] This reaction can also be catalyzed by ammonium acetate/acetic acid or other bases.[6][7] Unlike its carboxylic acid analog, the resulting ester is a stable, isolable product. It appears as a pale yellow oil and is a versatile intermediate for further chemical transformations.[8][9]

Causality: The ester group is not prone to the same spontaneous thermal decarboxylation as the free carboxylic acid. To remove the carboxylate group from the ester, harsher conditions, such as those of the Krapcho decarboxylation (heating in a polar aprotic solvent with salt), are required.[10] This stability is the key advantage, allowing the ester to be used as a handle for a wide array of subsequent reactions.

Comparative Data and Physicochemical Properties

The choice between these synthons is often guided by their physical properties and the typical outcomes of their synthesis.

Property / ParameterThis compoundEthyl 2-Cyano-2-cyclohexylideneacetate
Molecular Formula C₉H₁₁NO₂C₁₁H₁₅NO₂[11]
Molecular Weight 165.19 g/mol 193.24 g/mol [11]
Appearance Colorless prisms (crystalline solid)[3]Pale Yellow Oil[9]
Typical Synthesis Yield 76–91% (as isolated solid)[3]Typically high, though specific yields vary with catalyst and conditions.[6][7]
Key Synthetic Feature Prone to facile thermal decarboxylation to form 1-cyclohexenylacetonitrile.[3][4]Stable, isolable intermediate. Decarboxylation requires specific, harsher conditions.[10]
Primary Application As an in-situ precursor for 1-cyclohexenylacetonitrile.[3]As a versatile building block for further reactions (e.g., hydrolysis, reduction, Michael addition).[8]

Reactivity and Strategic Application

The divergent reactivity of the acid and the ester dictates their strategic use in a synthetic campaign.

G cluster_acid This compound cluster_ester Ethyl 2-Cyano-2-cyclohexylideneacetate Acid Acid Starting Material Decarboxylation Thermal Decarboxylation (Primary Pathway) Acid->Decarboxylation Heat Esterification Esterification (Less Common) Acid->Esterification Nitrile 1-Cyclohexenyl- acetonitrile Decarboxylation->Nitrile Ester_from_Acid Target Ester Esterification->Ester_from_Acid Ester Ester Starting Material (Stable Intermediate) Hydrolysis Hydrolysis Ester->Hydrolysis H₃O⁺/OH⁻ Krapcho Krapcho Decarboxylation Ester->Krapcho LiCl, DMSO, Heat Gabapentin Gabapentin Analogue Synthesis Ester->Gabapentin Further Steps Acid_from_Ester Target Acid Hydrolysis->Acid_from_Ester Decarbed_Ester Ethyl Cyclohexylideneacetate Krapcho->Decarbed_Ester

Caption: Comparative reactivity and synthetic options.

Choosing this compound

Select this route when the desired end product is 1-cyclohexenylacetonitrile . The Knoevenagel condensation followed by in-situ decarboxylation provides the most direct and atom-economical path. While the acid can be isolated, its primary value lies in its role as a transient species that readily eliminates CO₂.

Choosing Ethyl 2-Cyano-2-cyclohexylideneacetate

This is the reagent of choice when the goal is to leverage the functionality of the intact α,β-unsaturated cyanoester. Its stability allows for a modular approach to synthesis:

  • Hydrolysis: The ester can be saponified to the corresponding carboxylic acid if needed, providing a controlled route to the acid without the risk of premature decarboxylation.[3]

  • Further Functionalization: It is a key intermediate in the preparation of pharmaceuticals, such as Gabapentin analogues.[8]

  • Controlled Decarboxylation: If the decyano-ester (ethyl cyclohexylideneacetate) is the target, this can be achieved via reductive cleavage or other specialized methods that would not be possible with the free acid.[12][13]

Experimental Protocols

The following protocols, adapted from authoritative sources, illustrate the practical differences in synthesis.

Protocol 1: Synthesis of this compound and Isolation (Based on Organic Syntheses, Coll. Vol. 4, p.234 (1963))[3]

  • Setup: Equip a 500-mL round-bottomed flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with cyclohexanone (108 g, 1.1 moles), cyanoacetic acid (85 g, 1.0 mole), ammonium acetate (3.0 g, 0.04 mole), and 75 mL of benzene.

  • Reaction: Heat the mixture in an oil bath at 160–165°C to maintain vigorous reflux. Collect the water azeotropically in the Dean-Stark trap. The theoretical amount of water (18 mL) should be collected over approximately 2 hours.

  • Workup for Isolation: After cooling, dilute the reaction mixture with 100 mL of hot benzene and transfer to a separatory funnel. Add 200 mL of ether. Wash the organic layer with two 50-mL portions of cold water.

  • Crystallization: Concentrate the organic solution to ~300 mL by distillation under reduced pressure. Cool slowly to room temperature, then to 10°C in a refrigerator.

  • Isolation: Collect the resulting colorless prisms of cyclohexylidenecyanoacetic acid by filtration, wash with cold benzene, and air-dry. Yield: 125–150 g (76–91%) .

Note on Causality: The isolation is performed without prolonged heating during workup to prevent significant decarboxylation. If the nitrile is desired, the protocol would instead involve distilling the benzene and then heating the residue to 165–175°C to drive the decarboxylation.[3]

Protocol 2: Synthesis of Ethyl 2-Cyano-2-cyclohexylideneacetate (Based on the general procedure for Knoevenagel condensation with ketones)[6]

  • Setup: Equip a 500-mL round-bottomed flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with ethyl cyanoacetate (67.8 g, 0.60 mole), cyclohexanone (64.8 g, 0.66 mole), ammonium acetate (9.2 g, 0.12 mole), glacial acetic acid (30 g, 0.48 mole), and 100 mL of benzene.

  • Reaction: Heat the mixture in an oil bath at 160–165°C. Reflux until water separation ceases (typically requires several hours). Cyclohexanone is known to be a reactive ketone, leading to good yields under these conditions.[6]

  • Workup: Cool the solution and wash it with three 25-mL portions of 10% sodium chloride solution.

  • Purification: Remove the benzene by distillation under reduced pressure. The crude residue can be purified by vacuum distillation to yield the final product. The ester is a stable oil.

Note on Causality: This procedure yields the stable ester because the ester functional group lacks the acidic proton and the electronic configuration that facilitates the low-temperature, six-membered ring transition state for decarboxylation.

Conclusion for the Practicing Scientist

The decision between using this compound and its ethyl ester is a clear example of how a minor structural change profoundly impacts synthetic strategy.

  • Choose the cyanoacetic acid route for a direct, efficient synthesis of 1-cyclohexenylacetonitrile , where the acid serves as a convenient, decomposable intermediate.

  • Choose the ethyl cyanoacetate route when the target is the stable α,β-unsaturated cyanoester , a versatile building block that offers greater control and a wider array of options for subsequent molecular elaboration.

By understanding the inherent reactivity and stability of each compound, chemists can make informed decisions, optimizing their synthetic pathways for efficiency, control, and the successful attainment of their target molecules.

References

  • 14 : Provides context on the synthesis of related cyanoacrylic acids.

  • 8 : Details the properties and use of the ethyl ester, including in the preparation of Gabapentin analogues.

  • 9 : Provides physical properties of the ethyl ester.

  • 15 : Describes general conditions for Knoevenagel condensations involving cyanoacetic esters.

  • 16 : Discusses various reactions of ethyl cyanoacetate.

  • 11 : Lists chemical properties for the ethyl ester.

  • 2 : Explains the general mechanism of the Knoevenagel condensation.

  • 17 : Provides context on related cyano- compounds in synthesis.

  • 13 : Describes an alternative synthesis for a related non-cyano ester.

  • 3 : Provides a detailed, reliable protocol for the synthesis of this compound and its subsequent decarboxylation.

  • 6 : Details a general and robust procedure for the Knoevenagel condensation of ketones with ethyl cyanoacetate.

  • 18 : Lists properties and synthesis references for the ethyl ester.

  • 12 : Discusses reductive cleavage of the cyano group from cyanoacetates.

  • 1 : Highlights the role of cyanoacetic acid as an active methylene compound in Knoevenagel condensations.

  • 7 : Shows the use of various catalysts for Knoevenagel condensation with ethyl cyanoacetate.

  • 19 : Further details on the application of cyanoacetic acid in condensation reactions.

  • 4 : Discusses the industrial challenges of the Knoevenagel synthesis with cyanoacetic acid, specifically the decarboxylation step.

  • 20 : Provides a visual representation of the reaction mechanism.

  • 21 : General review on the reactivity of related cyano- compounds.

  • 22 : A forum discussion about the decarboxylation process.

  • 23 : General principles of carboxylic acid and ester reactivity.

  • 24 : A basic comparison of the two functional groups.

  • 25 : Example of a more complex derivative of the ethyl ester.

  • 5 : Provides a detailed explanation of the decarboxylation mechanism.

  • 26 : Physical property data for the ethyl ester.

  • 10 : Discusses the Krapcho decarboxylation for cyano esters.

  • 27 : Educational content on ester and condensation reactions.

  • 28 : General analytical methods for acids and esters.

  • 29 : Example of alternative catalysts for the Knoevenagel reaction.

  • 30 : Foundational textbook chemistry on related functional groups.

  • 31 : Database entry for the non-cyano ester.

Sources

A Comparative Guide to the Reactivity of Cyclic vs. Acyclic Ketones in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a cornerstone in the synthesis of α,β-unsaturated compounds, forming carbon-carbon bonds with broad applications in the creation of pharmaceuticals, fine chemicals, and functional polymers.[1][2] This reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an active methylene compound in the presence of a basic catalyst. While aldehydes are well-known to be more reactive in this transformation, the nuanced differences in reactivity between cyclic and acyclic ketones are of significant interest for synthetic chemists aiming to optimize reaction conditions and yields. This guide provides an in-depth comparison of the reactivity of these two classes of ketones, supported by mechanistic insights and experimental considerations.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a modification of the aldol condensation. The reaction proceeds through a nucleophilic addition of a carbanion, generated from an active methylene compound by a weak base, to the carbonyl group of an aldehyde or ketone. This is followed by a dehydration step, which eliminates a molecule of water to form the characteristic α,β-unsaturated product.[1] The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone.[3]

The general mechanism can be visualized as follows:

Knoevenagel_Mechanism ActiveMethylene Active Methylene (Z-CH₂-Z') Carbanion Carbanion (Z-CH⁻-Z') ActiveMethylene->Carbanion Deprotonation Base Base (B:) Base->Carbanion BH BH⁺ Ketone Ketone (R-CO-R') Carbanion->Ketone Nucleophilic Attack Intermediate1 Alkoxide Intermediate Ketone->Intermediate1 Intermediate2 β-Hydroxy Adduct Intermediate1->Intermediate2 Protonation Product α,β-Unsaturated Product Intermediate2->Product Dehydration (-H₂O) Water H₂O Product->Water

Figure 1: Generalized mechanism of the Knoevenagel condensation.

General Reactivity: Aldehydes vs. Ketones

It is a well-established principle in organic chemistry that aldehydes are generally more reactive than ketones in nucleophilic addition reactions, including the Knoevenagel condensation.[4] This heightened reactivity of aldehydes can be attributed to two primary factors:

  • Electronic Effects: The carbonyl carbon in an aldehyde is bonded to one alkyl group and one hydrogen atom, whereas in a ketone, it is bonded to two alkyl groups. Alkyl groups are electron-donating, which reduces the partial positive charge on the carbonyl carbon of a ketone, making it less electrophilic and therefore less susceptible to nucleophilic attack compared to an aldehyde.

  • Steric Effects: The two alkyl groups in a ketone create more steric hindrance around the carbonyl carbon, making it more difficult for the nucleophile to approach and attack. Aldehydes, with only one alkyl group and a smaller hydrogen atom, present a less crowded environment for nucleophilic attack.

Comparing Cyclic and Acyclic Ketones: A Deeper Dive

While ketones are generally less reactive than aldehydes, the structural differences between cyclic and acyclic ketones introduce further nuances in their reactivity profiles in the Knoevenagel condensation.

Steric Hindrance

Steric hindrance is a significant factor governing the reactivity of ketones. In general, acyclic ketones with bulky alkyl groups will exhibit lower reactivity due to increased steric crowding around the carbonyl carbon.[5] For example, di-tert-butyl ketone is significantly less reactive than acetone.

Cyclic ketones present a more constrained system. The reactivity of cyclic ketones can be influenced by ring size and the conformational rigidity it imposes. For instance, cyclohexanone is a commonly used cyclic ketone in Knoevenagel condensations. However, attempts to use cyclohexanone in some catalyst-free, water-mediated Knoevenagel condensation systems have been unsuccessful, with researchers attributing the lack of product formation to steric hindrance and the inherent lower reactivity of ketones compared to aldehydes.[6] This suggests that even in a cyclic system, the steric environment around the carbonyl group plays a crucial role.

Electronic Effects and Ring Strain

The electronic environment of the carbonyl carbon in cyclic ketones is influenced by the ring structure. The hybridization of the carbonyl carbon is sp², and the ideal bond angle is 120°. In small-ring cyclic ketones, such as cyclobutanone, the ring strain forces the bond angles to deviate significantly from the ideal, which can influence the reactivity of the carbonyl group. However, for more common cyclic ketones like cyclopentanone and cyclohexanone, the ring strain is less of a differentiating factor compared to acyclic ketones.

A more subtle electronic effect in cyclic ketones is the ability of the ring to accommodate changes in hybridization during the reaction. As the nucleophile attacks the carbonyl carbon, the hybridization changes from sp² to sp³. The ease of this transition can be influenced by the conformational flexibility of the ring.

Expected Reactivity Trends

Based on the principles of steric and electronic effects, a general trend in reactivity can be proposed. However, it is important to note that a direct quantitative comparison is challenging due to the lack of comprehensive studies comparing a wide range of cyclic and acyclic ketones under identical conditions.

Ketone TypeRepresentative ExampleExpected ReactivityKey Influencing Factors
Acyclic (less hindered) AcetoneHigherMinimal steric hindrance, relatively high electrophilicity.
Acyclic (more hindered) Di-isopropyl ketoneLowerSignificant steric hindrance from bulky alkyl groups.
Cyclic (common ring size) CyclohexanoneModerateBalanced steric and electronic effects.
Cyclic (strained ring) CyclobutanonePotentially higherRing strain may increase the reactivity of the carbonyl group.

Experimental Protocols

Below are representative protocols for the Knoevenagel condensation of a cyclic and an acyclic ketone. These protocols are for illustrative purposes and may require optimization based on the specific substrates and desired product.

Protocol 1: Knoevenagel Condensation of Cyclohexanone with Malononitrile

This protocol is a general representation of a base-catalyzed Knoevenagel condensation with a cyclic ketone.

Protocol1 Start Start Step1 To a round-bottom flask, add cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol). Start->Step1 Step2 Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq). Step1->Step2 Step3 Stir the reaction mixture at room temperature or with gentle heating. Step2->Step3 Step4 Monitor the reaction progress by TLC. Step3->Step4 Step5 Upon completion, cool the reaction mixture and add cold water to precipitate the product. Step4->Step5 Step6 Filter the solid product, wash with cold water, and dry. Step5->Step6 Step7 Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product. Step6->Step7 End End Step7->End Protocol2 Start Start Step1 In a flask equipped with a reflux condenser, combine acetone (1.0 eq) and ethyl cyanoacetate (1.0 eq). Start->Step1 Step2 Add a catalyst system, such as ammonium acetate in acetic acid. Step1->Step2 Step3 Heat the mixture to reflux and monitor the reaction by TLC. Step2->Step3 Step4 After the reaction is complete, cool the mixture to room temperature. Step3->Step4 Step5 Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether). Step4->Step5 Step6 Wash the organic layer with saturated sodium bicarbonate solution and brine. Step5->Step6 Step7 Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Step6->Step7 Step8 Purify the crude product by column chromatography or distillation. Step7->Step8 End End Step8->End

Figure 3: Experimental workflow for the Knoevenagel condensation of acetone.

Conclusion

In the Knoevenagel condensation, the reactivity of ketones is generally lower than that of aldehydes due to a combination of steric and electronic factors. When comparing cyclic and acyclic ketones, steric hindrance remains a dominant factor, with less hindered acyclic ketones typically exhibiting higher reactivity. However, the conformational constraints and potential ring strain in cyclic ketones can also influence their reactivity in a complex manner. For drug development professionals and synthetic chemists, understanding these nuances is critical for designing efficient synthetic routes and optimizing reaction conditions to achieve desired α,β-unsaturated products. Further quantitative studies directly comparing the kinetics of Knoevenagel condensations with a systematic series of cyclic and acyclic ketones would be invaluable to the field.

References

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. Available at: [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review) - Oriental Journal of Chemistry. Available at: [Link]

  • Knoevenagel condensation – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. Available at: [Link]

  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds - Oreate AI Blog. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of 2-Cyano-2-Cyclohexylideneacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of α-Cyano-α,β-Unsaturated Carboxylic Acids

In the landscape of medicinal chemistry, the α-cyano-α,β-unsaturated carbonyl moiety represents a privileged scaffold. Compounds bearing this reactive group, including 2-cyano-2-cyclohexylideneacetic acid, are recognized as Michael acceptors. This chemical feature allows them to form covalent bonds with nucleophilic residues, such as cysteine, in cellular proteins, making them intriguing candidates for targeted therapies.[1][2] The cyclohexylidene ring system, on the other hand, imparts lipophilicity and conformational rigidity, which can significantly influence a molecule's interaction with its biological target.

This guide provides a comprehensive framework for comparing the biological activity of this compound with its structurally similar analogs. We will delve into the key biological activities associated with this class of compounds—namely anticancer and antimicrobial effects—and provide detailed, field-proven experimental protocols for their evaluation. The causality behind experimental choices will be explained to ensure a deep understanding of the methodologies. While direct comparative studies on a wide range of these specific analogs are not abundant in the current literature, this guide will synthesize available data on related structures and present a logical approach to conducting such a comparative analysis, complete with illustrative (hypothetical) data to guide researchers.

Comparative Biological Activity: A Framework for Analysis

A systematic comparison of the biological activities of this compound and its analogs is crucial for understanding their structure-activity relationships (SAR). Such studies can elucidate the impact of structural modifications on potency and selectivity. For the purpose of this guide, we will consider a hypothetical series of analogs to illustrate how such a comparison would be structured.

Hypothetical Analogs for Comparative Study:

  • Compound A: this compound (the parent compound)

  • Compound B: 2-Cyano-2-cyclopentylideneacetic acid (variation in ring size)

  • Compound C: 2-Cyano-2-(4-methylcyclohexylidene)acetic acid (addition of a substituent)

  • Compound D: Ethyl 2-cyano-2-cyclohexylideneacetate (ester derivative)[3]

Anticancer Activity

The antiproliferative effects of cyano-containing compounds have been demonstrated across various cancer cell lines.[4][5] The underlying mechanism is often attributed to the induction of apoptosis or cell cycle arrest, potentially through the inhibition of key signaling proteins.[6]

Illustrative Comparative Anticancer Activity Data:

The following table presents hypothetical IC50 values (the concentration of a drug that inhibits a biological process by 50%) for our series of compounds against a panel of human cancer cell lines. Such data would typically be generated using the MTT assay detailed in the experimental protocols section.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
A 15.222.518.9
B 25.835.130.4
C 10.515.312.8
D > 100> 100> 100
Doxorubicin 0.81.20.9

Structure-Activity Relationship (SAR) Insights (Hypothetical):

  • Effect of Ring Size: A comparison of Compound A (cyclohexylidene) and Compound B (cyclopentylidene) suggests that the six-membered ring may be optimal for anticancer activity in this series.

  • Effect of Substitution: The addition of a methyl group in Compound C appears to enhance potency, possibly by increasing lipophilicity and improving cellular uptake or target engagement.

  • Importance of the Carboxylic Acid: The esterification of the carboxylic acid in Compound D drastically reduces activity, indicating that the free acid is likely crucial for the compound's biological effect, perhaps by forming key interactions with the target protein.

Antimicrobial Activity

Cyclohexylidene derivatives have also been reported to possess antimicrobial properties.[7] The mechanism of action for such compounds can involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

Illustrative Comparative Antimicrobial Activity Data:

The table below shows hypothetical Minimum Inhibitory Concentration (MIC) values for our compound series against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] This data would be obtained using the broth microdilution method described later in this guide.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
A 3264128
B 64128>256
C 163264
D >256>256>256
Ciprofloxacin 10.51

Structure-Activity Relationship (SAR) Insights (Hypothetical):

  • Gram-Positive vs. Gram-Negative Activity: The compounds generally show better activity against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacteria (E. coli and P. aeruginosa), which may be due to differences in the cell wall structure.

  • Impact of Structural Modifications: Similar to the anticancer activity, the cyclohexylidene ring (Compound A) appears more favorable than the cyclopentylidene ring (Compound B), and the methyl-substituted analog (Compound C) is the most potent. The ester derivative (Compound D) is inactive, again highlighting the importance of the free carboxylic acid.

Detailed Experimental Protocols

The reliability of any comparative study hinges on the robustness and reproducibility of the experimental methods. The following are detailed, self-validating protocols for the key assays discussed.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition plate_cells Plate cells in 96-well plate (e.g., 5x10^3 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compounds Add serial dilutions of test compounds incubate_24h->add_compounds incubate_72h Incubate for 72h add_compounds->incubate_72h add_mtt Add MTT solution (e.g., 10 µL of 5 mg/mL) incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., 100 µL DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Compounds and Media:

    • Prepare a stock solution of each test compound.

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Include a positive control (a known antibiotic like ciprofloxacin), a negative control (broth only), and a vehicle control (if the compounds are dissolved in a solvent like DMSO).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. [10] * Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Plausible Mechanism of Action: Michael Addition

As Michael acceptors, this compound and its analogs are likely to exert their biological effects by forming covalent adducts with nucleophilic residues, particularly cysteine, in target proteins. [1][11]This irreversible binding can lead to the inhibition of enzyme activity or the disruption of protein function.

General Mechanism of Michael Addition

Michael_Addition cluster_reactants Reactants cluster_product Product acceptor Michael Acceptor (e.g., this compound) adduct Covalent Adduct (Inactivated Protein) acceptor->adduct reacts with nucleophile Nucleophile (e.g., Cysteine residue in a protein) nucleophile->adduct attacks

Caption: Covalent modification via Michael addition.

This mechanism suggests that these compounds could have a broad range of potential targets. In the context of cancer, they might inhibit enzymes involved in cell proliferation and survival, such as kinases or proteins involved in apoptosis regulation. [6] Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Hypothetical Pro-Survival Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B (Target Protein) Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Gene Pro-Survival Genes TF->Gene activates transcription of Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor This compound Inhibitor->Kinase2 covalently binds and inhibits

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

This compound and its analogs represent a promising class of compounds with potential anticancer and antimicrobial activities. Their shared structural features—the reactive Michael acceptor system and the modifiable cyclohexylidene scaffold—provide a rich playground for medicinal chemists. This guide has outlined a comprehensive framework for the comparative biological evaluation of these compounds, from generating quantitative data using robust protocols to interpreting structure-activity relationships. By systematically exploring the impact of structural modifications, researchers can optimize the potency and selectivity of these compounds, paving the way for the development of novel therapeutic agents.

References

  • WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Chen, Y. L., et al. (2021). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 22(11), 5945.
  • ChemSynthesis. (2025, May 20). ethyl 2-cyano-2-cyclohexylideneacetate. Retrieved from [Link]

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627–3636.
  • Ayaz, F., et al. (2020). Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives.
  • Bhadja, D. R., & Parsania, P. H. (2012). Synthesis and Spectral Study of R,R',4,4'-Cyclohexylidene Diphenyloxy Acetic acids with Antimicrobial Activity. Oriental Journal of Chemistry, 28(2), 791-796.
  • Ghorab, M. M., et al. (2016). Synthesis and cytotoxicity of novel hexahydrothienocycloheptapyridazinone derivatives. Medicinal Chemistry Research, 25(10), 2266-2276.
  • Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 6(3), 220-229.
  • Ramos-Guzman, C. A., et al. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 982292.
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  • Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. Burns, 35(5), 695–700.
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A Comparative Guide to the Purity Validation of 2-Cyano-2-Cyclohexylideneacetic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides an in-depth analysis of the validation of 2-cyano-2-cyclohexylideneacetic acid purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my objective is to dissect the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

This compound is a versatile intermediate in organic synthesis. Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications. Therefore, a reliable and validated analytical method for purity assessment is crucial.

The Central Role of HPLC in Purity Validation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1] Its high resolution, sensitivity, and reproducibility make it the method of choice for the pharmaceutical industry.[2] A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[3]

Proposed HPLC Method for this compound

Given the structure of this compound, a reversed-phase HPLC method is the most appropriate approach. The presence of a carboxylic acid group and a cyano group, along with a non-polar cyclohexylidene ring, allows for good retention and separation on a non-polar stationary phase.

Experimental Protocol: A Step-by-Step Guide

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and wide availability.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) is proposed. Starting with a higher aqueous composition and gradually increasing the organic solvent content will allow for the separation of polar and non-polar impurities. The acidic pH of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

    • Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, ensures reproducible retention times.

    • Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210-230 nm) should be employed. A photodiode array (PDA) detector can be beneficial for assessing peak purity.

    • Injection Volume: A typical injection volume would be 10-20 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. A series of working standards should be prepared by diluting the stock solution.

    • Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the same diluent to a concentration similar to the primary standard.

  • Method Validation (as per ICH Q2(R1) Guidelines): [4]

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any adjacent peaks. Spiking the sample with known impurities can further confirm specificity.

    • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

    • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Diagram of the HPLC Purity Validation Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_result Result Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detector) HPLC_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Purity_Report Purity Report Specificity->Purity_Report Linearity->Purity_Report Accuracy->Purity_Report Precision->Purity_Report LOD_LOQ->Purity_Report Robustness->Purity_Report

Caption: Workflow for the validation of this compound purity by HPLC.

Potential Impurities and Specificity

The synthesis of this compound typically involves a Knoevenagel condensation between cyclohexanone and cyanoacetic acid.[5] Therefore, potential impurities that the HPLC method must be able to separate include:

  • Starting Materials: Unreacted cyclohexanone and cyanoacetic acid.

  • By-products: Products from side reactions, such as self-condensation of cyclohexanone.

  • Degradation Products: The stability of the analyte under various stress conditions (acid, base, oxidation, heat, light) should be evaluated to identify potential degradation products.[4]

A well-developed HPLC method will demonstrate baseline separation of the this compound peak from all potential and actual impurities.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can also be employed for the purity assessment of organic acids.

FeatureHPLCIon Chromatography (IC)LC-MSGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Ion-exchange separation of ionic species.Separation based on polarity coupled with mass-based detection.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Separation based on electrophoretic mobility in an electric field.
Selectivity High, tunable by adjusting mobile phase and stationary phase.High for ionic compounds.Very high, provides mass information for peak identification.High for volatile and thermally stable compounds.High for charged molecules.[6]
Sensitivity Good to high, depending on the detector.High for ionic analytes, often using conductivity detection.Very high, excellent for trace analysis.Very high, especially with sensitive detectors like FID or MS.High, with low sample volume requirements.[2]
Sample Throughput Moderate to high.Moderate.Moderate.Moderate.High.[2]
Derivatization Generally not required.Not required for ionic analytes.Can be used to improve ionization.Often required for polar and non-volatile compounds like carboxylic acids.[7]Generally not required.[2]
Instrumentation Cost Moderate.Moderate to high.High.Moderate.Low to moderate.
Best Suited For Routine purity testing and quality control of a wide range of compounds.Analysis of inorganic and organic ions in various matrices.Definitive identification of impurities and trace analysis.Analysis of volatile and semi-volatile compounds.Rapid analysis of small, charged molecules.[6]

Diagram of Analytical Technique Comparison

Tech_Comparison cluster_techniques Analytical Techniques Analyte This compound Purity HPLC HPLC (Primary Choice) Analyte->HPLC High Resolution & Reproducibility IC Ion Chromatography Analyte->IC If ionic impurities are of primary concern LC_MS LC-MS Analyte->LC_MS Impurity Identification & High Sensitivity GC Gas Chromatography Analyte->GC Requires Derivatization (Less Ideal) CE Capillary Electrophoresis Analyte->CE Rapid Screening & Low Sample Volume

Caption: Selection of analytical techniques for purity validation of this compound.

Conclusion

The validation of this compound purity is a critical step in ensuring its quality and suitability for its intended application. A well-validated reversed-phase HPLC method, as outlined in this guide, provides a robust, reliable, and scientifically sound approach for this purpose. The method's specificity, linearity, accuracy, precision, and robustness must be thoroughly evaluated in accordance with ICH guidelines to ensure its trustworthiness. While alternative techniques such as Ion Chromatography, LC-MS, Gas Chromatography, and Capillary Electrophoresis offer specific advantages, HPLC remains the most versatile and widely accepted method for routine purity analysis in the pharmaceutical industry. The choice of analytical technique should always be guided by the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the intended use of the compound.

References

  • Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. Available at: [Link]

  • Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. NIH. Available at: [Link]

  • Analytical method validation of compendial HPLC method for pharmaceuticals as per recent USP and ICH guidelines. ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. Available at: [Link]

  • Cyclohexylidenecyanoacetic Acid | 37107-50-9. Pharmaffiliates. Available at: [Link]

  • Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Chemsrc. Available at: [Link]

  • Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. PubMed. Available at: [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation. Available at: [Link]

  • HPLC Determination of Acrylic Acid on Primesep B Column. SIELC Technologies. Available at: [Link]

  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis. Dublin City University. Available at: [Link]

  • Capillary electrophoresis for the determination of organic acidurias in body fluids: a review. PubMed. Available at: [Link]

  • Capillary electrophoresis for rapid profiling of organic acidurias. Oxford Academic. Available at: [Link]

  • Organic acids and sulphates (capillary electrophoresis). OIV. Available at: [Link]

  • Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. PubMed. Available at: [Link]

  • Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Semantic Scholar. Available at: [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. Available at: [Link]

  • Cyclohexaneacetic acid, α-cyano-. Organic Syntheses Procedure. Available at: [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. Available at: [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. IJFMR. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. Available at: [Link]

  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing. Available at: [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. ChemRxiv. Available at: [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. NIH. Available at: [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. Available at: [Link]

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A Definitive Guide to the Spectroscopic Confirmation of 2-Cyano-2-cyclohexylideneacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to verify the successful synthesis of 2-cyano-2-cyclohexylideneacetic acid. Moving beyond a simple recitation of data, we will delve into the causality behind the spectral features, offering a robust framework for researchers to confidently characterize this compound. This document is designed to be a self-validating system, where the convergence of data from multiple analytical techniques provides irrefutable proof of structure.

The Synthetic Pathway: A Knoevenagel Condensation Approach

The most common and efficient route to this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, cyanoacetic acid, with a ketone, cyclohexanone.[1] The reaction is typically facilitated by a weak base such as ammonium acetate or piperidine and often involves the azeotropic removal of water to drive the equilibrium towards the product.[1]

A reliable and well-documented procedure for this synthesis can be found in Organic Syntheses, a testament to its robustness and reproducibility.[1]

dot graph "Knoevenagel_Condensation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Cyclohexanone [label="Cyclohexanone"]; Cyanoacetic_Acid [label="Cyanoacetic Acid"]; Catalyst [label="Ammonium Acetate\n(Catalyst)", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Intermediate Adduct", style=dashed]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cyclohexanone -> Intermediate; Cyanoacetic_Acid -> Intermediate; Intermediate -> Product [label="Dehydration"]; Product -> Water; Catalyst -> Intermediate [style=dotted, arrowhead=open]; } dot

Caption: Knoevenagel condensation for the synthesis of this compound.

A Multi-faceted Approach to Spectroscopic Verification

To unequivocally confirm the synthesis of this compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of the structural puzzle, and together they create a comprehensive and self-validating analytical workflow.

dot graph "Spectroscopic_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Synthesis [label="Synthesis of this compound"]; Purification [label="Purification"]; FTIR [label="FT-IR Spectroscopy\n(Functional Groups)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H and ¹³C)\n(Connectivity and Environment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(Molecular Weight and Fragmentation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Confirmation [label="Structural Confirmation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Synthesis -> Purification; Purification -> FTIR; Purification -> NMR; Purification -> MS; FTIR -> Confirmation; NMR -> Confirmation; MS -> Confirmation; } dot

Caption: Integrated spectroscopic workflow for the confirmation of synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups

FT-IR spectroscopy is the first line of analysis, providing a rapid and effective method for identifying the key functional groups present in the synthesized molecule. The presence of the carboxylic acid, nitrile, and alkene functionalities, and the absence of the starting ketone, are the primary indicators of a successful reaction.

Experimental Protocol:
  • Sample Preparation: A small amount of the dried, purified product is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the compound on a salt plate if it is an oil, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken and automatically subtracted from the sample spectrum.

Expected Spectral Data:
Functional GroupExpected Absorption (cm⁻¹)Rationale for Assignment
O-H (Carboxylic Acid)3300-2500 (broad)The broadness of this peak is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C-H (sp² and sp³)3100-2850Stretching vibrations of the C-H bonds in the cyclohexylidene ring and the vinylic hydrogen.
C≡N (Nitrile)~2220The carbon-nitrogen triple bond stretch is a sharp and characteristic peak in a relatively uncongested region of the spectrum.
C=O (Carboxylic Acid)~1710The carbonyl stretch of an α,β-unsaturated carboxylic acid is a strong, sharp absorption. Conjugation with the double bond slightly lowers the frequency compared to a saturated acid.
C=C (Alkene)~1640The carbon-carbon double bond stretch of the cyclohexylidene group.
C-O (Carboxylic Acid)~1250The carbon-oxygen single bond stretch of the carboxylic acid.

Comparative Analysis: The most critical comparisons are with the starting materials. The disappearance of the strong C=O stretch of cyclohexanone (typically around 1715 cm⁻¹) and the appearance of the broad O-H, sharp C≡N, and conjugated C=O stretches are strong indicators of the desired transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule. This is arguably the most powerful tool for unambiguous structure determination.

Experimental Protocol:
  • Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.

Expected ¹H NMR Spectral Data:
Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
Carboxylic Acid (-COOH)10-13Singlet (broad)1HThe acidic proton is highly deshielded and often appears as a broad singlet that can exchange with D₂O.
Cyclohexylidene (allylic CH₂)~2.5-3.0Multiplet4HThe two methylene groups adjacent to the double bond are deshielded due to their allylic position.
Cyclohexylidene (-CH₂-)~1.6-1.8Multiplet6HThe remaining three methylene groups of the cyclohexane ring will appear as a complex multiplet in the aliphatic region.
Expected ¹³C NMR Spectral Data:
Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale for Assignment
Carboxylic Acid (-C OOH)~170The carbonyl carbon of the carboxylic acid is significantly deshielded.
Alkene (=C -COOH)~160The sp² carbon of the double bond attached to the electron-withdrawing carboxylic acid and nitrile groups is deshielded.
Alkene (=C (C#N)-)~100The sp² carbon of the double bond attached to the cyano group.
Nitrile (-C ≡N)~115The carbon of the nitrile group appears in this characteristic region.
Cyclohexylidene (allylic C H₂)~30-35The two allylic carbons are slightly deshielded compared to the other sp³ carbons.
Cyclohexylidene (-C H₂-)~25-30The remaining three sp³ carbons of the cyclohexane ring.

Self-Validation through Data Correlation: The number of distinct signals in both the ¹H and ¹³C NMR spectra should be consistent with the symmetry of the molecule. The chemical shifts directly reflect the electronic environment of each nucleus, confirming the presence of the electron-withdrawing nitrile and carboxyl groups attached to the double bond.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of its elemental composition. The fragmentation pattern can also provide valuable structural information.

Experimental Protocol:
  • Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method that is useful for observing the molecular ion, particularly in its deprotonated form [M-H]⁻.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrometry Data:
IonExpected m/zRationale
[M]⁺ (Molecular Ion)165.07The molecular weight of C₉H₁₁NO₂ is approximately 165.19 g/mol . High-resolution mass spectrometry can confirm the elemental composition.
[M-COOH]⁺120.08Loss of the carboxylic acid group as a radical is a common fragmentation pathway. The peak at m/z 121 is also noted in some databases, potentially corresponding to [M-CO₂H]⁺ + H.[2]
[M-H₂O]⁺147.06Loss of a water molecule from the molecular ion.

Comparative Analysis: The observation of the correct molecular ion peak is the most critical piece of data from this analysis. Comparing the fragmentation pattern to that of the starting materials (cyclohexanone, MW = 98.14 g/mol ; cyanoacetic acid, MW = 85.06 g/mol ) will show a clear difference, confirming the formation of the new, larger molecule.

Alternative Methodologies: A Comparative Perspective

While the combination of FT-IR, NMR, and MS provides a comprehensive and definitive characterization, other techniques could be employed, though they are generally less informative for this specific application.

  • UV-Vis Spectroscopy: Due to the conjugated system of the double bond with the nitrile and carboxyl groups, this compound would be expected to have a UV absorption maximum. While this can indicate the presence of the chromophore, it lacks the structural detail of the other methods.

  • Elemental Analysis: This technique can determine the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for C₉H₁₁NO₂. While accurate, it does not provide information about the connectivity of the atoms.

In comparison, the suite of spectroscopic techniques described above offers a far more detailed and unambiguous confirmation of the successful synthesis of this compound, making it the gold standard for characterization in a research and development setting.

Conclusion

The synthesis of this compound via the Knoevenagel condensation is a well-established procedure. However, rigorous confirmation of the product's identity is a critical step that demands a multi-pronged analytical approach. By systematically employing FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, researchers can create a self-validating dataset that leaves no doubt as to the structure of the synthesized molecule. This guide provides the foundational knowledge and expected data for researchers to confidently and accurately perform this essential characterization, ensuring the integrity of their synthetic work.

References

  • Organic Syntheses, Coll. Vol. 4, p.234 (1963); Vol. 34, p.23 (1954). Link

  • PubChem Compound Summary for CID 97457, Cyanocyclohexylideneacetic acid. Link

  • National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS). Link

  • Chemsrc, Acetic acid, 2-cyano-2-cyclohexylidene-, ethyl ester. Link

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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A Comparative Guide to Catalysts in the Synthesis of 2-Cyano-2-cyclohexylideneacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyano-2-cyclohexylideneacetic Acid

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Its structure, featuring a reactive nitrile group, a carboxylic acid, and an α,β-unsaturated system, makes it a versatile building block for the construction of diverse molecular architectures. The efficient synthesis of this compound is therefore of considerable interest to researchers and process chemists.

The most common and direct route to this compound is the Knoevenagel condensation of cyclohexanone with cyanoacetic acid. This reaction, a cornerstone of carbon-carbon bond formation, is typically catalyzed by a basic entity. The choice of catalyst is a critical parameter, profoundly influencing the reaction's efficiency, yield, and overall practicality. This guide provides an in-depth, objective comparison of common catalysts employed for this synthesis, supported by available experimental data and mechanistic insights to aid researchers in making informed decisions for their specific applications.

The Catalytic Heart of the Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, cyanoacetic acid) to a carbonyl group (cyclohexanone), followed by a dehydration step.[1] The role of the base catalyst is to facilitate the initial deprotonation of the acidic α-carbon of cyanoacetic acid, generating a reactive enolate ion.[2] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. Subsequent protonation and dehydration lead to the formation of the final α,β-unsaturated product.

The general mechanism can be visualized as follows:

Figure 1: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

The choice of base is critical; a strong base could lead to self-condensation of the cyclohexanone, while a base that is too weak will not efficiently generate the enolate, resulting in a sluggish or incomplete reaction.[1]

Comparative Analysis of Catalytic Systems

This section provides a comparative overview of three commonly employed catalysts for the synthesis of this compound: ammonium acetate, piperidine, and pyridine.

CatalystTypical ConditionsYield (%)Reaction TimeKey Advantages & Considerations
Ammonium Acetate Reflux in benzene with azeotropic removal of water65 - 76[3]3 hours[3]Advantages: Inexpensive, readily available, and provides good yields. The established Organic Syntheses procedure offers a reliable and well-documented protocol.[3] Considerations: Requires azeotropic removal of water, which may add to the complexity of the experimental setup.
Piperidine Varies (often reflux in a suitable solvent)Not explicitly reported for this specific reactionNot explicitly reported for this specific reactionAdvantages: A highly effective and commonly used secondary amine catalyst for Knoevenagel condensations.[4][5] It can act as an organocatalyst, forming an iminium ion intermediate with the ketone, which is more electrophilic than the ketone itself.[6] Considerations: Specific yield and optimal conditions for the synthesis of this compound are not well-documented in readily available literature, requiring empirical optimization.
Pyridine Often used as both catalyst and solvent (Doebner modification)Not explicitly reported for this specific reactionNot explicitly reported for this specific reactionAdvantages: Particularly effective in the Doebner modification of the Knoevenagel condensation, which is relevant here due to the carboxylic acid group in cyanoacetic acid.[6][7] It can facilitate both the condensation and any potential subsequent decarboxylation.[6] Considerations: Typically used in larger quantities as a solvent, which can complicate product isolation and has environmental implications. Specific yield data for this reaction is not readily available.

Expert Insights:

  • Ammonium Acetate: This catalyst represents a robust and reliable choice, especially for researchers seeking a well-established and reproducible method. The detailed procedure in Organic Syntheses provides a high degree of confidence in achieving the reported yields.[3] The in-situ generation of ammonia and acetic acid from ammonium acetate provides a buffered system that is effective for this transformation.

  • Piperidine: As a secondary amine, piperidine offers a distinct mechanistic pathway involving the formation of an enamine from cyclohexanone. This enamine then reacts with cyanoacetic acid. This pathway can be highly efficient for Knoevenagel-type reactions. While specific data for the target molecule is elusive, its general efficacy suggests it is a strong candidate for this synthesis, likely providing good to excellent yields under optimized conditions. Researchers opting for piperidine should be prepared to perform optimization studies to determine the ideal solvent, temperature, and catalyst loading.

  • Pyridine: The use of pyridine is particularly interesting due to the "Doebner modification" of the Knoevenagel condensation.[6] When the active methylene compound contains a carboxylic acid, as in this case, pyridine can act as a basic catalyst and a solvent that promotes the reaction. While often associated with subsequent decarboxylation, this may not be a significant side reaction under carefully controlled conditions. Its lower basicity compared to piperidine might necessitate higher temperatures or longer reaction times.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound using ammonium acetate as the catalyst, adapted from a trusted source.[3]

Synthesis of this compound via Ammonium Acetate Catalysis

Materials:

  • Cyclohexanone (1.1 moles)

  • Cyanoacetic acid (1.0 mole)

  • Ammonium acetate (0.04 moles)

  • Benzene (75 mL for reaction, plus additional for workup)

  • Ether

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • 500-mL round-bottomed flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Workflow Diagram:

experimental_workflow reagents Combine Cyclohexanone, Cyanoacetic Acid, Ammonium Acetate, and Benzene in Flask reflux Heat to Reflux with Dean-Stark Trap (3 hours) reagents->reflux cool_dilute Cool and Dilute with Hot Benzene reflux->cool_dilute wash Wash with Water and 5% Sodium Carbonate Solution cool_dilute->wash dry Dry Organic Layer with Anhydrous Sodium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate crystallize Crystallize from Benzene at 10°C concentrate->crystallize isolate Isolate Product by Filtration crystallize->isolate

Figure 2: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 moles) of ammonium acetate, and 75 mL of benzene.

  • Reflux and Water Removal: Heat the mixture to a vigorous reflux using a heating mantle or oil bath. Collect the water that separates in the Dean-Stark trap. The theoretical amount of water (18 mL) should be collected over approximately 2 hours. Continue to reflux for an additional hour.

  • Workup - Part A (Isolation of the Acid):

    • Allow the reaction mixture to cool slightly and dilute with 100 mL of hot benzene.

    • Transfer the solution to a separatory funnel and wash with two 50-mL portions of cold water, followed by one 50-mL portion of 5% sodium carbonate solution, and finally with 50 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the benzene solution to a volume of approximately 150 mL using a rotary evaporator.

    • Cool the concentrated solution in a refrigerator to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold benzene, and dry to a constant weight. A typical yield is in the range of 108-126 g (65-76%).[3]

Conclusion and Recommendations

The synthesis of this compound via the Knoevenagel condensation is a well-established and efficient transformation. The choice of catalyst is a key determinant of the reaction's success.

  • For reliability and reproducibility , ammonium acetate is the recommended catalyst due to the existence of a detailed and validated procedure in Organic Syntheses, which reports good yields of 65-76%.[3] This makes it an excellent choice for both academic research and process development where a robust starting point is desired.

  • Piperidine is a potent catalyst for Knoevenagel condensations and is expected to be highly effective for this specific reaction. However, the lack of readily available, specific experimental data for the synthesis of this compound means that researchers should be prepared to undertake optimization studies to identify the most favorable reaction conditions.

  • Pyridine , particularly in the context of the Doebner modification, presents an interesting alternative, especially given the carboxylic acid functionality of the active methylene compound. Its use as both a catalyst and solvent could be advantageous in certain scenarios, though this may complicate product purification.

Ultimately, the optimal catalyst will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of reagents and equipment, and the willingness to engage in methods development. For a straightforward and dependable synthesis, the ammonium acetate-catalyzed procedure is the most authoritative and trustworthy choice based on the available scientific literature.

References

  • Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego Jr, J. R. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6(70), 65881-65889. [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Link]

  • Organic Chemistry Tube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. (2023, November 28). Knoevenagel condensation. In Wikipedia. [Link]

  • Zanin, L. L., Jiménez, D., & Baia, G. S. (2021). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Journal of the Brazilian Chemical Society, 32(8), 1649-1663. [Link]

  • Metz, J., & Kaufhold, M. (1991). U.S. Patent No. 5,008,429. U.S.
  • Abdel-rahman, A. A. H., Keshk, E. M., Hanna, M. A., & El-Bahaie, S. (2004). Synthesis and reactions of 2-cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(10), 2049-2061. [Link]

  • Ghozlan, S. A. S., Abdel-monem, M. I., & Hassan, A. A. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-100. [Link]

  • Al-Zahrani, F. A., Al-Ghamdi, A. M., & El-Gazzar, A. A. (2022). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. Molecules, 27(17), 5647. [Link]

  • de Oliveira, R. B., de Oliveira, A. C. C., de Souza, R. O. M. A., & de Souza, R. O. M. A. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC advances, 12(1), 1-13. [Link]

  • de Oliveira, R. B., de Oliveira, A. C. C., de Souza, R. O. M. A., & de Souza, R. O. M. A. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC advances, 16(2), 819-835. [Link]

  • Cope, A. C., & Hancock, E. M. (1943). Cyclohexylideneacetic Acid, α-Cyano-. Organic Syntheses, 23, 23. [Link]

Sources

Decoding the Knoevenagel Condensation: A Yield Comparison Guide for Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Aldehyde

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, celebrated for its efficiency in creating α,β-unsaturated systems from a carbonyl compound and an active methylene partner.[1] While aldehydes are the archetypal substrates, the reaction's application to ketones is of significant interest for accessing more complex, sterically hindered molecular architectures. This guide delves into the nuanced performance of the Knoevenagel condensation with a specific focus on substituted cyclohexanones.

Ketones are inherently less reactive than their aldehyde counterparts due to the electron-donating nature of their two alkyl substituents and increased steric bulk around the carbonyl carbon. Indeed, under certain mild, catalyst-free conditions, cyclohexanone itself may fail to produce any condensation product, underscoring the criticality of optimized protocols and the profound influence of ring substituents on reaction outcomes.[2]

This technical guide provides an in-depth comparison of product yields for the Knoevenagel condensation of variously substituted cyclohexanones. By synthesizing experimental data from multiple sources, we will explore the causality behind yield variations, focusing on the pivotal roles of steric hindrance and electronic effects. This analysis is designed to equip researchers, scientists, and drug development professionals with the predictive insights needed to optimize their synthetic strategies.

The Reaction Mechanism: A Stepwise Perspective

The base-catalyzed Knoevenagel condensation proceeds through a well-established three-step mechanism. Understanding this pathway is crucial to diagnosing the factors that influence reaction rate and overall yield.

  • Deprotonation: A base, typically a weak amine like piperidine or an ammonium salt like ammonium acetate, abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).[3]

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the cyclohexanone, forming a tetrahedral alkoxide intermediate.

  • Dehydration: This intermediate is protonated (often by the conjugate acid of the base catalyst) to form a β-hydroxy adduct, which then undergoes base-assisted elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reactants Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration CH2 NC-CH2-CN (Malononitrile) Carbanion [NC-CH-CN]⁻ (Carbanion) CH2->Carbanion + B: Base Base (B:) BaseH BH⁺ Carbanion_ref [NC-CH-CN]⁻ Intermediate Alkoxide Intermediate Intermediate_ref Alkoxide Intermediate Carbanion_ref->Intermediate + Cyclohexanone Adduct β-Hydroxy Adduct Product Product (Cyclohexylidene- malononitrile) Adduct->Product - H₂O Intermediate_ref->Adduct + BH⁺

Sources

A Comparative Guide to the Antimicrobial Activity of 2-Cyano-2-Cyclohexylideneacetic Acid and Other Cyanoacrylates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present challenge of antimicrobial resistance, the exploration of novel chemical entities with therapeutic potential is paramount. Among these, cyanoacrylates, a class of compounds widely recognized for their adhesive properties, have also demonstrated intriguing antimicrobial activity. This guide provides an in-depth comparison of the antimicrobial profile of 2-cyano-2-cyclohexylideneacetic acid against other well-known cyanoacrylates, supported by experimental data and protocols for evaluation.

Introduction: The Antimicrobial Potential of Cyanoacrylates

Cyanoacrylates are a group of vinyl monomers characterized by the presence of a cyano group and an ester or carboxylic acid group attached to the same carbon atom of a carbon-carbon double bond. Their reactivity, particularly their rapid polymerization in the presence of nucleophiles, is central to their adhesive nature. This same reactivity is also believed to contribute to their biological effects, including their antimicrobial properties.

The general structure of a cyanoacrylate is defined by the R group, which significantly influences its physical, chemical, and biological properties. This guide will focus on this compound, a cyclic derivative, and compare its potential antimicrobial efficacy to that of more common linear alkyl cyanoacrylates.

Structural Comparison: this compound vs. Other Cyanoacrylates

The antimicrobial activity of cyanoacrylates is closely linked to their chemical structure, particularly the nature of the ester or alkyl group.

  • This compound: This molecule is unique in the context of commonly discussed cyanoacrylates due to its cyclohexylidene ring and the presence of a carboxylic acid moiety instead of an ester. The cyclic structure imparts rigidity and specific stereochemistry that can influence its interaction with microbial targets. The carboxylic acid group provides a site for potential salt formation and hydrogen bonding, which may affect its solubility and bioavailability.

  • Alkyl Cyanoacrylates: This class includes well-known compounds such as ethyl-2-cyanoacrylate (a short-chain derivative) and 2-octyl cyanoacrylate (a long-chain derivative). The length of the alkyl chain is a critical determinant of their biological activity and toxicity. Shorter chains, like in ethyl-2-cyanoacrylate, are generally associated with faster degradation and higher antimicrobial activity, but also greater cytotoxicity to host tissues.[1] Conversely, longer chains, as in 2-octyl cyanoacrylate, exhibit slower degradation, lower toxicity, and often reduced antimicrobial potency.[2]

Mechanism of Antimicrobial Action: A Multifaceted Approach

While the precise mechanisms are still under investigation, the antimicrobial action of cyanoacrylates is thought to be multifactorial, involving both their polymerized and unpolymerized forms.

  • Inhibition of Growth: Cyanoacrylates have been shown to possess bacteriostatic activity against a range of microorganisms, particularly Gram-positive bacteria.[2][3] The effectiveness against Gram-negative bacteria is more variable, possibly due to the protective outer membrane of these organisms.[4]

  • Role of Polymerization: The polymerization process itself appears to play a significant role in the antimicrobial effect.[4][5] Actively polymerizing cyanoacrylates have demonstrated greater inhibitory effects compared to their pre-polymerized counterparts.[4] This suggests that reactive intermediates formed during polymerization may be key to their antimicrobial action.

  • Degradation Products: Upon degradation, cyanoacrylates can release formaldehyde and cyanoacetate, both of which are known to be cytotoxic and contribute to the antimicrobial environment.[2] The rate of degradation, and thus the release of these byproducts, is dependent on the length of the alkyl chain, with shorter chains degrading more rapidly.[2]

  • Acidic Environment: For acidic cyanoacrylates like this compound, the local decrease in pH could also contribute to an antimicrobial effect. Organic acids are known to disrupt bacterial cell walls, decrease cytoplasmic pH, and interfere with membrane function.[6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} caption: "Proposed antimicrobial mechanisms of cyanoacrylates."

Comparative Antimicrobial Activity: Experimental Data

Direct comparative studies on the antimicrobial activity of this compound are limited in publicly available literature. However, we can infer its potential activity based on studies of other cyanoacrylate derivatives synthesized through similar methods. The Knoevenagel condensation is a common method for synthesizing such compounds, and various derivatives have been screened for antimicrobial activity.[2][5][7]

Table 1: Antimicrobial Activity of Various Cyanoacrylate Derivatives (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureusEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaCandida albicansReference
Ethyl-cyanoacrylatePresentPresentPresentNot observedNot specified[2]
2-Octyl cyanoacrylatePresent (lower than ethyl)Not observedNot observedNot observedNot specified[2]
n-Butyl-cyanoacrylatePresentNot specifiedNot specifiedNot observedNot specified[5]
Prepolymer allyl 2-cyanoacrylate (PAC)PresentPresentNot specifiedNot observedPresent[1]
PAC & 2-Octyl cyanoacrylate mixture (PAC4)PresentPresentNot specifiedNot specifiedPresent[1]

Note: The data in Table 1 is compiled from multiple sources and experimental conditions may vary. The absence of data is indicated by "Not specified".

The structure-activity relationship suggests that the antimicrobial efficacy of cyanoacrylates is inversely proportional to the length of the alkyl chain.[1] Shorter chain derivatives like ethyl-cyanoacrylate tend to exhibit broader and more potent activity. Given that this compound possesses a bulky cyclic group, its activity might be different from linear analogs. The presence of the carboxylic acid group could enhance its activity against certain microbes, particularly those sensitive to acidic conditions.

Experimental Protocols for Antimicrobial Evaluation

To rigorously assess the antimicrobial activity of this compound and compare it to other cyanoacrylates, standardized in vitro methods are essential.

Synthesis of this compound via Knoevenagel Condensation

The Knoevenagel condensation is a well-established method for the synthesis of this compound.[2][5][7][8]

Protocol:

  • Reactants: Combine cyclohexanone, cyanoacetic acid, and a catalyst (e.g., ammonium acetate) in a suitable solvent such as benzene or toluene.

  • Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser to remove the water formed during the reaction.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by collecting the water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Workup and Purification: After cooling, the product can be isolated by extraction and purified by recrystallization.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]

} caption: "Workflow for the synthesis of this compound."

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound (dissolved in a suitable solvent) and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#EA4335"]

} caption: "Workflow for MIC determination by broth microdilution."

Conclusion and Future Directions

The existing body of research strongly supports the antimicrobial potential of the cyanoacrylate class of compounds. While direct comparative data for this compound is not yet abundant, its unique cyclic structure and acidic nature make it a compelling candidate for further investigation. Based on the structure-activity relationships of other cyanoacrylates, it is plausible that this compound will exhibit significant antimicrobial activity, potentially with a unique spectrum of efficacy.

Future research should focus on the systematic evaluation of this compound and its derivatives against a broad panel of clinically relevant bacteria and fungi. Determining its MIC and Minimum Bactericidal Concentration (MBC) values will provide crucial quantitative data. Furthermore, mechanistic studies are needed to elucidate its specific molecular targets and to understand the role of its cyclic structure in its biological activity. Such studies will be instrumental in determining the potential of this compound as a lead compound in the development of new antimicrobial agents.

References

  • de Almeida, G. C., Costa, F. M., da Silva, C. G., & de Lemos, T. L. G. (2021). Short-chain cyanoacrylates and long-chain cyanoacrylates (Dermabond) have different antimicrobial effects. BMJ Open Ophthalmology, 6(1), e000673. Retrieved from [Link]

  • Romero, I. L., Mimica, L. M. J., & Hida, R. Y. (2010). Antimicrobial Properties of the Polimerization of the Cyanoacrylate Glues: A Comparative Study Between the Ethyl–Cyanoacrylate and the n–Butyl–Cyanoacrylate Before and After Its Polimerization. Investigative Ophthalmology & Visual Science, 51(13), 3953-3953. Retrieved from [Link]

  • Hasan, M., Bhuiyan, M. M. H., & Hossain, M. K. (2021). Microwave assisted knoevenagel condensation: Synthesis and antimicrobial activities of some a-cyanoacrylates. ResearchGate. Retrieved from [Link]

  • Patil, A. D., Gade, W. N., & Kaushik, M. P. (2014). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Retrieved from [Link]

  • Rutala, W. A., & Weber, D. J. (2019). Mechanisms of action of microbicides commonly used in infection prevention and control. Antimicrobial Stewardship & Healthcare Epidemiology, 1, E3. Retrieved from [Link]

  • Oh, S., Hahm, D. H., & Choi, Y. B. (2023). Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. Materials (Basel, Switzerland), 16(9), 3427. Retrieved from [Link]

  • Pinheiro, A. D. J., Neto, F. D. S., & de Almeida, G. C. (2012). Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role?. Indian journal of ophthalmology, 60(5), 449–451. Retrieved from [Link]

  • Eiferman, R. A. (1987). Antibacterial effect of cyanoacrylate glue. Archives of Ophthalmology, 105(7), 958-960. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 2-Cyano-2-Cyclohexylideneacetic Acid and its Ester Derivative

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the preliminary assessment of a compound's cytotoxicity is a critical checkpoint.[1][2][3] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to compare the cytotoxic profiles of 2-cyano-2-cyclohexylideneacetic acid and its corresponding ester derivative. We will delve into the rationale behind experimental design, provide detailed protocols for robust cytotoxicity assessment, and discuss the interpretation of potential outcomes. This document is intended to serve as a practical, hands-on guide for conducting a comparative cytotoxicity study.

Introduction: The Significance of Structure-Activity Relationships in Cytotoxicity

The chemical structure of a molecule is intrinsically linked to its biological activity, including its potential for cytotoxicity. The difference between a carboxylic acid and its ester form can significantly alter its physicochemical properties, such as lipophilicity, cell membrane permeability, and metabolic stability. These alterations, in turn, can profoundly impact how the compound interacts with cellular systems.

  • This compound , with its free carboxyl group, is expected to be more hydrophilic. Its entry into cells may be more restricted, and its acidity could influence its interaction with the cellular microenvironment.

  • The ester derivative , on the other hand, is likely to be more lipophilic, potentially facilitating its passage across the cell membrane. Once inside the cell, it may be hydrolyzed back to the parent acid by intracellular esterases, leading to a different kinetic profile of cellular exposure.

Understanding these structure-activity relationships is paramount in early-stage drug development to identify candidates with favorable safety profiles.[4][5][6]

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

A robust comparison of cytotoxicity should not rely on a single assay. Instead, a multi-parametric approach, employing assays that measure different cellular endpoints, provides a more complete picture of a compound's toxic potential.[7] For this comparative guide, we will focus on two widely accepted and complementary in vitro cytotoxicity assays: the MTT assay and the LDH release assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[8]

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[11][12] It is a reliable indicator of necrosis or late-stage apoptosis where membrane integrity is compromised.[7]

By employing both assays, we can distinguish between cytostatic effects (inhibition of proliferation, detected by MTT) and cytotoxic effects involving membrane damage (detected by LDH).

Experimental Workflow Diagram

Caption: General experimental workflow for the comparative cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are designed for adherent cells cultured in 96-well plates. It is crucial to optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[8]

Part 1: Cell Culture and Treatment
  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Compound Preparation: Prepare stock solutions of this compound and its ester derivative in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds, vehicle control (medium with the same percentage of solvent), and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

Part 2: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies.[13]

  • MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT Assay Workflow Diagram

Caption: Step-by-step workflow for the MTT assay.

Part 3: LDH Release Assay for Cytotoxicity

This protocol is based on common LDH assay kits.[14][15]

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).[14] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum releasable LDH, add a lysis buffer (provided with the kit) to a set of control wells containing untreated cells 45 minutes before supernatant collection.

  • Reaction Mixture Addition: Add the LDH reaction mixture (provided with the kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release from lysed cells.

LDH Assay Workflow Diagram

Caption: Step-by-step workflow for the LDH release assay.

Results and Data Presentation

The results of the cytotoxicity assays should be presented clearly to facilitate comparison. IC50 values (the concentration of a compound that inhibits 50% of cell viability or induces 50% cytotoxicity) should be calculated from the dose-response curves.

Hypothetical Data Tables

Table 1: Percentage of Cell Viability (MTT Assay) after 48h Treatment

Concentration (µM)This compound (% Viability ± SD)Ester Derivative (% Viability ± SD)
0 (Vehicle)100 ± 5.2100 ± 4.8
198.1 ± 4.595.3 ± 5.1
1092.5 ± 6.185.2 ± 4.9
5075.3 ± 5.860.7 ± 6.3
10052.1 ± 7.235.4 ± 5.5
25028.9 ± 6.415.8 ± 4.1
50010.4 ± 3.95.2 ± 2.7
IC50 (µM) ~105 ~65

Table 2: Percentage of Cytotoxicity (LDH Assay) after 48h Treatment

Concentration (µM)This compound (% Cytotoxicity ± SD)Ester Derivative (% Cytotoxicity ± SD)
0 (Vehicle)5.1 ± 1.25.3 ± 1.5
16.2 ± 1.88.9 ± 2.1
1010.5 ± 2.518.4 ± 3.2
5025.7 ± 3.940.1 ± 4.5
10048.9 ± 5.165.2 ± 5.8
25070.3 ± 6.885.7 ± 6.1
50088.6 ± 7.392.4 ± 5.9
IC50 (µM) ~102 ~70

Discussion and Interpretation of Hypothetical Results

Based on the hypothetical data presented, the ester derivative exhibits greater cytotoxicity than the parent carboxylic acid, as indicated by the lower IC50 values in both the MTT and LDH assays. This suggests that the increased lipophilicity of the ester may enhance its ability to cross the cell membrane, leading to higher intracellular concentrations and consequently, greater toxicity.

The correlation between the results of the MTT and LDH assays suggests that the observed decrease in cell viability is at least partially due to cell membrane damage and subsequent cell death. It is also plausible that the ester is hydrolyzed intracellularly to the carboxylic acid, which may then exert its toxic effects. Some cyanoacrylate compounds have been shown to induce cytotoxicity through mechanisms such as enhanced local thromboxane production and membranal oxidation.[16][17]

Conclusion

This guide provides a framework for a systematic and objective comparison of the in vitro cytotoxicity of this compound and its ester derivative. By employing a multi-assay approach and carefully considering the physicochemical properties of the compounds, researchers can gain valuable insights into their structure-activity relationships concerning cytotoxicity. The provided protocols and data presentation formats are intended to facilitate the generation of reliable and reproducible data, which is essential for making informed decisions in the early stages of drug discovery and development.

References

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  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

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  • PubMed Central. (2022). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-cyano-2-cyclohexylideneacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-cyano-2-cyclohexylideneacetic acid, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach to its handling and disposal based on its chemical structure. This document synthesizes information from safety data sheets (SDS) of structurally related compounds and general chemical waste management principles from authoritative sources to ensure a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative assessment of its potential hazards is necessary. This assessment is based on the known hazards of similar compounds containing cyano and carboxylic acid functional groups.

Structural Analogs and Their Hazards:

CompoundKey Hazards
Methyl 2-cyano-2-cyclohexylideneacetate While no specific hazards are listed in the available SDS, it is recommended for industrial and scientific research uses. The lack of data necessitates caution.[1]
2-Cyano-2,2-dimethylacetic acid Corrosive solid, toxic. Causes severe skin burns and eye damage.[2]
Cyanoacetic acid Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Toxic to aquatic life.[3][4]
2-Ethylhexyl Cyanoacetate Harmful if swallowed. Causes skin and serious eye irritation.

Based on these analogs, it is prudent to assume that this compound is harmful if swallowed, causes skin and eye irritation or burns, and may be toxic to aquatic life . The nitrile group (-CN) can also be a source of toxicity.

Personal Protective Equipment (PPE) and Safe Handling

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1][3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[3]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[3][5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[6][7] Under no circumstances should this chemical be disposed of down the drain or in the general trash. [5][8]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Based on the precautionary principle, this compound should be treated as a hazardous waste. It likely falls under the categories of toxic and corrosive waste.[9]

  • Containerization:

    • Collect waste in a dedicated, compatible, and properly sealed container. The original container is often the best choice if it is in good condition.[9]

    • Ensure the container is made of a material that will not react with the acidic and organic nature of the compound. High-density polyethylene (HDPE) is a suitable option.[10]

    • Do not mix with incompatible wastes, such as strong bases or oxidizing agents, to avoid potentially violent reactions.[11][12]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."[11][12]

    • Indicate the approximate quantity and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[13][14]

    • The SAA should be in a well-ventilated area, away from ignition sources, and have secondary containment to capture any potential leaks.[13]

  • Arranging for Pickup:

    • Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup. Follow their specific procedures for waste collection requests.[11]

Disposal Decision Flowchart:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe container Select a Compatible Hazardous Waste Container (e.g., HDPE) ppe->container labeling Label Container: - 'Hazardous Waste' - 'this compound' - Date and Quantity container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa segregate Segregate from Incompatible Chemicals (e.g., Bases, Oxidizers) saa->segregate contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs end Professional Disposal (Incineration or other approved method) contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Environmental Considerations

Given the potential toxicity to aquatic life, as indicated by the properties of cyanoacetic acid, it is imperative to prevent the release of this compound into the environment. Proper disposal through a certified hazardous waste management program ensures that the chemical is handled in an environmentally responsible manner, which may include high-temperature incineration or other approved treatment methods.

Conclusion

The proper disposal of this compound requires a proactive and informed approach. By treating this compound with the caution afforded to its more well-characterized structural analogs, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. Adherence to the procedures outlined in this guide will help build a culture of safety and environmental stewardship within your research endeavors.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link][11]

  • Chemical Waste. (2022, February 2). National Institutes of Health. Retrieved from [Link][15]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. [No direct link available][12]

  • NIH Chemical Safety Guide 2015. (2015). Montgomery College. Retrieved from [Link][5]

  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link][8]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link][6]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link][7]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link][9]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link][13]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link][14]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. [No direct link available][10]

  • Impact of Environmental Factors on the Regulation of Cyanotoxin Production. (n.d.). PMC. [No direct link available]
  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019, November 13). Juniper Publishers. Retrieved from [Link]

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Navigating the Safe Handling of 2-Cyano-2-Cyclohexylideneacetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Operational and Safety Protocol for Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-cyano-2-cyclohexylideneacetic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but also to maintain the highest standards of laboratory safety, building a foundation of deep trust through value that extends beyond the product itself.

The dual reactivity of this compound, stemming from its cyano and carboxylic acid functionalities, necessitates a robust and well-understood safety protocol. While specific toxicological data for this compound is limited, its structural similarity to cyanoacrylates and organic acids provides a strong basis for a comprehensive personal protective equipment (PPE) and handling strategy.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as harmful if swallowed.[1] Based on the known hazards of analogous compounds such as cyanoacetic acid, it should be treated as a substance that can cause severe skin burns and eye damage.[2][3][4][5] The cyano group also introduces the potential for irritation to the respiratory system.[6]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn at all times. A face shield provides an additional layer of protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing.[7][8][9]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling organic acids.[9] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills.[10]
Respiratory Respirator (if required)In situations where dust or aerosols may be generated, or when working outside of a certified chemical fume hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[6][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a structured workflow is paramount to ensuring safety and experimental integrity. The following diagram and procedural steps outline the recommended process for handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Carefully Weigh the Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Suitable Solvent (Add Acid to Solvent) handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction disp_waste Collect All Chemical Waste handle_reaction->disp_waste Proceed to Disposal disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe disp_label Label Waste Container Clearly disp_ppe->disp_label disp_store Store Waste in a Designated Area disp_label->disp_store

Caption: A logical workflow for the safe handling of this compound.

I. Preparation Phase:

  • Don Appropriate PPE: Before entering the laboratory area where the compound will be handled, put on all required personal protective equipment as detailed in the table above.

  • Work in a Certified Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation exposure.[7]

  • Gather All Necessary Materials: Assemble all required equipment, solvents, and reagents before beginning the procedure to avoid interruptions and potential for error.

II. Handling Phase:

  • Careful Weighing: When weighing the solid compound, do so with care to avoid generating dust.

  • Dissolution: When preparing solutions, always add the this compound to the solvent slowly and with stirring. Never add solvent to the dry acid, as this can cause splashing.[10]

  • Experimental Procedure: Conduct the experiment with caution, being mindful of the potential for splashes or spills.

III. Disposal Plan:

  • Waste Collection: All waste materials, including excess reagents, reaction mixtures, and contaminated solvents, must be collected in a designated and appropriately labeled hazardous waste container.[9] Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE Disposal: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a separate, clearly labeled waste bag for hazardous materials.

  • Waste Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and any other components of the waste mixture.

  • Waste Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials until it can be collected by trained hazardous waste personnel.

Emergency Procedures: Being Prepared for the Unexpected

Spills:

  • Small Spills: For a small spill contained within the fume hood, use an appropriate absorbent material to clean it up. Wear your full PPE during the cleanup process. The contaminated absorbent material must be disposed of as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional safety office immediately.[8]

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling A-Cyanoacrylates.
  • Echemi. (n.d.). CYANO-CYCLOHEXYLIDENE-ACETIC ACIDMETHYL ESTER SDS, 55568-06-4 Safety Data Sheets.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Aron Alpha. (2017). The Ultimate Guide to Cyanoacrylate Glue Dispensing Methods & Applicators.
  • WNF. (n.d.). Organic Acid Standard Operating Procedure.
  • Flinn Scientific. (n.d.). Acid Safety.
  • Quora. (2018). What are the tips for using cyanoacrylate glue?.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 2-Cyano-N-cyclohexylacetamide.
  • Zaera Research Group - UC Riverside. (2014). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • The Cyanoacrylate Fuming Method. (n.d.).
  • ZDS Adhesive. (n.d.). Tips for applying cyanoacrylate glue precisely.
  • Acid Handling. (n.d.).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling 2,2'-(Cyclopropane-1,1-diyl)diacetic acid.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Thermo Fisher Scientific. (2005). SAFETY DATA SHEET.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • AK Scientific, Inc. (n.d.). Cyclohexylidenecyanoacetic acid.
  • ChemScene. (n.d.). Methyl 2-cyano-2-cyclohexylideneacetate.
  • Fisher Scientific. (2024). SAFETY DATA SHEET.
  • Biosynth. (2019). Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.